molecular formula C18H16N6O2 B103122 Disperse red 73 CAS No. 16889-10-4

Disperse red 73

Cat. No.: B103122
CAS No.: 16889-10-4
M. Wt: 348.4 g/mol
InChI Key: QEORVDCGZONWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Red 73 (C.I. 11116) is a single azo disperse dye of significant interest in scientific research, particularly for advancements in textile chemistry and environmental toxicology. Its primary research application is in the development and optimization of sustainable dyeing processes for synthetic fibers, especially polyester. Studies focus on its aggregation behavior and interaction with fibers in novel, waterless dyeing systems, such as those employing decamethylcyclopentasiloxane (D5), to understand how molecular structure influences dyeing uptake and to reduce environmental wastewater load . Concurrently, this compound serves as a key model compound in environmental science for assessing ecological risks. Research at environmentally realistic concentrations has demonstrated its ability to induce biochemical alterations, including oxidative stress and changes in energy metabolism, in early life stages of zebrafish (Danio rerio) . Its transformation is also studied using enzymatic systems like nitroreductase immobilized on magnetic particles, which facilitates the investigation of its biotransformation pathway and the potential formation of aromatic amines, thereby providing insights into its mutagenic potential . Furthermore, the dye is utilized in the development of advanced wastewater treatment technologies, such as photocatalytic membrane reactors using TiO2, to achieve high rates of degradation and chemical oxygen demand (COD) removal, supporting research into water reuse and circular economy models in industrial settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORVDCGZONWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044601
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16889-10-4
Record name 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16889-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fantagen-rubine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE RED 73
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74YM5L40XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Disperse Red 73: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Toxicological Profile of a Widely Used Azo Dye

Disperse Red 73, a monoazo dye belonging to the disperse class of colorants, is characterized by its vibrant red hue and its application in the dyeing of synthetic fibers. For researchers, scientists, and drug development professionals, an understanding of its chemical and physical properties, alongside its biological interactions, is crucial for assessing its potential applications and toxicological risks. This technical guide provides a comprehensive overview of this compound, summarizing its key characteristics, outlining experimental methodologies, and exploring its known biological effects.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is a complex organic molecule. Its core structure consists of two substituted benzene rings linked by an azo bridge (–N=N–). The presence of cyano (–C≡N) and nitro (–NO₂) functional groups significantly influences its chemical reactivity and physical properties.

A summary of its key identifiers and physicochemical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile
CAS Number 16889-10-4[1][2]
Molecular Formula C₁₈H₁₆N₆O₂[1][2][3][4]
Molecular Weight 348.36 g/mol [1][2][3][4]
C.I. Number 11116[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Dark red powder[1][5]
Melting Point 149-150 °C[6]
Boiling Point (Predicted) 614.2 ± 55.0 °C[6]
Density (Predicted) 1.22 ± 0.1 g/cm³[4][6]
Solubility Soluble in ethanol, acetone, and benzene[1][5][7]; Insoluble in water[7]
LogP 3.67 at 25°C[6]
λmax Not explicitly found for this compound, but related compounds show absorbance in the visible region.

Chemical Synthesis

The primary manufacturing method for this compound is through a well-established two-step process involving diazotization followed by azo coupling.[1][2][7]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Cyano-4-nitroaniline D Diazonium Salt A->D Reacts with B Sodium Nitrite (NaNO₂) B->D In the presence of C Strong Acid (e.g., HCl) C->D F This compound D->F Couples with E N-ethyl-N-cyanoethylaniline E->F

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis

While a specific, detailed industrial protocol is proprietary, a plausible laboratory-scale synthesis can be extrapolated from general procedures for azo dye synthesis.

Materials:

  • 2-Cyano-4-nitroaniline

  • N-ethyl-N-cyanoethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Urea

  • Sodium acetate

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization:

    • Dissolve a molar equivalent of 2-Cyano-4-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooling the mixture to 0-5°C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

    • Any excess nitrous acid can be quenched by the careful addition of a small amount of urea.

  • Azo Coupling:

    • In a separate vessel, dissolve a molar equivalent of N-ethyl-N-cyanoethylaniline in a suitable solvent and cool to 0-5°C.

    • Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the low temperature.

    • Adjust the pH of the reaction mixture to approximately 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.

    • Continue stirring for several hours until the reaction is complete, indicated by the formation of a colored precipitate.

  • Isolation and Purification:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the crude product with cold water to remove any unreacted starting materials and salts.

    • Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified dye.

    • Dry the final product in a vacuum oven.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 3: Analytical Methods for this compound

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
UV-Visible Spectroscopy Confirmation of the chromophoric system and quantification.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -C≡N, -NO₂, -N=N-).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient elution is typically employed.

  • Solvent A: Water (with 0.1% formic acid or phosphoric acid)

  • Solvent B: Acetonitrile (with 0.1% formic acid or phosphoric acid)

Procedure:

  • Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter.

  • Set the HPLC parameters, including the gradient program, flow rate (e.g., 1.0 mL/min), and column temperature (e.g., 30°C).

  • Set the detector to monitor at the wavelength of maximum absorbance (λmax) of this compound in the chosen mobile phase.

  • Inject the standards and the sample, and record the chromatograms.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Toxicological and Biological Profile

The presence of nitro and cyano groups, as well as the azo linkage, raises toxicological concerns for this compound and other azo dyes. The reductive cleavage of the azo bond, which can occur through the action of azoreductase enzymes present in the liver and gut microbiota, can lead to the formation of potentially carcinogenic aromatic amines.

A study on the effects of this compound on the early life stages of zebrafish (Danio rerio) revealed significant biochemical alterations at environmentally realistic concentrations. These included impacts on:

  • Antioxidant Defense System: Alterations in the activity of antioxidant enzymes such as Glutathione S-transferase and Catalase were observed.

  • Neurotransmission: The activity of acetylcholinesterase, a key enzyme in the nervous system, was affected.

  • Energy Metabolism: Changes in parameters related to energy availability and consumption were noted.

These findings suggest that this compound can induce oxidative stress and neurotoxicity.

Toxicity_Pathway cluster_effects Biochemical Effects in Zebrafish cluster_outcomes Potential Toxicological Outcomes DR73 This compound Antioxidant Alteration of Antioxidant Enzymes DR73->Antioxidant Induces Neuro Inhibition of Acetylcholinesterase DR73->Neuro Induces Energy Disruption of Energy Metabolism DR73->Energy Induces OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Neurotoxicity Neurotoxicity Neuro->Neurotoxicity

Potential toxicological pathways of this compound based on zebrafish studies.
Genotoxicity

Studies on other disperse azo dyes have indicated potential genotoxic effects. While specific data for this compound is limited, the chemical class is known to have the potential to cause DNA damage, which is a critical consideration for any compound being evaluated for pharmaceutical applications.

Signaling Pathways

Currently, there is a lack of specific research detailing the interaction of this compound with particular signaling pathways in the context of drug development. The observed toxicological effects, such as the induction of oxidative stress, suggest potential interference with pathways sensitive to redox state, such as the Nrf2 and NF-κB pathways. However, further investigation is required to elucidate the precise molecular mechanisms of action. The structural motifs of this compound, including the nitro and cyano groups, are known to be biologically active and could potentially interact with various enzymatic and receptor systems.

Conclusion

This compound is a well-characterized azo dye with established chemical and physical properties. While its primary application is in the textile industry, its biological activity, particularly its potential to induce oxidative stress and neurotoxicity, warrants careful consideration by researchers in the fields of toxicology and drug development. The provided experimental frameworks for synthesis and analysis can serve as a starting point for further investigation. A significant knowledge gap remains regarding its specific interactions with cellular signaling pathways, highlighting a critical area for future research to fully understand its pharmacological and toxicological profile.

References

An In-depth Technical Guide to C.I. Disperse Red 73 (C.I. 11116)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Disperse Red 73, also identified by the Colour Index Number 11116, is a monoazo disperse dye characterized by its bright, blue-light red hue.[1] Its primary application is in the dyeing of synthetic fibers, particularly polyester, owing to its good fastness and suitability for various dyeing methods.[1][2][3] This document provides a comprehensive technical overview of its chemical identity, properties, synthesis, and analytical methodologies. The information is tailored for a scientific audience to support research and development activities where this compound may be of interest.

Chemical Identification and Properties

This compound is a synthetic organic compound belonging to the single azo class of dyes.[1] Its core structure is based on the coupling of diazotized 2-cyano-4-nitroaniline with N-ethyl-N-cyanoethylaniline.[1][3]

Molecular and Physicochemical Data

The fundamental properties of C.I. This compound are summarized in the table below, providing a quantitative basis for experimental design and analysis.

PropertyValueSource
IUPAC Name 2-[[4-[(2-cyanoethyl)(ethyl)amino]phenyl]azo]-5-nitrobenzonitrile[4]
Synonyms C.I. 11116, Disperse Rubine GFL, Rubine SE-GFL[1][4]
CAS Registry Number 16889-10-4[1]
Molecular Formula C₁₈H₁₆N₆O₂[1][4]
Molecular Weight 348.36 g/mol [1][4]
Melting Point 149-150 °C[4]
Density (Predicted) 1.22 g/cm³[5][6]
Appearance Dark red powder[2][3]
Solubility Soluble in ethanol, acetone, and benzene.[1][2][3]

Experimental Protocols

Synthesis Methodology

The manufacturing process for C.I. This compound involves a standard azo coupling reaction.[1][3]

Protocol: Azo Dye Synthesis

  • Diazotization: 2-Cyano-4-nitroaniline is treated with a nitrite source (e.g., sodium nitrite) in a strong acid medium (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[1][7][8] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[8]

  • Coupling Reaction: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-cyanoethylaniline, under controlled pH conditions.[1] The coupling reaction occurs, leading to the formation of the C.I. This compound dye molecule.

  • Isolation and Purification: The precipitated dye is isolated via filtration, washed to remove residual reactants and byproducts, and subsequently dried. Further purification, if required for analytical standards, can be achieved through recrystallization.

Caption: Synthesis workflow for C.I. This compound.

Analytical Characterization

For research and quality control, robust analytical methods are necessary to confirm the identity and purity of the dye. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly effective technique.

Protocol: HPLC-MS/MS Analysis of Disperse Dyes

  • Sample Preparation (from Textile Matrix):

    • Accurately weigh approximately 1.0 g of the textile sample.[9]

    • Extract the dye using a suitable solvent such as methanol or acetonitrile (e.g., 20 mL).[9][10]

    • Facilitate extraction using ultrasonication at an elevated temperature (e.g., 30-60 minutes at 50-60°C).[9][11]

    • Centrifuge the mixture to pellet solid materials.[9][11]

    • Filter the supernatant through a 0.22 µm syringe filter (PTFE or similar) into an LC vial.[9][11]

  • Chromatographic Separation:

    • System: UHPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[11]

    • Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both typically containing a modifier like 0.1% formic acid to improve peak shape and ionization.[9]

    • Flow Rate: 0.2 - 0.6 mL/min.[10]

    • Injection Volume: 5 - 10 µL.[10]

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for disperse dyes.[9]

    • Mode: Positive ion mode is typically effective.

    • Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

Analytical_Workflow A Textile Sample B Solvent Extraction (Methanol/Acetonitrile) A->B C Ultrasonication (e.g., 60°C) B->C D Centrifugation & Filtration C->D E UHPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Analysis (Quantification & Identification) F->G

Caption: General workflow for the analysis of this compound.

Toxicological and Safety Considerations

While specific toxicological data for this compound is limited in publicly available literature, disperse dyes as a class warrant careful handling.[6][12] Some azo dyes have been associated with skin sensitization and contact dermatitis.[13] It is imperative to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[6][12] Studies on similar commercial dyes have indicated potential for inducing toxicity in aquatic organisms, highlighting the need for proper disposal and environmental containment.[14]

Applications in Research and Development

Beyond its role in the textile industry, C.I. This compound can serve as a reference standard in several research contexts:

  • Analytical Method Development: As a target analyte for developing and validating methods to detect and quantify synthetic dyes in textiles, wastewater, and environmental samples.[11]

  • Toxicology Studies: Investigating the potential biological effects of azo dyes on various model organisms.

  • Bioremediation Research: Studying the degradation of azo dyes by microorganisms or advanced oxidation processes.

  • Materials Science: Characterization of dyed polymeric materials and fibers.[15]

References

In-Depth Technical Guide to the Physicochemical Properties of CAS Number 16889-10-4 (Disperse Red 73)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 16889-10-4, commonly known as Disperse Red 73. This document includes quantitative data, detailed experimental methodologies for key analytical procedures, and visualizations of chemical synthesis and experimental workflows.

Core Physicochemical Properties

This compound is a single azo class monoazo dye characterized as a dark red powder.[1] It is soluble in ethanol, acetone, and benzene, but insoluble in water.[2][3][4] The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₆N₆O₂[5][6]
Molecular Weight 348.36 g/mol [3][7][8]
Melting Point 149-150 °C[2][3][9]
Boiling Point 614.2 ± 55.0 °C (Predicted)[2][3][9]
Density 1.22 ± 0.1 g/cm³ (Predicted)[2][3][9]
Flash Point 325.3 °C[5][6]
Vapor Pressure 5.08 x 10⁻¹⁵ mmHg at 25°C[5][6]
LogP (Octanol-Water Partition Coefficient) 3.67 at 25°C[3]
pKa (Acid Dissociation Constant) 2.13 ± 0.50 (Predicted)[3]
Refractive Index 1.621[5][6]
Polar Surface Area (PSA) 132.85 Ų[5][6]
Exact Mass 348.13300 u[5][6]

Synthesis Pathway

The manufacturing process for this compound involves a diazotization reaction followed by an azo coupling.[1] The synthesis begins with the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline to form the final this compound molecule.[1]

G A 2-Cyano-4-nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling C->E D N-ethyl-N-cyanoethylaniline D->E F This compound (CAS: 16889-10-4) E->F

Synthesis of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity.[6] For pure crystalline organic compounds, a sharp melting range of 0.5-1.0°C is typically observed.[7]

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating oil (e.g., paraffin or silicone oil).[6][7]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7]

  • Observation: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[10] The melting point is reported as the range between t1 and t2.[10]

G cluster_0 Preparation cluster_1 Measurement cluster_2 Result A Powder Sample B Pack Capillary Tube A->B C Attach to Thermometer B->C D Place in Heating Apparatus C->D E Heat Slowly (1-2°C/min) D->E F Observe & Record T₁ (start) and T₂ (end) E->F G Melting Point Range (T₁ - T₂) F->G

Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2]

Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[5]

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like paraffin.[11]

  • Heating: The side arm of the Thiele tube is heated gently.[11] This creates convection currents that ensure uniform heating.[11]

  • Observation: As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Solubility Determination (General Protocol)

The solubility of a dye is a key parameter for its application in dyeing processes.

Methodology:

  • Sample Preparation: A known amount of the dye sample is prepared.

  • Dissolution: A specific volume of a solvent (e.g., water, ethanol, acetone) is added to a container with the dye sample.

  • Equilibration: The mixture is agitated at a constant temperature for a set period to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.[12]

  • Quantification: The concentration of the dye in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or gravimetric analysis after solvent evaporation.[12] The solubility is then calculated and expressed in units such as g/L or mol/L.

A technique known as 'solubility titration' can be employed for sparingly soluble compounds like disperse dyes.[13] This method involves the gradual addition of the substance to a solvent and monitoring the solution's extinction or light scattering, which changes abruptly once the solubility limit is exceeded.[13]

G A Known Mass of Dye + Solvent B Agitate at Constant Temperature (Equilibration) A->B C Filter to Remove Undissolved Solid B->C D Saturated Solution (Filtrate) C->D E Analyze Filtrate Concentration (e.g., UV-Vis) D->E F Calculate Solubility (g/L) E->F

General Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing methods for Disperse Red 73 (C.I. 11116), a monoazo dye used in the textile industry. The document details the chemical pathway, experimental protocols, and relevant physicochemical properties.

Introduction

This compound, with the chemical formula C₁₈H₁₆N₆O₂, is a synthetic dye belonging to the single azo class.[1] It is characterized by its bright, blue-light red shade and is primarily used for dyeing hydrophobic fibers such as polyester and its blends.[2][3] The dye is a dark red powder, soluble in organic solvents like ethanol, acetone, and benzene, but insoluble in water.[1][2] Its manufacturing process is centered around a well-established diazotization and azo coupling reaction.[1][2][4]

Physicochemical and Performance Data

A summary of the key properties and performance indicators for this compound is presented below.

PropertyValue
CAS Registry Number16889-10-4
Molecular FormulaC₁₈H₁₆N₆O₂
Molecular Weight348.36 g/mol
AppearanceDark red powder
Melting Point149-150 °C
Boiling Point (Predicted)614.2±55.0 °C
Density (Predicted)1.22±0.1 g/cm³
Light Fastness6
Washing Fastness5
Optimal Dyeing pH3 - 7

Data sourced from references[1][2][3][4][5].

Synthesis and Manufacturing

The synthesis of this compound is a two-stage process:

  • Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-Cyano-4-nitroaniline.

  • Azo Coupling: The resulting diazonium salt is then coupled with N-ethyl-N-cyanoethylaniline to form the final this compound molecule.[1][2][4]

The overall chemical reaction is illustrated in the pathway diagram below.

Synthesis_Pathway reactant reactant intermediate intermediate product product reagent reagent sub1 2-Cyano-4-nitroaniline diazonium Diazonium Salt Intermediate sub1->diazonium Diazotization sub2 N-ethyl-N-cyanoethylaniline prod This compound sub2->prod Coupling diazonium->prod Coupling reag1 NaNO₂ / HCl 0-5 °C reag2 Azo Coupling

Synthesis pathway for this compound.

Experimental Protocols

While specific industrial manufacturing protocols are proprietary, a general laboratory-scale synthesis protocol can be outlined based on standard procedures for azo dye formation.

4.1. Step 1: Diazotization of 2-Cyano-4-nitroaniline

  • Dissolve 2-Cyano-4-nitroaniline in an acidic medium, such as a solution of hydrochloric acid and water.

  • Cool the resulting solution to a temperature between 0-5 °C in an ice bath. This low temperature is crucial for maintaining the stability of the diazonium salt that will be formed.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution while maintaining constant and vigorous stirring. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

4.2. Step 2: Azo Coupling Reaction

  • In a separate vessel, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in an appropriate solvent.

  • Slowly add the cold, freshly prepared diazonium salt solution from Step 1 to the solution of the coupling component.

  • Maintain the reaction mixture at a low temperature (typically below 10 °C) and a slightly acidic pH to facilitate the electrophilic substitution reaction.

  • The formation of the this compound dye will be indicated by a color change, and the product may begin to precipitate out of the solution.

4.3. Isolation and Purification

  • Once the coupling reaction is complete, the precipitated dye is isolated from the reaction mixture by filtration.

  • The filter cake is washed thoroughly with water to remove any remaining acid, unreacted salts, and other water-soluble impurities.

  • The crude dye is then dried.

  • If necessary, further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or dioxane, to achieve the desired purity.[4]

The general workflow for this synthesis is depicted in the diagram below.

Experimental_Workflow start_end start_end process process decision decision io io start Start prep_diazonium Prepare Diazonium Salt Solution (0-5 °C) start->prep_diazonium prep_coupling Prepare Coupling Component Solution start->prep_coupling coupling Azo Coupling Reaction (<10 °C, acidic pH) prep_diazonium->coupling prep_coupling->coupling filtration Isolate Product by Filtration coupling->filtration washing Wash with Water filtration->washing drying Dry the Crude Product washing->drying check_purity Purity Check drying->check_purity recrystallization Recrystallization (Optional) check_purity->recrystallization Needs Purification final_product Final Product: This compound check_purity->final_product Purity OK recrystallization->drying end End final_product->end

General experimental workflow for the synthesis of this compound.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions should be taken. This includes working in a well-ventilated area, using personal protective equipment (PPE) such as gloves and safety glasses, and handling all chemicals with care. Azo compounds should be handled with caution, as some can have toxicological properties.

Conclusion

The synthesis of this compound is a straightforward and well-documented process based on the fundamental principles of diazo chemistry. The key to successful and high-yield manufacturing lies in the careful control of reaction parameters, particularly temperature and pH, during both the diazotization and coupling stages. This guide provides a foundational understanding of the synthesis process for research, development, and quality control purposes.

References

Molecular weight and formula of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Red 73: Molecular Properties and Toxicological Profile

This technical guide provides a comprehensive overview of the disperse dye, this compound, with a focus on its chemical properties and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a monoazo dye belonging to the single azo class of chemical structures.[1] It is primarily used in the textile industry for dyeing synthetic fibers, as well as in the plastics, printing, and paint industries.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₈H₁₆N₆O₂ [1][4][5][6]
Molecular Weight 348.36 g/mol [1][4][5][6]
CAS Registry Number 16889-10-4 [1]
Appearance Dark red powder/grain [1][7]
Solubility Soluble in ethanol, acetone, and benzene [1][7]
Melting Point 149-150 °C [6]

| Boiling Point | 614.2 ± 55.0 °C (Predicted) |[6] |

Manufacturing Process

The synthesis of this compound involves a diazotization and coupling reaction. The manufacturing process consists of the diazotization of 2-Cyano-4-nitroaniline, which is then coupled with N-ethyl-N-cyanoethylaniline.[1][3]

Toxicological Profile

The toxicological profile of this compound is of interest to researchers due to its potential for human and environmental exposure. Studies have indicated that this dye may exhibit cytotoxic and genotoxic effects.

Cytotoxicity

This compound has been shown to induce cytotoxicity in various cell lines. For instance, studies on HepG2 cells, a human liver cancer cell line, have demonstrated a reduction in cell viability upon exposure to the dye.

Genotoxicity

There is evidence to suggest that this compound may have genotoxic potential. The Ames test, a bacterial reverse mutation assay, has been used to evaluate its mutagenicity. Furthermore, the micronucleus assay has been employed to assess chromosomal damage in cells exposed to the dye.

Mechanism of Toxicity

While a specific signaling pathway for this compound has not been fully elucidated in the available literature, studies suggest that its toxicity may be mediated through the induction of oxidative stress. This can lead to cellular damage, including lipid peroxidation and depletion of antioxidants like glutathione. Biochemical alterations in neurotransmission have also been observed in aquatic organisms exposed to this dye.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the toxicology of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test evaluates the ability of a substance to cause mutations that restore the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.

Methodology:

  • Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are selected.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indication of chromosomal damage.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human lymphocytes, HepG2) is cultured and exposed to various concentrations of this compound.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells is determined by microscopic examination of a large population of cells (typically 1000-2000 binucleated cells per concentration). An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

HepG2 Cytotoxicity Assay

This assay is used to evaluate the cytotoxic effects of a compound on the human liver cell line, HepG2.

Principle: Cell viability is assessed using various indicators, such as membrane integrity (e.g., trypan blue exclusion), metabolic activity (e.g., MTT or WST-1 assay), or ATP content (e.g., CellTiter-Glo assay).

Methodology (MTT Assay Example):

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the control (untreated cells), and an IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.

Visualizations

The following diagram illustrates a logical workflow for the toxicological assessment of a chemical compound like this compound.

Toxicological_Assessment_Workflow cluster_Initial_Screening Initial Screening cluster_Genotoxicity Genotoxicity Assessment cluster_Mechanism Mechanism of Action cluster_In_Vivo In Vivo Studies Ames Ames Test (Mutagenicity) Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Ames->Micronucleus If Mutagenic Cytotoxicity Cytotoxicity Assay (e.g., HepG2) Cytotoxicity->Micronucleus Determine Concentrations Comet Comet Assay (DNA Strand Breaks) Micronucleus->Comet Oxidative_Stress Oxidative Stress Assays (ROS, Glutathione) Micronucleus->Oxidative_Stress Investigate Mechanism Comet->Oxidative_Stress Apoptosis Apoptosis Assays (Caspase activity, Annexin V) Oxidative_Stress->Apoptosis Animal_Models Animal Models (e.g., Zebrafish, Rodent) Oxidative_Stress->Animal_Models Confirm in a biological system Apoptosis->Animal_Models Start This compound Start->Ames Initial Assessment Start->Cytotoxicity Initial Assessment

References

An In-Depth Technical Guide to the Photophysical and Spectral Properties of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye characterized by its bright, blue-light red hue. It finds primary application in the dyeing of synthetic fibers, particularly polyester and its blends, as well as acetate, triacetate, and nylon fibers.[1] Its molecular structure, insolubility in water, and affinity for hydrophobic fibers are key to its function as a disperse dye.[1] Understanding the photophysical and spectral properties of this compound is crucial for optimizing its use in various applications, from textile dyeing to potential roles in advanced materials and as a research tool. This guide provides a comprehensive overview of the known properties of this compound, details the experimental protocols for their characterization, and offers comparative data from related disperse dyes to provide a broader context in the absence of extensive specific data for this particular dye.

Core Properties of this compound

This compound is a dark red powder soluble in organic solvents such as ethanol, acetone, and benzene.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CI Name This compound[2]
CI Number 11116[2]
CAS Number 16889-10-4[2][3]
Molecular Formula C₁₈H₁₆N₆O₂[2][3]
Molecular Weight 348.36 g/mol [2][3]
Chemical Class Monoazo[2]
Appearance Dark red powder[1][2]
Solubility Soluble in ethanol, acetone, benzene; Insoluble in water[1][2]

Chemical Structure:

Caption: Chemical Structure of this compound.

Spectral Properties

Solvatochromism

The absorption and emission spectra of azo dyes can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[4][5] Generally, with increasing solvent polarity, a bathochromic (red) shift in the absorption maximum is observed for many azo dyes.[6] This is attributed to the stabilization of the more polar excited state relative to the ground state.[6] A systematic study of this compound in a range of solvents with varying polarity would be necessary to fully characterize its solvatochromic behavior.

Photophysical Properties

Quantitative photophysical data such as fluorescence quantum yield and lifetime for this compound are not well-documented in publicly accessible literature. Azo compounds are often known to have low fluorescence quantum yields due to efficient non-radiative decay pathways. However, some azo dyes do exhibit fluorescence, and this property can be highly dependent on their molecular structure and environment.

Comparative Data for Other Disperse Red Dyes

To provide context, the following table summarizes available photophysical data for other relevant disperse red dyes. It is important to note that these values are not directly transferable to this compound but can offer an indication of the expected range of properties for similar molecules.

DyeAbsorption Max (λ_max)Emission Max (λ_em)Quantum Yield (Φ_F)Lifetime (τ_F)SolventReference
Disperse Red 60 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8][9][10]
Disperse Red 82 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11][12][13][14][15]

Note: Specific quantitative photophysical data for Disperse Red 60 and 82 were not found in the search results. The provided citations refer to general information about these dyes.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical and spectral properties of a disperse dye like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λ_max) of the dye.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or dimethylformamide) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the diluted dye solutions over a wavelength range of approximately 300-800 nm.

    • The absorbance at the λ_max should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Data Analysis: Identify the λ_max from the absorption spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (10⁻³ M in Spectroscopic Solvent) prep2 Perform Serial Dilutions (10⁻⁵ - 10⁻⁶ M) prep1->prep2 measure2 Measure Absorbance Spectra (300-800 nm) prep2->measure2 measure1 Record Baseline (Pure Solvent) measure1->measure2 analysis1 Identify λ_max measure2->analysis1 analysis2 Calculate Molar Extinction Coefficient (ε) analysis1->analysis2

Caption: UV-Vis Absorption Spectroscopy Workflow.

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum, fluorescence quantum yield, and fluorescence lifetime of the dye.

Methodology for Emission Spectrum:

  • Sample Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the sample at its λ_max (determined from the absorption spectrum).

    • Record the fluorescence emission spectrum over a wavelength range starting from just above the excitation wavelength to the near-infrared region.

  • Data Analysis: Identify the wavelength of maximum emission (λ_em).

Methodology for Relative Fluorescence Quantum Yield (Φ_F):

The quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G or Cresyl Violet).

  • Measurement:

    • Prepare solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorption spectra and integrated fluorescence intensities of both the sample and the standard.

  • Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_F is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Methodology for Fluorescence Lifetime (τ_F):

Time-Correlated Single Photon Counting (TCSPC) is a common method for measuring fluorescence lifetimes.

  • Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) and a sensitive detector is required.

  • Measurement:

    • Excite the sample with short pulses of light at its λ_max.

    • The detector measures the arrival times of the emitted photons relative to the excitation pulses.

  • Data Analysis: A histogram of the photon arrival times is generated, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the fluorescence lifetime (τ_F).

G cluster_prep Sample Preparation cluster_emission Emission Spectrum cluster_qy Quantum Yield (Relative) cluster_lifetime Fluorescence Lifetime (TCSPC) prep Prepare Dilute Solution (Absorbance < 0.1 at λ_exc) em_measure Excite at λ_max Record Emission prep->em_measure qy_measure Measure Absorbance & Integrated Fluorescence of Sample & Standard prep->qy_measure lt_measure Excite with Pulsed Laser Measure Photon Arrival Times prep->lt_measure em_analysis Identify λ_em em_measure->em_analysis qy_calc Calculate Φ_F qy_measure->qy_calc lt_analysis Fit Decay Curve Determine τ_F lt_measure->lt_analysis

Caption: Fluorescence Spectroscopy Workflow.

Conclusion

This compound is a commercially important monoazo dye with well-established applications in the textile industry. While its basic chemical and physical properties are known, a detailed, quantitative understanding of its photophysical and spectral characteristics remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically characterize the absorption, emission, quantum yield, and fluorescence lifetime of this compound. Such data would not only be valuable for optimizing its current applications but could also pave the way for its use in novel technological areas where precise control and understanding of light-matter interactions are paramount. The study of its solvatochromic behavior, in particular, could yield insights into its potential as a sensor or molecular probe. Further research is encouraged to fill the existing gaps in the scientific literature regarding the photophysical properties of this widely used dye.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Disperse Red 73 in Organic Solvents

This compound (C.I. 11116) is a monoazo dye recognized for its application in dyeing synthetic fibers, particularly polyester.[1] Its chemical formula is C₁₈H₁₆N₆O₂ and it has a molecular weight of 348.36 g/mol .[1] Understanding the solubility of this dye in various organic solvents is crucial for its effective application in the textile industry, as well as for research and development purposes. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility of this compound

Quantitative solubility data has been determined for this compound in supercritical carbon dioxide (sc-CO₂), a non-polar solvent, under various temperature and pressure conditions. The solubility was found to be in the range of 1.96–12.38 × 10⁻⁶ mol/mol at temperatures from 343.15 to 403.15 K and pressures from 14 to 26 MPa.[4]

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassQuantitative SolubilityQualitative Description
EthanolPolar ProticData not availableSoluble[1][3]
AcetonePolar AproticData not availableSoluble[1][3]
BenzeneNon-polarData not availableSoluble[1][3]
Supercritical Carbon Dioxide (sc-CO₂)Non-polar1.96–12.38 × 10⁻⁶ mol/mol (at 343.15–403.15 K and 14–26 MPa)[4]Soluble

Experimental Protocols for Solubility Determination

The solubility of disperse dyes like this compound in organic solvents can be quantitatively determined using established laboratory methods. The following are detailed protocols for the gravimetric and spectrophotometric methods.

2.1. Gravimetric Method

The gravimetric method is a direct approach to determine solubility by measuring the mass of the dissolved solute in a known volume of a saturated solution.[5][6]

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid is necessary to confirm saturation.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully extract a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm PTFE).

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye).

    • Once the solvent has completely evaporated, dry the evaporating dish containing the dye residue to a constant weight in a desiccator.

    • Weigh the evaporating dish with the dry dye residue.

  • Calculation of Solubility:

    • The mass of the dissolved dye is the final weight of the dish and residue minus the initial weight of the empty dish.

    • Solubility (in g/L) = Mass of dissolved dye (g) / Volume of the filtered saturated solution (L).

2.2. Spectrophotometric Method

This indirect method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength.[1] This method is particularly suitable for colored compounds like this compound.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound in the chosen organic solvent.

    • Using a UV-Vis spectrophotometer, scan the absorbance of this solution over a range of wavelengths (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

    • Separate a clear aliquot of the saturated solution as described in Step 2 of the gravimetric method.

    • Dilute a known volume of the saturated supernatant with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • The solubility is equal to the concentration of the saturated solution and can be expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or spectrophotometric method.

experimental_workflow cluster_methods Analytical Methods start Start: Prepare Saturated Solution (Excess this compound in Solvent) equilibration Equilibration (Constant Temperature Agitation) start->equilibration separation Separation of Saturated Solution (Filtration/Centrifugation) equilibration->separation gravimetric Gravimetric Method separation->gravimetric spectrophotometric Spectrophotometric Method separation->spectrophotometric evaporation Solvent Evaporation gravimetric->evaporation dilution Dilution of Supernatant spectrophotometric->dilution weighing Weighing of Residue evaporation->weighing calc_grav Calculate Solubility (mass/volume) weighing->calc_grav absorbance Measure Absorbance at λmax dilution->absorbance calc_spec Calculate Solubility (from concentration) absorbance->calc_spec calibration Calibration Curve calibration->absorbance

Workflow for Solubility Determination.

References

Crystallization Behavior of Disperse Red 73 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye widely utilized in the textile industry for coloring hydrophobic synthetic fibers. Its performance during the dyeing process is critically dependent on its crystallization behavior in solution. Uncontrolled crystallization can lead to the formation of large, uneven particles, resulting in poor dye dispersion, reduced color yield, and inconsistent fabric quality. Understanding and controlling the factors that govern the solubility, nucleation, and crystal growth of this compound is therefore essential for process optimization and quality assurance.

This technical guide provides an in-depth overview of the known crystallization characteristics of this compound. It summarizes available quantitative data, details relevant experimental protocols for characterization, and presents visual workflows to elucidate key processes. Due to the limited availability of public data specifically for this compound in common organic solvents, some sections provide generalized methodologies and data templates applicable to disperse dyes.

Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound
C.I. Number 11116
CAS Number 16889-10-4
Molecular Formula C₁₈H₁₆N₆O₂[1]
Molecular Weight 348.36 g/mol [1]
Chemical Structure Single Azo Class[1]
Appearance Dark Red Powder[1]
General Solubility Soluble in ethanol, acetone, benzene.[1]

Quantitative Data on Crystallization Behavior

Solubility in Supercritical Carbon Dioxide

The solubility of this compound in supercritical carbon dioxide (sc-CO₂) is a critical parameter for modern, environmentally friendly dyeing processes. A study by Su et al. (2022) provides the most comprehensive quantitative data available.[1] The solubility (expressed as a mole fraction, y) increases with both pressure and temperature.[1]

Table 1: Solubility of this compound in Supercritical CO₂ [1]

Temperature (K)Pressure (MPa)CO₂ Density (g/L)Solubility (y x 10⁶ mol/mol)
343.1514338.481.96
343.1518511.453.31
343.1522610.155.23
343.1526679.527.21
363.1514288.752.59
363.1518419.624.88
363.1522519.857.74
363.1526592.5410.61
383.1514254.913.42
383.1518365.176.55
383.1522457.7310.45
383.1526528.2514.33
403.1514228.984.54
403.1518326.758.65
403.1522414.7313.91
403.1526483.7419.78

Data extracted from Su, Y., et al. (2022).[1]

Solubility in Organic Solvents

Table 2: Template for Experimentally Determined Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Acetone25[Insert Data][Insert Data]
Acetone40[Insert Data][Insert Data]
Acetone55[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]
Ethanol40[Insert Data][Insert Data]
Ethanol60[Insert Data][Insert Data]
Toluene25[Insert Data][Insert Data]
Toluene50[Insert Data][Insert Data]
Toluene75[Insert Data][Insert Data]
Crystal Growth and Nucleation Kinetics

There is currently no published quantitative data on the crystal growth or nucleation rates for this compound in any solvent system. Research in this area would require dedicated experimental investigation using techniques described in Section 4.0.

Experimental Protocols

Protocol for Determining Solubility in Organic Solvents

This protocol describes a reliable spectrophotometric method for determining the equilibrium solubility of this compound in a given organic solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound.

Principle: The concentration of a colored solute is proportional to its absorbance at the wavelength of maximum absorbance (λmax), according to the Beer-Lambert Law.

Methodology:

  • Determination of λmax:

    • Prepare a dilute, unsaturated solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer (e.g., over 400-700 nm) to identify the λmax. This wavelength will be used for all subsequent measurements.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration (e.g., 100 mg/L) by accurately weighing this compound and dissolving it in the solvent.

    • Create a series of standard solutions of decreasing concentration via serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a calibration curve of Absorbance vs. Concentration and determine the linear equation (y = mx + c).

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or shaker bath).

    • Agitate the slurry at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis and Calculation:

    • Allow the slurry to settle. Withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove all solid particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculate the concentration of the diluted sample using the calibration curve equation.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent at that temperature.

Protocol for Measuring Crystal Growth Rate by Desupersaturation

This method measures the bulk crystal growth rate by monitoring the depletion of solute concentration in a seeded, supersaturated solution over time.

Objective: To determine the crystal growth kinetics of this compound.

Principle: In a seeded, supersaturated solution where nucleation is negligible, the decrease in solute concentration over time is due to the growth of the existing seed crystals.

Methodology:

  • System Setup:

    • Use a jacketed, stirred crystallizer equipped with in-situ concentration monitoring (e.g., ATR-FTIR or UV-Vis probe) and temperature control.

  • Solution Preparation:

    • Prepare a saturated solution of this compound in the chosen solvent at a known high temperature (T₁).

    • Filter the solution to remove any undissolved particles.

  • Experimental Run:

    • Cool the clear, saturated solution to the desired experimental temperature (T₂) to create a known level of supersaturation.

    • Add a precisely weighed amount of well-characterized seed crystals of this compound to the solution. The seeds should have a narrow size distribution.

    • Immediately begin monitoring the solute concentration and temperature over time.

  • Data Analysis:

    • Plot the concentration of this compound versus time. This is the desupersaturation curve.

    • The crystal growth rate (G) can be modeled using the population balance equation and the measured desupersaturation data. A common empirical model relates the growth rate to the supersaturation (σ): G = kgσg where kg is the growth rate constant and g is the order of the growth kinetics.

    • Parameters kg and g are determined by fitting the model to the experimental data.[2]

Protocol for Polymorphism Screening

This protocol outlines a general approach to investigate if this compound can exist in different crystalline forms (polymorphs).

Objective: To identify potential polymorphs of this compound.

Methodology:

  • Crystal Generation:

    • Crystallize this compound from a wide variety of solvents with different polarities (e.g., acetone, ethanol, toluene, ethyl acetate, heptane).

    • Employ different crystallization techniques:

      • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature.

      • Cooling Crystallization: Slowly cool a hot, saturated solution.

      • Anti-Solvent Addition: Add a solvent in which the dye is insoluble (an anti-solvent) to a saturated solution.

      • Slurrying: Stir a suspension of the dye in a solvent at different temperatures for an extended period.

  • Solid-State Characterization:

    • Isolate the solid crystals from each experiment.

    • Analyze each batch of crystals using a combination of analytical techniques to identify different solid forms:

      • Powder X-Ray Diffraction (PXRD): The primary tool for identifying different crystal lattices. Different polymorphs will produce distinct diffraction patterns.

      • Differential Scanning Calorimetry (DSC): Can identify different melting points, heats of fusion, and solid-solid phase transitions, which are characteristic of different polymorphs.

      • Thermogravimetric Analysis (TGA): Used to identify solvates by detecting weight loss upon heating.

      • Infrared (IR) or Raman Spectroscopy: Different polymorphs may show subtle but distinct differences in their vibrational spectra due to different molecular conformations or intermolecular interactions.

      • Microscopy: To observe different crystal habits (shapes).

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

G cluster_0 Solubility Determination Workflow A Determine λmax of DR73 in Solvent B Prepare Standard Solutions & Generate Calibration Curve A->B F Measure Absorbance of Diluted Sample B->F C Prepare Saturated Solution at Constant T D Filter Supernatant C->D E Dilute Sample to within Calibration Range D->E E->F G Calculate Concentration using Calibration Curve F->G H Apply Dilution Factor to find Solubility G->H

Figure 1: Workflow for Spectrophotometric Solubility Determination.

G cluster_1 Crystal Growth Rate Workflow (Desupersaturation) P1 Prepare Saturated Solution at T1 P2 Cool Solution to T2 (Create Supersaturation) P1->P2 P3 Add Known Mass of Seed Crystals P2->P3 P4 Monitor Solute Concentration vs. Time (In-Situ) P3->P4 P5 Generate Desupersaturation Curve P4->P5 P6 Fit Kinetic Model to Data P5->P6 P7 Determine Growth Rate Parameters (kg, g) P6->P7

Figure 2: Workflow for Measuring Crystal Growth Rate.

G cluster_2 Polymorphism Screening Workflow S1 Select Diverse Solvents & Crystallization Methods S2 Generate Crystals via: - Slow Evaporation - Cooling - Anti-Solvent - Slurrying S1->S2 S3 Isolate Solid Samples S2->S3 S4 Analyze Samples via: - PXRD - DSC / TGA - Spectroscopy (IR/Raman) - Microscopy S3->S4 S5 Compare Analytical Data to Identify Unique Forms S4->S5 S6 Characterize Polymorphs S5->S6

Figure 3: Workflow for Polymorphism Screening.

Factors Influencing Crystallization

Several key factors must be controlled to manage the crystallization of this compound in solution:

  • Temperature: As a primary driver of solubility, temperature control is crucial. Rapid cooling generally leads to high supersaturation, favoring nucleation over growth and resulting in many small crystals. However, if cooling is too fast, it can also lead to the formation of large, poorly formed crystals.

  • Dye Concentration: Higher concentrations increase the likelihood of nucleation and crystallization.[3] Maintaining the concentration below the saturation point is necessary to prevent unwanted precipitation.

  • pH: The pH of the solution can influence the surface charge of the dye molecules and their interactions. For dyeing applications with this compound, a slightly acidic to neutral pH is often preferred to maintain good solubility and prevent excessive crystallization.[1]

  • Solvent Choice: The nature of the solvent significantly impacts solubility and crystal habit. This compound is soluble in polar aprotic and some polar protic solvents.

  • Additives: The presence of other chemicals, such as dispersing agents, leveling agents, or impurities, can significantly affect the crystallization behavior by altering solubility or inhibiting crystal growth.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the crystallization behavior of this compound. A significant finding is the availability of quantitative solubility data in supercritical CO₂, which is vital for the advancement of sustainable dyeing technologies. However, there remains a notable lack of public data regarding its solubility in common organic solvents and its crystal growth kinetics. The experimental protocols and workflows provided herein offer a robust framework for researchers to generate this missing data. Future research should focus on systematically determining the solubility curves in industrially relevant solvents, quantifying nucleation and growth kinetics, and conducting thorough polymorphism screening to fully characterize and control the crystallization of this important disperse dye.

References

Chromophore system of Disperse Red 73 and color properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chromophore System and Color Properties of C.I. Disperse Red 73

Introduction

C.I. This compound is a synthetic organic colorant belonging to the monoazo class of disperse dyes.[1] Identified by the Colour Index Number 11116 and CAS Registry Number 16889-10-4, it is primarily utilized in the dyeing of hydrophobic synthetic fibers, most notably polyester and acetate, due to its insolubility in water and ability to disperse in an aqueous medium.[2][3] The dye is recognized for producing a vibrant, blue-toned red hue with good overall fastness properties.[1][4] This guide provides a detailed technical examination of its chromophore system, the structural basis for its color, and the experimental methods used for its characterization, aimed at researchers and professionals in chemistry and material science.

The Chromophore System of this compound

The color of this compound originates from its specific molecular structure, which is engineered to absorb light in the green region of the visible spectrum, resulting in the perception of its complementary color, red. The core of its color-producing capability lies in a highly conjugated "push-pull" electronic system.

2.1 Molecular Structure

This compound, with the chemical name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile, is synthesized through the diazotization of 2-cyano-4-nitroaniline followed by an azo coupling reaction with N-ethyl-N-cyanoethylaniline.[1][3]

The key components of its chromophore are:

  • Azo Group (-N=N-): This is the central chromophoric unit that links two aromatic ring systems. Its π-electrons are integral to the delocalized electron system of the molecule.

  • Diazo Component (from 2-cyano-4-nitroaniline): This part of the molecule contains strong electron-withdrawing groups (EWGs), specifically a nitro group (-NO2) and a cyano group (-CN). These groups are meta and para, respectively, to the azo bridge and function by pulling electron density from the conjugated system.

  • Coupling Component (from N-ethyl-N-cyanoethylaniline): This moiety features a tertiary amine group with ethyl and cyanoethyl substituents, which acts as a powerful electron-donating group (EDG). It pushes electron density into the conjugated system.

This arrangement creates an intramolecular charge-transfer (ICT) system. The electron-donating amino group "pushes" electrons through the conjugated π-system of the phenyl ring and the azo bridge, towards the electron-withdrawing nitro and cyano groups that "pull" the electrons. This extended delocalization of π-electrons across the molecule lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the molecule can absorb lower-energy photons, shifting its maximum absorption wavelength (λmax) into the visible spectrum. The specific positioning of the potent EWGs and the EDG fine-tunes this absorption to produce the characteristic bluish-red shade.

Synthesis Pathway

The industrial synthesis of this compound is a two-step process common for azo dyes, involving diazotization and azo coupling.

Synthesis_Pathway A 2-Cyano-4-nitroaniline (Diazo Component) p1 A->p1 B N-ethyl-N-cyanoethylaniline (Coupling Component) p2 B->p2 NaNO2 NaNO2 NaNO2->p1 HCl HCl (aq) HCl->p1 C Diazonium Salt Intermediate C->p2 D C.I. This compound p1->C Diazotization (0-5 °C) p2->D Azo Coupling (Slightly Acidic)

Caption: Synthesis of this compound via diazotization and azo coupling.

Data Presentation: Physicochemical and Color Properties

The following table summarizes the key identifying and performance characteristics of C.I. This compound.

PropertyValue / DescriptionReference(s)
Identifier
C.I. NameThis compound[1]
C.I. Number11116[1]
CAS Number16889-10-4[1][5]
Molecular FormulaC₁₈H₁₆N₆O₂[1][5]
Molecular Weight348.36 g/mol [1][5]
Physical Properties
AppearanceDark red powder[2][4]
SolubilitySoluble in ethanol, acetone, benzene; Insoluble in water.[3][4]
Spectral Properties
Maximum Absorption (λmax)No specific value is publicly cited in the searched literature. Estimated to be in the 500-560 nm range in common organic solvents, corresponding to its absorption of green-cyan light.-
Molar Absorptivity (ε)Not publicly available in the searched literature.-
Fastness Properties (Polyester)
Light Fastness (ISO 105-B02)6[3][4]
Washing Fastness (ISO 105-C03)5[4]
Sublimation (Dry Heat)5[4]

Experimental Protocols

The primary technique for characterizing the color properties of this compound is UV-Visible (UV-Vis) Spectrophotometry, which measures the absorption of light as a function of wavelength.

5.1 Protocol: Determination of Maximum Absorption Wavelength (λmax)

This protocol outlines the procedure for measuring the λmax of this compound in a suitable organic solvent (e.g., acetone, ethanol, or DMF).

1. Objective: To determine the wavelength at which this compound exhibits maximum absorbance of light in a specified solvent.

2. Materials and Equipment:

  • C.I. This compound powder

  • Spectroscopic grade solvent (e.g., acetone)

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound powder and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of the chosen solvent and then dilute to the mark to create a stock solution (e.g., 100 mg/L). Ensure complete dissolution.

  • Preparation of Working Solution: Pipette an aliquot of the stock solution (e.g., 1 mL) into a 10 mL volumetric flask and dilute with the same solvent to obtain a working solution with an expected absorbance in the optimal range (0.2 - 0.8 A.U.).

  • Instrument Calibration: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blanking: Fill a cuvette with the pure solvent to be used as the reference (blank). Place it in the reference holder of the spectrophotometer. Fill a second cuvette with the same pure solvent and place it in the sample holder. Run a baseline correction over the desired wavelength range (e.g., 350-700 nm) to zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it twice with the prepared working solution of this compound, and then fill it. Place the cuvette back into the sample holder.

  • Spectrum Acquisition: Scan the sample over the wavelength range of 350-700 nm. The instrument will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength corresponding to the highest peak in the absorption spectrum. This value is the λmax.

5.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow for the spectrophotometric analysis of this compound.

Experimental_Workflow A Prepare Stock Solution (e.g., 100 mg/L in Acetone) B Prepare Working Dilution (for Absorbance ~0.5 A.U.) A->B C Spectrophotometer Warm-up D Set Wavelength Range (e.g., 350-700 nm) C->D E Perform Baseline Correction (using pure solvent blank) D->E F Measure Sample Absorbance E->F G Identify Peak Wavelength (λmax) F->G H Record λmax Value G->H

Caption: Workflow for determining the λmax of this compound.

Conclusion

The distinct bluish-red color of C.I. This compound is a direct result of its sophisticated molecular architecture. The chromophore is based on a powerful intramolecular charge-transfer system, where electron-donating and electron-withdrawing groups are strategically placed across a conjugated azo-aromatic backbone. This "push-pull" mechanism effectively lowers the HOMO-LUMO energy gap, shifting light absorption into the visible region. While specific quantitative spectral data like λmax and molar absorptivity are not widely published, the structure allows for a predictable absorption profile that is readily characterized using standard spectrophotometric techniques. This understanding of the structure-property relationship is fundamental for the application and development of high-performance colorants in materials science.

References

Methodological & Application

Application Notes and Protocols for the Analytical Quantification of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Accurate and reliable quantification of this dye is essential for quality control, environmental monitoring of textile effluents, and toxicological studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV-Visible detection and UV-Visible Spectrophotometry.

Analytical Methods Overview

Two primary methods are detailed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC-UV): A highly sensitive and selective method that separates this compound from other components in a sample matrix before quantification. This technique is ideal for complex samples such as textile wastewater and extracts from dyed fabrics.

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler and more rapid method for determining the concentration of the dye in a clear solution by measuring its absorbance of light at a specific wavelength. This method is suitable for relatively pure samples or for initial screening purposes.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the analytical methods described. These values are based on published data for this compound and similar disperse dyes and should be validated in your laboratory for your specific application.

ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (r²) >0.99Typically >0.99
Limit of Detection (LOD) Method dependent, can reach low ng/mL levelsMethod dependent, typically in the µg/mL range
Limit of Quantification (LOQ) Method dependent, can reach low ng/mL levelsMethod dependent, typically in the µg/mL range
Wavelength (λmax) 254 nm~500-520 nm (in organic solvent)
Matrix Textile Wastewater, Textile ExtractsAqueous Solutions, Organic Solvents
Selectivity HighLow to Moderate
Throughput Moderate to HighHigh

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the accurate quantification of dyes in various matrices.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Textile Wastewater or Fabric Extract Extraction Liquid-Liquid Extraction (e.g., with Methylene Chloride) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Inject into HPLC Filtration->Injection Prepared Sample Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV-Vis Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for the quantification of this compound using HPLC-UV.

Experimental Protocol: HPLC-UV

This protocol is adapted from a method for the determination of this compound in industrial textile wastewater.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Methylene chloride (for extraction).

  • Syringe filters (0.45 µm).

3. Standard Preparation:

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

4. Sample Preparation:

  • From Textile Wastewater:

    • Perform a liquid-liquid extraction of the wastewater sample with methylene chloride. A high recovery of 99.89% has been reported for this compound using this solvent.[1]

    • Evaporate the methylene chloride extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • From Textile Fabrics:

    • Accurately weigh a small piece of the dyed fabric.

    • Extract the dye using a suitable solvent such as methanol or a mixture of methanol and water. Sonication or heating can enhance extraction efficiency.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the extract with the mobile phase if necessary to fall within the calibration range.

5. Chromatographic Conditions:

  • Mobile Phase: Methanol and Water (60:40 v/v) with gradient elution.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10-20 µL.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound has been reported to be in the range of 3.452-3.770 minutes under these conditions.[1]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a quick and straightforward method for quantifying this compound in simple matrices.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Measurement cluster_data Data Analysis Sample Sample in Solution Dilution Dilute to fall within Linear Range Sample->Dilution Wavelength_Scan Determine λmax Dilution->Wavelength_Scan Prepared Sample Absorbance_Measurement Measure Absorbance at λmax Wavelength_Scan->Absorbance_Measurement Calibration_Curve Construct Calibration Curve Absorbance_Measurement->Calibration_Curve Absorbance Value Concentration_Calc Calculate Concentration (Beer-Lambert Law) Calibration_Curve->Concentration_Calc Result Concentration of This compound Concentration_Calc->Result

Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

2. Reagents and Materials:

  • This compound reference standard.

  • A suitable solvent in which this compound is soluble (e.g., methanol, acetone, or ethanol).

3. Standard Preparation:

  • Stock Standard Solution (e.g., 100 µg/mL): Prepare a stock solution as described in the HPLC protocol using a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the same solvent used for the standards.

  • If the sample is a solid, accurately weigh it before dissolving.

  • Dilute the sample solution as necessary to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 to 1.0).

5. Measurement:

  • Determine λmax: Scan a standard solution of this compound across the UV-Visible spectrum (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared sample solution at λmax.

6. Quantification:

  • Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration.

  • Use the equation of the line to calculate the concentration of this compound in the unknown sample based on its absorbance.

Toxicological Significance of Azo Dye Metabolism

Azo dyes, including this compound, can undergo metabolic reduction of the azo bond (-N=N-) to form aromatic amines. This biotransformation can be carried out by azoreductases present in the liver and, significantly, by the intestinal microbiota.[2][3] Some of the resulting aromatic amines are known or suspected carcinogens.[3] Understanding this metabolic pathway is crucial for assessing the toxicological risk of these dyes.

Signaling Pathway: Metabolic Activation of Azo Dyes

Azo_Dye_Metabolism cluster_intake Exposure cluster_metabolism Metabolism cluster_toxicity Toxicological Effect Azo_Dye This compound (Azo Dye) Intestinal_Microbiota Intestinal Microbiota Azo_Dye->Intestinal_Microbiota Reduction Liver_Enzymes Liver Azoreductases Azo_Dye->Liver_Enzymes Reduction Aromatic_Amines Formation of Aromatic Amines Intestinal_Microbiota->Aromatic_Amines Liver_Enzymes->Aromatic_Amines DNA_Adducts DNA Adduct Formation Aromatic_Amines->DNA_Adducts Metabolic Activation Carcinogenesis Potential Carcinogenesis DNA_Adducts->Carcinogenesis

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye utilized in the textile industry for dyeing synthetic fibers, particularly polyester. Its chemical structure and properties necessitate reliable analytical methods for its identification and quantification in various matrices, including textile products and environmental samples. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of disperse dyes due to its high resolution and sensitivity. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using HPLC coupled with UV-Visible or Photodiode Array (PDA) detection.

Analytical Method Overview

The separation of this compound is typically achieved using reversed-phase HPLC with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent, such as acetonitrile or methanol, is commonly employed to ensure good peak shape and resolution. The addition of modifiers like formic acid or ammonium acetate can improve chromatographic performance.[1] Detection is performed at the maximum absorbance wavelength of the dye in the visible range.

Physicochemical Properties of this compound
PropertyValue
Chemical Name 3-[--INVALID-LINK--amino]propanenitrile
CAS Number 16889-10-4
Molecular Formula C₁₈H₁₆N₆O₂
Molecular Weight 348.36 g/mol

Data Presentation

The following tables summarize the typical quantitative data and chromatographic conditions for the analysis of this compound and other disperse dyes. These values can be used as a starting point for method development and validation.

Table 1: Typical HPLC Operating Parameters
ParameterRecommended Conditions
HPLC System Standard HPLC with pump, autosampler, column oven, and PDA/UV-Vis detector
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher concentration of Mobile Phase A, and increase the proportion of Mobile Phase B over the run to elute the analyte. A typical gradient might run from 10% to 90% B over 15-20 minutes.
Flow Rate 0.5 - 1.0 mL/min[1]
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL[1]
Detection Wavelength Set to the absorbance maximum of this compound (approximately 500-520 nm)[1]
Table 2: Representative Method Performance Characteristics
ParameterExpected Value
Retention Time Dependent on specific method conditions, but typically in the range of 10-20 minutes.
Linearity (r²) > 0.99
Limit of Detection (LOD) Method-dependent, can range from ng/mL to pg levels with mass spectrometry detection.[2]
Limit of Quantification (LOQ) Method-dependent, typically in the low ng/mL range.[2]
Repeatability (%RSD) < 5%

Experimental Protocols

This section provides detailed protocols for the preparation of standards and samples for the HPLC analysis of this compound.

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Transfer the standard to a 100 mL volumetric flask.

    • Dissolve the standard in a small amount of a suitable solvent like methanol or acetonitrile and then dilute to the mark with the same solvent.

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock standard solution with the initial mobile phase composition (e.g., 90:10 mixture of Mobile Phase A and B).

    • A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Protocol 2: Sample Preparation from Textile Matrices

This protocol is designed for the extraction of this compound from polyester fabrics.

  • Sample Collection:

    • Cut a small piece of the dyed textile (e.g., 10-20 mg).

  • Extraction:

    • Place the textile sample into a glass vial.

    • Add a suitable extraction solvent. Common solvents for extracting disperse dyes from polyester include chlorobenzene, methanol, or acetonitrile.[1] For a safer and more common laboratory solvent, methanol or acetonitrile is recommended. Add 5-10 mL of the chosen solvent.

    • Seal the vial and place it in an ultrasonic bath for 30-60 minutes at an elevated temperature (e.g., 50-60 °C).[1][3]

  • Sample Clarification:

    • After extraction, allow the solution to cool to room temperature.

    • If the extract contains suspended particles, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes.[3]

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the filtered extract into the HPLC system.

    • If the concentration of the dye in the extract is expected to be high, it may be necessary to dilute the extract with the initial mobile phase before injection.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Results & Quantification Standard Weigh Analytical Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working HPLC HPLC System (Pump, Column, Detector) Working->HPLC Inject Sample Obtain Textile Sample Extract Solvent Extraction Sample->Extract Filter Centrifuge & Filter Extract->Filter Filter->HPLC Inject Data Data Acquisition & Processing HPLC->Data Calib Generate Calibration Curve Data->Calib Quant Quantify Sample Concentration Data->Quant Calib->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Spectrophotometric Determination of Disperse Red 73 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73 (C.I. 11116) is a monoazo disperse dye commonly used for coloring synthetic fibers, particularly polyester. Its chemical structure is C₁₈H₁₆N₆O₂ with a molecular weight of 348.36 g/mol .[1][2] The quantification of this dye in textile materials is crucial for quality control, ensuring color consistency, and for assessing the environmental and safety aspects of dyed fabrics. This application note provides a detailed protocol for the extraction and subsequent spectrophotometric determination of this compound in textiles. The method is based on solvent extraction of the dye from the textile matrix followed by quantification using UV-Visible spectrophotometry.

Principle

The methodology involves the extraction of this compound from the textile sample using a suitable organic solvent. The concentration of the dye in the extract is then determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. A calibration curve constructed from standard solutions of this compound is used to correlate absorbance with concentration, allowing for the quantification of the dye in the original textile sample.

Data Presentation

The following table summarizes the key parameters and expected performance of the spectrophotometric method for the determination of this compound. Please note that specific values for λmax, LOD, LOQ, and linearity range should be determined experimentally during method validation.

ParameterDescriptionExpected Value/Range
C.I. Name Colour Index NameThis compound
C.I. Number Colour Index Number11116
CAS Number Chemical Abstracts Service Registry Number16889-10-4
Molecular Formula Chemical FormulaC₁₈H₁₆N₆O₂
Molecular Weight Grams per mole348.36 g/mol [1][2]
Solubility Solvents in which the dye is solubleEthanol, Acetone, Benzene[1][2]
Extraction Solvent Recommended solvent for extraction from textilesChlorobenzene, Methanol, or Dimethylformamide (DMF)
Wavelength of Maximum Absorbance (λmax) The wavelength at which the dye shows maximum absorbanceTo be determined experimentally (typically in the range of 400-550 nm for red dyes)
Linearity (r²) Correlation coefficient of the calibration curve> 0.995
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detectedTo be determined (typically in the range of 0.1 - 1.0 µg/mL)
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracyTo be determined (typically in the range of 0.5 - 5.0 µg/mL)

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥ 95%)

  • Methanol (HPLC grade)

  • Chlorobenzene (analytical grade)

  • Dimethylformamide (DMF, analytical grade)

  • Textile sample dyed with this compound

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length, quartz or glass)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • UV-Visible Spectrophotometer

Preparation of Standard Solutions

4.2.1. Stock Standard Solution (100 µg/mL):

  • Accurately weigh 10.0 mg of this compound analytical standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

  • Stopper the flask and mix thoroughly. This is the stock standard solution.

4.2.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol.

  • A suggested concentration range for the calibration curve is 1.0, 2.5, 5.0, 7.5, 10.0, and 15.0 µg/mL.

  • For example, to prepare a 10.0 µg/mL working standard, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

Sample Preparation (Extraction of this compound from Textile)
  • Cut the textile sample into small pieces (approximately 2 mm x 2 mm).

  • Accurately weigh approximately 1.0 g of the cut textile sample and place it in a suitable extraction vessel (e.g., a conical flask).

  • Add 50 mL of a suitable extraction solvent (e.g., chlorobenzene or methanol). Chlorobenzene is a highly effective solvent for disperse dyes from polyester.

  • Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50-60 °C).

  • After sonication, allow the solution to cool to room temperature.

  • If necessary, centrifuge the extract to sediment any suspended textile fibers.

  • Carefully decant the supernatant (the clear extract) into a clean flask.

  • If the concentration of the dye in the extract is expected to be high, it may need to be diluted with the extraction solvent to fall within the linear range of the calibration curve.

Spectrophotometric Measurement

4.4.1. Determination of Wavelength of Maximum Absorbance (λmax):

  • Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Use one of the working standard solutions (e.g., 10.0 µg/mL) to perform a wavelength scan over the visible range (e.g., 380 nm to 700 nm).

  • The wavelength at which the maximum absorbance is recorded is the λmax for this compound in the chosen solvent. This λmax should be used for all subsequent absorbance measurements.

4.4.2. Calibration Curve:

  • Set the spectrophotometer to the determined λmax.

  • Use the pure solvent (e.g., methanol) as a blank to zero the instrument.

  • Measure the absorbance of each of the working standard solutions.

  • Plot a graph of absorbance versus concentration for the working standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

4.4.3. Sample Analysis:

  • Measure the absorbance of the prepared textile extract at the determined λmax.

  • Using the equation from the calibration curve, calculate the concentration of this compound in the extract.

Calculation

The amount of this compound in the original textile sample can be calculated using the following formula:

Amount of Dye (mg/g) = (C x V x D) / W

Where:

  • C = Concentration of this compound in the measured extract (µg/mL)

  • V = Total volume of the extraction solvent (mL)

  • D = Dilution factor (if the extract was diluted before measurement)

  • W = Weight of the textile sample (g)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output start Start weigh_sample Weigh Textile Sample start->weigh_sample add_solvent Add Extraction Solvent weigh_sample->add_solvent sonicate Ultrasonicate add_solvent->sonicate cool_centrifuge Cool & Centrifuge sonicate->cool_centrifuge collect_extract Collect Extract cool_centrifuge->collect_extract measure_sample Measure Sample Absorbance collect_extract->measure_sample prep_standards Prepare Standard Solutions det_lambda_max Determine λmax prep_standards->det_lambda_max gen_cal_curve Generate Calibration Curve det_lambda_max->gen_cal_curve gen_cal_curve->measure_sample calculate Calculate Dye Concentration measure_sample->calculate report Report Results (mg/g) calculate->report

Caption: Experimental workflow for spectrophotometric determination of this compound.

Logical Relationship of Spectrophotometric Quantification

quantification_logic cluster_beer_lambert Beer-Lambert Law cluster_calibration Calibration cluster_quantification Quantification beer_law Absorbance (A) = εbc absorbance Measured Absorbance concentration Analyte Concentration path_length Path Length (c) molar_abs Molar Absorptivity (ε) known_standards Standard Solutions of Known Concentration calibration_curve Calibration Curve (Absorbance vs. Concentration) known_standards->calibration_curve determine_conc Determine Concentration from Calibration Curve calibration_curve->determine_conc unknown_sample Textile Extract (Unknown Concentration) unknown_absorbance Measure Absorbance of Unknown unknown_sample->unknown_absorbance unknown_absorbance->determine_conc

Caption: Logical relationship for quantification based on the Beer-Lambert Law.

References

Application Notes: Dyeing Polyester Fabric with Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the dyeing of polyester fabric with Disperse Red 73, a monoazo disperse dye suitable for coloring hydrophobic fibers. The information is intended for researchers, scientists, and drug development professionals who may use dyed fabrics in their experimental setups. The protocol outlines the high-temperature exhaust dyeing method, which is a standard and effective procedure for achieving a level and fast color on polyester.

Physicochemical Properties of this compound

This compound is a dark red powder with the following properties:

PropertyValue
C.I. NameThis compound
CAS Number16889-10-4[1]
Molecular FormulaC₁₈H₁₆N₆O₂[2]
Molecular Weight348.36 g/mol [2]
AppearanceDark red powder[2][3]
SolubilitySoluble in ethanol, acetone, and benzene[2][3]
Optimal Dyeing pH4.5 - 5.5[3]

Experimental Protocols

A high-temperature dyeing method is recommended for achieving optimal color yield and fastness properties on polyester fabric. This process is typically carried out in a sealed dyeing vessel that can be pressurized to reach temperatures above the boiling point of water.

Materials and Reagents
  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (or a suitable buffer system)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • Distilled water

Equipment
  • High-temperature laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

Dyeing Protocol

The following table summarizes the key parameters for the high-temperature dyeing of polyester with this compound.

ParameterRecommended Value
Dye Concentration 1.0% on weight of fabric (o.w.f.)
Dispersing Agent 1.0 g/L
pH 4.5 - 5.5 (adjusted with acetic acid)
Liquor Ratio 1:20
Dyeing Temperature 130°C[4]
Dyeing Time 60 minutes at 130°C[4]
Temperature Ramp Rate 2°C/minute
Cooling Rate 2°C/minute

Experimental Workflow

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Weigh polyester fabric and this compound B Prepare dye dispersion A->B C Prepare dye bath with dispersing agent and adjust pH B->C D Introduce fabric to dye bath at 60°C C->D E Ramp temperature to 130°C at 2°C/min D->E F Hold at 130°C for 60 minutes E->F G Cool down to 70°C at 2°C/min F->G H Rinse the dyed fabric G->H I Reduction clearing H->I J Final rinse and drying I->J

Caption: Experimental workflow for dyeing polyester fabric with this compound.

Detailed Methodologies
  • Fabric Preparation: The polyester fabric should be pre-scoured to remove any impurities, oils, or sizes that could interfere with dyeing. This can be done by washing the fabric with a solution of a non-ionic detergent at 60-70°C for 20-30 minutes, followed by thorough rinsing with hot and cold water.

  • Dye Bath Preparation:

    • Weigh the required amount of this compound (e.g., 1.0% on the weight of the fabric).

    • Make a paste of the dye with a small amount of water and the dispersing agent.

    • Add this paste to the dye bath containing the required volume of water.

    • Add the dispersing agent to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.[4]

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dye bath at a starting temperature of approximately 60°C.

    • Seal the dyeing vessel and begin heating the dye bath at a rate of 2°C per minute until it reaches 130°C.[4]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.[4]

    • After the dyeing time is complete, cool the dye bath to 70°C at a rate of 2°C per minute.

  • Post-Treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric thoroughly with hot water.

    • Prepare a fresh bath for reduction clearing. This bath should contain:

      • Sodium hydrosulfite (2 g/L)

      • Sodium hydroxide (2 g/L)

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes. This step is crucial for removing any unfixed dye from the fabric surface, thereby improving the wash and crock fastness.[5][6]

    • Drain the reduction clearing bath and rinse the fabric with hot water, followed by a cold water rinse until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary.

    • Finally, dry the dyed fabric in an oven or air-dry.

Safety Precautions

This compound should be handled with appropriate safety precautions.[1][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the dye powder and solutions.[7]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dye dust.[7]

  • Storage: Store this compound in a cool, dry place away from sources of ignition.[7]

  • Disposal: Dispose of dye waste in accordance with local regulations.[8]

Signaling Pathways and Logical Relationships

The dyeing of polyester with disperse dyes is a physical process and does not involve biological signaling pathways. The logical relationship of the process is a sequential workflow as depicted in the diagram above. The key relationship is the dependence of dye uptake and fixation on temperature, time, and pH.

DyeingParameters cluster_params Dyeing Parameters cluster_process Dyeing Process cluster_outcome Outcome Temp Temperature Swell Fiber Swelling Temp->Swell Time Time Penetrate Dye Penetration Time->Penetrate pH pH Fix Dye Fixation pH->Fix Swell->Penetrate Penetrate->Fix Color Color Yield & Levelness Fix->Color Fastness Fastness Properties Fix->Fastness

Caption: Key parameter relationships in the polyester dyeing process.

References

Application Notes and Protocols: Disperse Red 73 in Synthetic Fiber Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 73, identified by the Colour Index (C.I.) number 11116, is a monoazo disperse dye widely utilized in the textile industry for dyeing hydrophobic synthetic fibers.[1] Its molecular structure imparts a bright, blue-toned red hue, making it a popular choice for achieving vibrant shades on materials such as polyester, acetate, and their blends.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the dyeing of synthetic fibers, with a focus on polyester. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.

Properties of this compound

This compound is a dark red powder with good fastness properties and is suitable for various dyeing methods, including high-temperature exhaust and thermosol processes.[4] It is soluble in ethanol, acetone, and benzene.[1][4] The dye's performance is influenced by several factors, including temperature, pH, and the presence of auxiliary chemicals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11116[1]
CAS Number16889-10-4[1]
Molecular FormulaC₁₈H₁₆N₆O₂[1]
Molecular Weight348.36 g/mol [1]
AppearanceDark red powder[1][4]
SolubilitySoluble in ethanol, acetone, benzene[1][4]
Fastness Properties on Polyester

The fastness properties of this compound on polyester are crucial for determining the durability of the dyed fabric. The following table summarizes its performance according to ISO and AATCC standards.

Fastness TestISO RatingAATCC RatingReference
Light Fastness67[1]
Washing Fastness (Fading)55[1][4]
Washing Fastness (Staining)55[1][4]
Perspiration Fastness (Acid/Alkali, Fading)55[1][4]
Perspiration Fastness (Acid/Alkali, Staining)35[1][4]
Dry Heat (Sublimation)5-[4]
Ironing Fastness55[1]

Dyeing Methodologies

This compound is primarily applied to synthetic fibers using two main industrial methods: high-temperature exhaust dyeing and the continuous thermosol process. The choice of method depends on factors such as the type of fabric (woven or knitted), available equipment, and batch size.

High-Temperature Exhaust Dyeing

This method, also known as batch or discontinuous dyeing, involves dyeing the textile material in a heated dye bath until the dye is gradually absorbed by the fibers.[5][6][7] It is suitable for dyeing polyester in various forms, including staple fiber, yarn, and fabric.[6]

Key Parameters:

  • Temperature: Optimal dyeing temperature is around 130°C, which requires high-pressure equipment.[8][9][10] At this temperature, the polyester fibers swell, allowing for better dye diffusion and fixation.[9]

  • pH: The dye bath should be maintained at a slightly acidic pH of 4.5-5.5 using acetic acid or a suitable buffer.[4][9][10] This pH range ensures dye stability and optimal exhaustion.[9]

  • Auxiliaries: Dispersing agents are essential to prevent dye aggregation and ensure a stable dye dispersion.[10] Leveling agents can also be used to promote uniform dyeing.[10]

Thermosol Dyeing

The thermosol process is a continuous method ideal for dyeing large volumes of polyester and polyester-cotton blend fabrics.[11][12] It involves padding the fabric with the dye dispersion, drying, and then subjecting it to a high-temperature treatment (thermofixation).[11][13][14]

Key Parameters:

  • Padding: The fabric is passed through a pad bath containing the dispersed dye, acetic acid (to maintain pH 4.5-5.5), and a migration inhibitor.[8][12]

  • Drying: The padded fabric is dried, often using infrared pre-dryers to minimize dye migration.[12][13]

  • Thermofixation: The crucial step where the fabric is heated to a high temperature, typically 190-220°C for 60-90 seconds.[12][13][14] During this stage, the dye sublimes and diffuses into the polyester fibers.[12]

Experimental Protocols

The following are detailed protocols for dyeing polyester fabric with this compound using the exhaust and thermosol methods.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

Materials:

  • Polyester fabric (scoured and pre-washed)

  • This compound

  • Dispersing agent

  • Acetic acid (or pH buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature, high-pressure dyeing machine

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured to remove any oils, sizes, or impurities.[10]

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of this compound (e.g., 1-3% on weight of fabric) with a small amount of dispersing agent and then adding warm water.[9][10]

    • Fill the dyeing machine with water (liquor ratio, e.g., 10:1).

    • Add the dispersing agent and the prepared dye stock solution to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[9][10]

  • Dyeing Cycle:

    • Load the polyester fabric into the dyeing machine.

    • Start circulation and gradually raise the temperature of the dye bath to 130°C at a rate of 1.5-2°C per minute.[8]

    • Hold the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[8][10]

    • Slowly cool the dye bath to 80°C before draining.[8][10]

  • After-treatment (Reduction Clearing):

    • Prepare a fresh bath with:

      • Sodium hydrosulfite (1-2 g/L)[10]

      • Sodium hydroxide (1-2 g/L)[10]

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[8][10]

    • Rinse the fabric thoroughly with hot water, then cold water, and neutralize with a weak solution of acetic acid if necessary.[8]

  • Drying: Dry the dyed fabric.

Protocol 2: Thermosol Dyeing of Polyester Fabric

Materials:

  • Polyester fabric (scoured and pre-washed)

  • This compound

  • Migration inhibitor

  • Acetic acid

  • Padding mangle

  • Infrared pre-dryer and hot flue dryer

  • Thermosol unit (curing oven)

  • Washing range

Procedure:

  • Pad Bath Preparation:

    • Prepare a dispersion of this compound with a migration inhibitor.

    • Adjust the pH of the pad liquor to 4.5-5.5 with acetic acid.[8]

  • Padding:

    • Pass the polyester fabric through the pad bath, ensuring even saturation.

    • Nip the fabric through the padding mangle to achieve a specific wet pick-up percentage (e.g., 60-70%).

  • Drying:

    • Immediately pass the padded fabric through an infrared pre-dryer followed by a hot flue dryer at approximately 100°C to evaporate the water.[13] This step must be carefully controlled to prevent dye migration.[12]

  • Thermofixation:

    • Pass the dried fabric through the thermosol unit at a temperature of 200-210°C for 60-90 seconds.[8][11][13]

  • Washing:

    • After thermofixation, the fabric is passed through a washing range to remove unfixed dye and auxiliary chemicals. This typically involves a series of hot rinses, a reduction clearing step (as described in the exhaust protocol), further rinsing, and neutralization.[13]

  • Drying: Dry the final dyed fabric.

Visualizations

The following diagrams illustrate the workflows for the described dyeing processes.

ExhaustDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after After-treatment fabric_prep Fabric Scouring dye_prep Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) load_fabric Load Fabric dye_prep->load_fabric heat_up Heat to 130°C load_fabric->heat_up hold Hold for 30-60 min heat_up->hold cool_down Cool to 80°C hold->cool_down reduction_clearing Reduction Clearing (70-80°C) cool_down->reduction_clearing rinsing Rinsing & Neutralization reduction_clearing->rinsing drying Drying rinsing->drying

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

ThermosolDyeingWorkflow cluster_application Dye Application cluster_fixation Fixation cluster_finishing Finishing pad_prep Pad Bath Preparation padding Padding Fabric pad_prep->padding drying Drying (~100°C) padding->drying thermofix Thermofixation (200-210°C, 60-90s) drying->thermofix washing Washing & Reduction Clearing thermofix->washing final_drying Final Drying washing->final_drying

Caption: Continuous Thermosol Dyeing Process Workflow.

Factors Influencing Dyeing Performance

Several factors can significantly impact the final quality of dyeing with this compound.

DyeingFactors cluster_params Process Parameters cluster_chems Chemicals cluster_subs Substrate center Dyeing Quality (Levelness, Shade, Fastness) Temperature Temperature Temperature->center pH pH pH->center Time Time Time->center DispersingAgent Dispersing Agent DispersingAgent->center LevelingAgent Leveling Agent LevelingAgent->center DyeConcentration Dye Concentration DyeConcentration->center FiberType Fiber Type FiberType->center FabricPrep Fabric Preparation FabricPrep->center

References

Application Notes: Disperse Red 73 in Supercritical Carbon Dioxide (scCO₂) Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Supercritical fluid dyeing (SFD) represents a significant advancement in textile coloration, offering an environmentally sustainable alternative to conventional water-based methods.[1] This technology utilizes carbon dioxide (CO₂) in its supercritical state (above 31.1 °C and 7.38 MPa) as the dyeing medium.[1][2] In this state, CO₂ possesses a unique combination of liquid-like density and gas-like viscosity, making it an excellent solvent for non-polar compounds like disperse dyes.[1] This allows for the efficient, water-free dyeing of synthetic fibers, particularly polyester (PET).[1][3][4]

Disperse Red 73 (C.I. 11116) is a single azo disperse dye suitable for polyester dyeing.[5] Its application in scCO₂ offers numerous advantages, including the elimination of wastewater, reduced energy consumption as no drying is required, shorter processing times, and the ability to recycle over 90% of the CO₂.[1][6] The process avoids the need for dispersing agents and other auxiliary chemicals typically required in aqueous dyeing.[1][3]

These notes provide detailed protocols and quantitative data for the application of this compound in the supercritical CO₂ dyeing of polyester, intended for researchers and scientists in materials science and sustainable chemistry.

Quantitative Data Summary

The efficiency of scCO₂ dyeing is critically dependent on process parameters that influence the solubility of the dye in the supercritical fluid.

Table 1: Physicochemical Properties of C.I. This compound

PropertyValueReference
C.I. NameThis compound, C.I. 11116[5]
CAS Number16889-10-4[5]
Molecular FormulaC₁₈H₁₆N₆O₂[5]
Molecular Weight348.36 g/mol [5]
Chemical ClassSingle Azo[5]
AppearanceDark red powder[5]

Table 2: Solubility of C.I. This compound in Supercritical CO₂

The solubility of this compound is a key factor for achieving effective dye uptake. It increases with both pressure and temperature.[7][8][9] The increase in solubility is particularly sharp at pressures above 18 MPa.[8]

Temperature Range (°C)Pressure Range (MPa)Solubility Range (mol/mol)
70 - 13014 - 261.96 x 10⁻⁶ - 19.78 x 10⁻⁶

(Data sourced from references[1][7][8][9])

Table 3: Typical Process Parameters for scCO₂ Dyeing of Polyester

ParameterTypical RangeUnitNotes
Temperature80 - 140°CAffects dye solubility and fiber swelling. Higher temperatures increase dye uptake but must be controlled to prevent polymer degradation.[1][10]
Pressure17 - 29MPaDirectly influences CO₂ density, which is the primary driver of dye solubility and penetration into the fiber.[1]
Dyeing Time20 - 90minutesSignificantly shorter than conventional aqueous dyeing due to high diffusion rates in the supercritical fluid.[1]
Dye Concentration1 - 4% owf*The amount of dye is calculated based on the weight of the fabric.[1][10]
CO₂ Flow Rate20 - 40mL/minIn dynamic (continuous flow) systems, the flow rate affects the dissolution kinetics of the dye.[1][11]

*owf: on weight of fabric

Experimental Protocols

The following protocols are based on established methodologies for dyeing polyester fabrics in a laboratory-scale supercritical fluid apparatus.

Protocol 1: Supercritical CO₂ Dyeing of Polyester Fabric

Objective: To dye polyester fabric with this compound using a supercritical CO₂ medium.

Materials & Equipment:

  • Pre-cleaned polyester (PET) fabric

  • This compound powder (C.I. 11116)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • High-pressure pump for CO₂

  • CO₂ cylinder (purity ≥ 99.5%)[1]

  • Heating system (e.g., heating jacket or oil bath)

  • Stirring mechanism (optional, for improved circulation)

Procedure:

  • Sample Preparation: Cut a precisely weighed sample of the polyester fabric (e.g., 5-10 grams).

  • Loading the Vessel: Place the fabric sample inside the high-pressure vessel. The fabric can be wrapped around a perforated tube to ensure even exposure.[2] Place the accurately weighed this compound powder at the bottom of the vessel.[2]

  • Sealing and Purging: Securely seal the vessel. Purge the system with low-pressure gaseous CO₂ for 2-3 minutes to remove any residual air.[1]

  • Pressurization: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 20-25 MPa) is achieved.[1]

  • Heating and Dyeing: Activate the heating system and bring the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[1]

  • Dyeing Cycle: Once the target temperature and pressure are stable, maintain these conditions for the specified dyeing duration (e.g., 60 minutes). If available, use agitation or fluid circulation to ensure uniform dyeing.[1]

  • Cooling and Depressurization: After the dyeing period, cool the vessel to below 50 °C.[1] Slowly and carefully depressurize the vessel. As the CO₂ transitions back to a gaseous state, its solvent power is lost, causing any undissolved dye to precipitate.[1]

  • Sample Retrieval: Once fully depressurized, open the vessel and remove the dyed fabric. The CO₂ can be captured and recycled.[1]

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove residual dye particles from the fabric surface, thereby improving rubbing fastness and overall color quality.[1]

Materials:

  • Dyed polyester sample

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Beaker and heating stirrer

Procedure:

  • Prepare Clearing Solution: Prepare a solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.[1]

  • Treatment: Immerse the dyed fabric in the clearing solution. Heat the solution to 70-80 °C and maintain for 10-20 minutes with gentle stirring.

  • Rinsing: Remove the fabric and rinse it thoroughly, first with warm deionized water and then with cold deionized water, until the rinse water is clear and colorless.[1]

  • Drying: Allow the fabric to air dry completely.

Protocol 3: Evaluation of Dyeing Performance

Objective: To quantitatively assess the quality of the dyeing process.

1. Color Strength (K/S Value) Measurement:

  • Use a reflectance spectrophotometer to measure the spectral reflectance of the dyed fabric at its wavelength of maximum absorption (λmax).

  • Calculate the K/S value using the Kubelka-Munk equation, which is proportional to the concentration of dye absorbed by the fiber:[1] K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the sample.

  • Higher K/S values indicate a greater color yield and deeper shade on the fabric.[1][12]

2. Colorfastness to Washing (ISO 105-C06):

  • Stitch the dyed specimen between two specified adjacent undyed fabrics (e.g., cotton and wool).[1]

  • Place this composite sample in a container with a standard detergent solution and stainless steel balls.[1]

  • Agitate the container in a testing apparatus at a specified temperature (e.g., 40 °C or 60 °C) for a set time (e.g., 30 minutes).[1]

  • After the cycle, rinse and dry the specimen.

  • Evaluate the change in the color of the dyed sample and the degree of staining on the adjacent fabrics using standard Grey Scales for comparison.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the interplay of key process parameters in supercritical CO₂ dyeing.

G cluster_prep Preparation cluster_dye scCO₂ Dyeing Cycle cluster_post Post-Treatment & Analysis prep1 Weigh Fabric & Dye prep2 Load Vessel prep1->prep2 dye1 Seal & Purge Air prep2->dye1 dye2 Pressurize with CO₂ dye1->dye2 dye3 Heat to Temp dye2->dye3 dye4 Hold (Dyeing Time) dye3->dye4 dye5 Cool Down dye4->dye5 dye6 Depressurize dye5->dye6 post1 Reduction Clearing dye6->post1 post2 Performance Evaluation (K/S) post1->post2 G P Pressure Density CO₂ Density P->Density increases T Temperature T->Density decreases Solubility Dye Solubility T->Solubility increases Swelling Fiber Swelling T->Swelling increases Density->Solubility increases Uptake Dye Uptake & Color Strength (K/S) Solubility->Uptake increases Swelling->Uptake increases

References

Application Notes and Protocols for the Quantitative Analysis of Disperse Red 73 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Disperse Red 73, a common monoazo disperse dye used in the textile industry, particularly for dyeing polyester fibers. The following protocols are designed to serve as a comprehensive guide for utilizing this compound as a standard in analytical testing.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 16889-10-4[1]
Molecular Formula C₁₈H₁₆N₆O₂[1]
Molecular Weight 348.36 g/mol [1]
Appearance Dark red powder[2]
Solubility Soluble in ethanol, acetone, and benzene.[1][2]

Experimental Protocols

This section details the protocols for the extraction of this compound from textile matrices and its subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and UV-Visible Spectrophotometry.

Extraction of this compound from Polyester Fabric

The efficient extraction of the dye from the textile matrix is a critical first step for accurate quantification.

Materials and Reagents:

  • Polyester fabric sample dyed with this compound

  • Methanol (HPLC grade)[3]

  • Chlorobenzene (analytical grade)

  • Dimethylformamide (DMF, analytical grade)

  • Acetonitrile (ACN, HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Solvent Extraction:

    • Accurately weigh approximately 1.0 g of the textile sample into a conical flask.

    • Add 20 mL of a suitable extraction solvent. Methanol is a common choice for initial screening[3]. For potentially higher extraction efficiency, chlorobenzene, DMF, or acetonitrile can be used, often with heating.

    • For solvent extraction with heating, place the flask in a water bath at 60-100°C for 30-60 minutes. For extraction using chlorobenzene, a temperature of 100°C for 60 minutes is often effective.

    • Alternatively, sonicate the sample in the extraction solvent at 50°C for 30 minutes[3].

  • Separation: After extraction, centrifuge the mixture at 10,000 rpm for 10 minutes to separate the fabric residue[3].

  • Concentration: Carefully decant the supernatant. Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen[3].

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase to be used for HPLC analysis or a suitable solvent for UV-Vis analysis (e.g., methanol)[3].

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter prior to analysis to remove any particulate matter.

Diagram of the Extraction Workflow:

ExtractionWorkflow Start Start: Textile Sample CutSample Cut Sample into Small Pieces Start->CutSample WeighSample Weigh Sample (approx. 1.0 g) CutSample->WeighSample AddSolvent Add Extraction Solvent (e.g., Methanol) WeighSample->AddSolvent Extract Extraction (Ultrasonication or Heating) AddSolvent->Extract Centrifuge Centrifugation (10,000 rpm, 10 min) Extract->Centrifuge Separate Separate Supernatant Centrifuge->Separate Evaporate Evaporate Solvent to Dryness Separate->Evaporate Reconstitute Reconstitute in Known Volume of Solvent Evaporate->Reconstitute Filter Filter (0.45 µm Syringe Filter) Reconstitute->Filter End Ready for Analysis Filter->End

Caption: Workflow for the extraction of this compound from a textile sample.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of dyes in complex mixtures. The following is a general method that should be optimized and validated for specific laboratory conditions.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the analyte. A typical gradient might be: 0-2 min (95% A), 2-15 min (to 5% A), 15-20 min (5% A), 20-22 min (to 95% A), 22-25 min (95% A).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection Diode-Array Detector (DAD) monitoring a range of wavelengths, with specific quantification at the maximum absorbance wavelength (λmax) of this compound. The λmax should be experimentally determined but is expected in the visible range.

Standard Preparation and Calibration:

  • Stock Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak area at the λmax. Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression should be applied to the data, and a correlation coefficient (r²) of >0.99 is desirable.

Sample Analysis:

Inject the filtered sample extract into the HPLC system. Identify the this compound peak based on its retention time, which should be confirmed by spiking a sample with the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Diagram of the HPLC Analysis Workflow:

HPLCWorkflow Start Start: Extracted Sample HPLC HPLC-DAD Analysis Start->HPLC PrepareStandards Prepare Standard Solutions PrepareStandards->HPLC Calibrate Generate Calibration Curve HPLC->Calibrate AnalyzeSample Analyze Sample Extract HPLC->AnalyzeSample Quantify Quantify this compound Calibrate->Quantify AnalyzeSample->Quantify End End: Report Results Quantify->End

Caption: Workflow for the quantitative analysis of this compound by HPLC-DAD.

Quantitative Analysis by UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid method for the quantification of a known single dye in a clear solution. This method is suitable for screening purposes or for samples with minimal interfering substances.

Instrumentation and Conditions:

ParameterRecommended Setting
Spectrophotometer A dual-beam UV-Visible spectrophotometer.
Solvent (Blank) Methanol or another suitable solvent in which this compound is soluble and stable.
Wavelength Scan Perform a wavelength scan from 400 nm to 700 nm on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
Cuvettes 1 cm path length quartz or glass cuvettes.

Standard Preparation and Calibration:

  • Stock Solution: Prepare a stock solution of this compound as described in the HPLC section.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the chosen solvent to concentrations that will yield absorbances in the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

  • Calibration Curve: Measure the absorbance of each working standard at the predetermined λmax. Create a calibration curve by plotting absorbance versus concentration.

Sample Analysis:

Measure the absorbance of the diluted sample extract at the λmax. Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the analyses.

Table 1: HPLC-DAD Method Parameters and Performance

ParameterValue
Retention Time of this compound To be determined experimentally
Linearity Range (µg/mL) e.g., 0.1 - 10
Correlation Coefficient (r²) e.g., >0.99
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally
Recovery (%) To be determined experimentally
Precision (%RSD) To be determined experimentally

Table 2: UV-Visible Spectrophotometry Method Parameters and Performance

ParameterValue
Wavelength of Maximum Absorbance (λmax) To be determined experimentally
Linearity Range (µg/mL) e.g., 1 - 20
Correlation Coefficient (r²) e.g., >0.99
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between sample preparation, analytical methodology, and data interpretation in the context of textile dye analysis.

LogicalRelationship Sample Textile Sample Extraction Dye Extraction Sample->Extraction Extract Dye Extract Extraction->Extract HPLC HPLC-DAD Analysis Extract->HPLC UVVis UV-Vis Analysis Extract->UVVis Data Quantitative Data HPLC->Data UVVis->Data Standard This compound Standard Calibration Calibration Curve Standard->Calibration Calibration->HPLC Calibration->UVVis Interpretation Interpretation and Reporting Data->Interpretation

Caption: Logical flow from sample to final report in textile dye analysis.

Disclaimer: The provided protocols are intended as a general guide. It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your analysis. The performance characteristics (e.g., LOD, LOQ, recovery) will be dependent on the specific instrumentation and experimental conditions used.

References

Forensic Analysis of Fibers Dyed with Disperse Red 73: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the forensic analysis of textile fibers dyed with Disperse Red 73. The methodologies outlined herein are based on established forensic practices for the examination of disperse dyes on polyester fibers, a common type of trace evidence.

Introduction

This compound (C.I. 11116) is a monoazo disperse dye used to color synthetic fibers, particularly polyester. In forensic science, the analysis of dyed fibers can provide crucial associative evidence, linking a suspect to a crime scene or a victim. The analytical process involves a multi-step examination, beginning with non-destructive techniques and progressing to more discriminative chemical analyses. This document outlines the key analytical techniques for the comprehensive forensic examination of a single fiber dyed with this compound.

Analytical Workflow

A typical workflow for the forensic analysis of a single fiber suspected to be dyed with this compound involves a sequence of analytical techniques, starting with non-destructive methods and moving towards chemical analysis of the dye.

Forensic_Fiber_Analysis_Workflow cluster_0 Initial Examination cluster_1 Non-Destructive Analysis cluster_2 Chemical Analysis (Destructive) A Evidence Collection (e.g., single fiber) B Microscopical Examination (Morphology, Color, Diameter) A->B C Microspectrophotometry (MSP) (UV-Visible Spectroscopy) B->C D Dye Extraction C->D E Chromatographic Separation D->E F High-Performance Liquid Chromatography (HPLC/UPLC) E->F G Thin-Layer Chromatography (TLC) E->G H Mass Spectrometry (MS) (Confirmation) F->H

Caption: Experimental workflow for the forensic analysis of a single fiber.

Data Presentation

Quantitative data obtained from the various analytical techniques should be meticulously documented to allow for robust comparison and interpretation.

Table 1: Microspectrophotometry (MSP) Data

ParameterValue
Wavelength of Maximum Absorbance (λmax)Value to be determined experimentally
Absorbance at λmaxValue to be determined experimentally
Spectral Range200-800 nm[1][2]

Table 2: High-Performance Liquid Chromatography (HPLC/UPLC) Data

ParameterValue
Retention Time (RT)Value to be determined experimentally
Peak AreaValue to be determined experimentally
Limit of Detection (LOD)0.01–1.0 ng/mL (for some disperse dyes)[1]

Table 3: Thin-Layer Chromatography (TLC) Data

ParameterValue
Retention Factor (Rf)Value to be determined experimentally
Spot ColorRed

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the forensic analysis of a single fiber dyed with this compound.

Protocol 1: Dye Extraction from a Single Polyester Fiber

This protocol describes the solvent extraction of this compound from a single polyester fiber for subsequent chemical analysis.

Materials:

  • Single polyester fiber (e.g., 5-10 mm in length)

  • Solvent: Chlorobenzene, Acetonitrile, or Dimethylformamide (DMF)[1]

  • Glass capillary tube

  • Micro-centrifuge tube

  • Heating block or water bath

  • Ultrasonic bath

  • Pipettes

Procedure:

  • Place the single polyester fiber into a clean glass capillary tube.

  • Add a minimal volume of the chosen extraction solvent (e.g., 10-20 µL) to the capillary tube.

  • Seal the capillary tube.

  • For acetonitrile extraction, sonicate the sealed tube for 5 minutes, followed by heating at 60°C for 60 minutes.[1]

  • For chlorobenzene or DMF extraction, heat the sealed tube at a temperature between 100°C and 130°C for 15 to 60 minutes.[1]

  • After extraction, carefully open the capillary tube and transfer the solvent extract to a clean micro-centrifuge tube.

  • The extract is now ready for analysis by HPLC/UPLC or TLC.

Protocol 2: Microspectrophotometry (MSP) of a Single Fiber

This non-destructive protocol is used to obtain the UV-Visible absorption spectrum of the dye directly on the fiber.

Materials:

  • Single polyester fiber

  • Microscope slide

  • Coverslip

  • Mounting medium (e.g., glycerin)

  • Microspectrophotometer

Procedure:

  • Mount the single polyester fiber on a clean microscope slide with a drop of mounting medium and cover with a coverslip.

  • Place the slide on the stage of the microspectrophotometer.

  • Focus on a clean, representative section of the fiber.

  • Acquire the absorption spectrum in the UV-Visible range (typically 200-800 nm).[1][2]

  • Record the wavelength of maximum absorbance (λmax) and the overall spectral profile.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the separation and detection of the extracted this compound dye.

Materials:

  • Dye extract from Protocol 4.1

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • C18 analytical column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Vials for autosampler

Procedure:

  • Transfer the dye extract into an appropriate autosampler vial.

  • Set up the HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject a small volume (e.g., 5-10 µL) of the dye extract.[1]

  • Run a gradient elution program, for example, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Monitor the eluent using the DAD to obtain the UV-Vis spectrum of the separated dye and the MS for mass information.

  • Record the retention time and the spectral data for the peak corresponding to this compound.

Protocol 4: Thin-Layer Chromatography (TLC) Analysis

This protocol provides a simpler chromatographic method for the separation of the extracted dye.

Materials:

  • Dye extract from Protocol 4.1

  • TLC plate (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: e.g., Toluene:Acetone (e.g., 9:1 v/v)

  • Capillary spotter

Procedure:

  • Using a capillary spotter, carefully apply a small spot of the dye extract onto the baseline of the TLC plate.

  • Allow the spot to dry completely.

  • Pour a small amount of the mobile phase into the developing chamber and allow it to saturate.

  • Place the TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is near the top.

  • Remove the plate from the chamber and immediately mark the solvent front.

  • Allow the plate to dry.

  • Visualize the separated spot(s) and calculate the Retention Factor (Rf) value.

Logical Relationships in Forensic Fiber Analysis

The different analytical techniques in forensic fiber examination are logically interconnected, providing complementary information for a comprehensive analysis.

Logical_Relationships cluster_0 Initial Observation cluster_1 Non-Destructive Confirmation cluster_2 Chemical Separation & Identification Microscopy Microscopy (Physical Characteristics) MSP Microspectrophotometry (MSP) (Color Information) Microscopy->MSP Provides initial color assessment Extraction Dye Extraction MSP->Extraction Suggests the presence of a specific dye class Chromatography Chromatography (Separation of Components) Extraction->Chromatography HPLC HPLC/UPLC Chromatography->HPLC TLC TLC Chromatography->TLC MS Mass Spectrometry (Molecular Information) HPLC->MS Provides definitive identification

Caption: Logical relationships of analytical techniques in fiber analysis.

References

Disperse Red 73: Application Notes and Protocols for Plastic and Cosmetic Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 73, a monoazo dye belonging to the anthraquinone class, offers a vibrant bluish-red hue and finds applications in the coloration of various materials, including plastics and potentially in cosmetics. This document provides detailed application notes and experimental protocols for its use, with a focus on data presentation and methodological rigor to support research and development activities.

Application in Plastic Coloration

This compound is suitable for coloring a range of polymers due to its good dispersibility and fastness properties. It is primarily used in plastics such as polyester (PET, PBT), polyamide (PA), acrylics (PMMA), and polyvinyl chloride (PVC). Its application in polyolefins (polyethylene, polypropylene) is less common due to the non-polar nature of these polymers.

Performance Characteristics

The performance of this compound in plastics is dependent on the polymer matrix, processing conditions, and the presence of other additives. The following table summarizes typical performance data, primarily derived from textile applications, which can serve as a qualitative indicator for plastics. Specific testing within the desired plastic matrix is crucial for accurate performance evaluation.

Table 1: Performance and Fastness Properties of this compound in Plastics (Qualitative)

PropertyTest Method (Typical)Rating/ValueRemarks
Heat Stability ISO 105-P01GoodGenerally stable up to 200-220°C. Testing in the specific polymer is essential as processing temperatures vary.
Lightfastness ISO 105-B02 (Xenon Arc)5-6 (on a scale of 1-8)Good resistance to fading upon exposure to light. Performance can be influenced by UV stabilizers in the plastic formulation.[1][2]
Migration Resistance ISO 105-X12 (Crocking)4-5 (on a scale of 1-5)Excellent resistance to migration in suitable polymers like polyester. Testing for migration is critical for food contact and skin contact applications.[1][2]
Washing/Contact Fastness ISO 105-C064-5 (on a scale of 1-5)High resistance to color loss or transfer when in contact with other materials.[1][2]
Experimental Protocols

This protocol describes a general method for incorporating this compound into thermoplastics using a twin-screw extruder.

Materials and Equipment:

  • This compound powder

  • Thermoplastic polymer pellets (e.g., PET, ABS, PLA)

  • Twin-screw extruder with a gravimetric feeder

  • Strand pelletizer or film casting unit

  • Color measurement instrument (spectrophotometer)

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.

  • Premixing: Prepare a masterbatch by tumble-mixing a concentrated amount of this compound (e.g., 1-10% by weight) with a small amount of the polymer pellets. This aids in uniform distribution.

  • Extrusion:

    • Set the temperature profile of the extruder barrels and die appropriate for the specific polymer.

    • Calibrate the gravimetric feeder to deliver the desired final concentration of this compound in the polymer (typically 0.05% to 1.0%).

    • Feed the polymer pellets into the main hopper and the this compound masterbatch through a side feeder.

    • Melt and mix the components in the extruder.

  • Pelletizing/Casting: Extrude the colored polymer melt through a strand die and pelletize the strands, or cast the melt into a film.

  • Characterization:

    • Produce molded plaques or films from the colored pellets.

    • Measure the color coordinates (L, a, b*) using a spectrophotometer to ensure color consistency.

    • Perform fastness tests as required.

experimental_workflow_plastic_coloration cluster_preparation Preparation cluster_processing Processing cluster_output Output & Analysis A Dry Polymer Pellets D Feed Polymer and Masterbatch A->D B Prepare this compound Masterbatch B->D C Set Extruder Parameters E Melt Compounding C->E D->E F Pelletize or Cast Film E->F G Color Measurement (Spectrophotometry) F->G H Fastness Testing F->H

Workflow for Plastic Coloration with this compound

This protocol outlines a method for assessing the migration of this compound from a colored plastic into a contact medium, relevant for food contact or skin contact applications.

Materials and Equipment:

  • Colored plastic specimen with a defined surface area

  • Contact medium (e.g., food simulant, artificial sweat)

  • Glass migration cell

  • Incubator or oven

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Cut the colored plastic into specimens of known dimensions.

  • Migration Cell Assembly: Place the plastic specimen in a migration cell and add a defined volume of the contact medium, ensuring full contact with the colored surface.

  • Incubation: Store the migration cell under controlled conditions of time and temperature relevant to the intended application (e.g., 10 days at 40°C for food contact simulation).

  • Analysis of Migrant:

    • After the incubation period, remove the contact medium from the cell.

    • Analyze the concentration of this compound in the contact medium using UV-Vis spectrophotometry (by measuring absorbance at the dye's λmax) or a more sensitive method like HPLC for lower detection limits.

  • Calculation: Calculate the amount of migrated dye per unit of surface area (e.g., in µg/dm²).

migration_testing_workflow A Prepare Colored Plastic Specimen B Assemble Migration Cell with Contact Medium A->B C Incubate under Controlled Conditions B->C D Analyze Contact Medium for Migrated Dye C->D E Calculate Migration Level D->E

Workflow for Color Migration Testing from Plastics

Application in Cosmetic Coloration

The use of this compound in cosmetic products requires careful consideration of its regulatory status and safety profile. As an azo dye, there are potential concerns regarding the cleavage of the azo bond to form aromatic amines, some of which may be carcinogenic.

Regulatory Status and Safety
  • European Union (EU): A comprehensive search of the EU's Cosmetic Ingredient (CosIng) database is necessary to determine the current regulatory status of this compound (C.I. 11116). Azo dyes that can release carcinogenic aromatic amines listed in Appendix 8 of the CLP Regulation are banned for use in cosmetic products.[3] The Scientific Committee on Consumer Safety (SCCS) provides opinions on the safety of cosmetic ingredients, and any available opinion on this compound should be consulted.

  • United States (US): The Food and Drug Administration (FDA) regulates color additives in cosmetics. This compound must be listed in 21 CFR Parts 73 or 74 to be legally used in cosmetics. A thorough check of these regulations is required.

Experimental Protocols (for research purposes only)

The following protocols are intended for research and development purposes to evaluate the suitability of this compound in cosmetic formulations. These protocols should not be used for commercial product development without confirming the regulatory approval and safety of the ingredient.

Materials and Equipment:

  • This compound

  • Oil phase ingredients (e.g., emollients, waxes, emulsifiers)

  • Water phase ingredients (e.g., deionized water, humectants, thickeners)

  • Preservative system

  • Homogenizer

  • Water bath

  • pH meter

Procedure:

  • Preparation of Phases:

    • Oil Phase: Combine the oil-soluble ingredients and heat to 75-80°C until all components are melted and uniform. Disperse the required amount of this compound in a portion of the oil phase.

    • Water Phase: Combine the water-soluble ingredients and heat to 75-80°C.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

    • Increase the homogenization speed and continue for 5-10 minutes to form a stable emulsion.

  • Cooling and Final Additions:

    • Cool the emulsion to below 40°C while stirring gently.

    • Add the preservative system and any other temperature-sensitive ingredients.

    • Adjust the pH to the desired range (typically 5.5-6.5 for skin products).

  • Stability Testing: Store the final formulation under various temperature conditions (e.g., room temperature, 40°C, 4°C) to assess its physical and chemical stability over time.

cosmetic_formulation_workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_finalization Finalization & Testing A Prepare and Heat Oil Phase with this compound C Combine Phases and Homogenize A->C B Prepare and Heat Water Phase B->C D Cool Emulsion C->D E Add Preservatives and Adjust pH D->E F Conduct Stability Testing E->F

Workflow for Cosmetic Emulsion Formulation

Summary and Recommendations

This compound is a viable colorant for various plastics, offering good fastness properties. However, for applications involving food contact or skin contact, rigorous migration testing is essential to ensure compliance with safety regulations.

The use of this compound in cosmetics is a more complex issue due to the lack of readily available, specific safety assessments and clear regulatory approval in major markets like the EU and the US. Researchers and developers should exercise caution and prioritize a thorough investigation of the current regulatory landscape and toxicological data before considering its use in any cosmetic formulation intended for human use. The potential for azo dye metabolism to form harmful aromatic amines is a significant safety consideration that must be addressed.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Disperse Red 73 in aqueous dye baths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (C.I. 11116) is a monoazo disperse dye used for dyeing hydrophobic fibers like polyester.[1] Its chemical structure lacks strong water-solubilizing groups, leading to very low intrinsic solubility in water.[2][3] This poor solubility can result in dye aggregation, uneven dyeing, and color inconsistencies.[4][5]

Q2: What are the key factors influencing the solubility and dispersion of this compound?

The primary factors affecting the solubility and stability of this compound in a dye bath are:

  • Temperature: The solubility of disperse dyes, including this compound, increases significantly with temperature.[4]

  • pH: The stability of the dye dispersion is pH-dependent. For this compound, the optimal pH range for dyeing is between 3 and 7.[1]

  • Dispersing Agents: These are crucial for creating and maintaining a stable dispersion of dye particles in the aqueous medium.[6]

  • Particle Size: Finer dye particles have a larger surface area, which facilitates faster dissolution and more uniform dispersion.[4][7]

Q3: How do dispersing agents work to improve the "solubility" of this compound?

Dispersing agents do not truly dissolve the dye in the chemical sense. Instead, they adsorb onto the surface of the fine dye particles, preventing them from clumping together (agglomerating).[6] This is achieved through electrostatic and/or steric repulsion, resulting in a stable, fine dispersion of the dye in water, which is essential for uniform dyeing.[8]

Q4: Can organic solvents be used to dissolve this compound in a dye bath?

This compound is soluble in organic solvents like ethanol, acetone, and benzene.[1] However, the use of organic solvents in industrial-scale aqueous dyeing is generally avoided due to environmental concerns, cost, and safety. The standard and preferred method is to create a stable aqueous dispersion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Dye particles are visible in the dye bath and/or settling at the bottom. 1. Insufficient or ineffective dispersing agent. 2. Incorrect pH of the dye bath. 3. Water hardness (presence of Ca²⁺ and Mg²⁺ ions).1. Increase the concentration of the dispersing agent or select a more effective one (e.g., lignin sulfonates or naphthalene sulfonate-based dispersants). 2. Adjust the pH to the optimal range of 4.5-5.5 using a suitable acid like acetic acid.[1] 3. Use deionized or softened water. If not possible, add a sequestering agent to chelate the mineral ions.
Uneven dyeing or speckle formation on the substrate. 1. Poor dye dispersion leading to agglomerates depositing on the fabric. 2. Too rapid of a temperature increase. 3. Crystallization of the dye due to rapid cooling.[4]1. Ensure a fine, stable dispersion by following the recommended protocol for dye bath preparation. Filtering the dye dispersion before use can also help. 2. Control the rate of temperature rise, typically 1-2°C per minute. 3. Implement a controlled cooling phase after the dyeing cycle.
Inconsistent color yield between batches. 1. Variations in dye bath preparation. 2. Fluctuations in temperature and pH during dyeing. 3. Inconsistent quality or concentration of the dispersing agent.1. Standardize the dye bath preparation protocol, including weighing of all components and mixing procedures. 2. Carefully monitor and control the temperature and pH throughout the dyeing process. 3. Use a high-quality dispersing agent and ensure its concentration is optimized and consistent.

Data Presentation

Table 1: Illustrative Aqueous Solubility of a Typical Disperse Red Dye at Different Temperatures

Temperature (°C)Approximate Solubility (mg/L)
25< 10
6050 - 100
80150 - 250
100400 - 600
130> 1000

Note: This data is representative of the general behavior of disperse red dyes and is intended for illustrative purposes. The actual solubility of this compound may vary. The solubility of disperse dyes generally increases with temperature.[4]

Table 2: Recommended pH Range for this compound Dye Bath

pH RangeObservationRecommendation
< 3.0Potential for dye degradation.Not Recommended
3.0 - 7.0Optimal stability and performance.[1]Recommended
> 7.0Risk of hydrolysis and instability.[2]Not Recommended

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Dye Bath

Objective: To prepare a stable aqueous dispersion of this compound suitable for exhaust dyeing of polyester.

Materials:

  • This compound powder

  • High-quality dispersing agent (e.g., lignosulfonate-based)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Wetting agent (optional)

  • Beakers, magnetic stirrer, and hot plate

  • pH meter

Procedure:

  • Pre-wetting the Dye: In a separate beaker, create a smooth, lump-free paste of the required amount of this compound powder with a small amount of lukewarm deionized water or a wetting agent.

  • Preparing the Dye Bath: Fill the main dyeing vessel with approximately 80% of the required volume of deionized water.

  • Adding Dispersing Agent: With gentle stirring, add the calculated amount of the dispersing agent to the main vessel and stir until it is fully dissolved.

  • pH Adjustment: Adjust the pH of the dye bath to the desired range (typically 4.5-5.5) using a dilute solution of acetic acid.

  • Adding the Dye Paste: Slowly add the pre-wetted dye paste to the main dye bath with continuous stirring.

  • Volume Adjustment: Add the remaining deionized water to reach the final volume.

  • Dispersion and Heating: Continue to stir the dye bath for 10-15 minutes to ensure a uniform dispersion. The dye bath is now ready for the introduction of the textile material and the dyeing cycle.

Protocol 2: Evaluation of Dispersion Stability (Filter Paper Test)

Objective: To qualitatively assess the stability of the this compound dispersion at high temperatures.

Materials:

  • Prepared this compound dye bath

  • High-temperature, high-pressure dyeing apparatus

  • Whatman No. 2 filter paper or equivalent

  • Buchner funnel and vacuum flask

Procedure:

  • Initial Filtration: Take a 100 mL sample of the freshly prepared dye bath at room temperature. Filter it through the filter paper under vacuum. Observe the filter paper for any large dye aggregates or specks.

  • High-Temperature Treatment: Place a 200 mL sample of the dye bath in the high-temperature dyeing apparatus. Heat the solution to 130°C and hold for 60 minutes.[9]

  • Cooling: Allow the dye bath to cool down to approximately 70°C.

  • Final Filtration: Filter the heat-treated dye solution through a fresh piece of filter paper.

  • Evaluation: Compare the two filter papers. A stable dispersion will show minimal to no dye aggregates on the filter paper after the high-temperature treatment.[5][9]

Visualizations

experimental_workflow Experimental Workflow for Preparing a Stable Dye Bath cluster_preparation Dye Bath Preparation cluster_dyeing Dyeing Process pre_wet 1. Pre-wet this compound prepare_bath 2. Prepare Main Bath with Deionized Water add_dispersant 3. Add and Dissolve Dispersing Agent prepare_bath->add_dispersant adjust_ph 4. Adjust pH to 4.5-5.5 add_dispersant->adjust_ph add_dye_paste 5. Add Dye Paste to Main Bath adjust_ph->add_dye_paste final_volume 6. Adjust to Final Volume add_dye_paste->final_volume introduce_fabric 7. Introduce Fabric final_volume->introduce_fabric heat_cycle 8. Controlled Heating to Dyeing Temperature introduce_fabric->heat_cycle dyeing 9. Hold at Dyeing Temperature heat_cycle->dyeing cool_down 10. Controlled Cooling dyeing->cool_down

Caption: Workflow for preparing a stable this compound dye bath.

signaling_pathway Factors Influencing this compound Solubility and Dispersion cluster_inputs Controlling Factors cluster_outputs Desired Outcomes temperature Temperature solubility Increased Apparent Solubility temperature->solubility Increases ph pH stability Stable Dispersion ph->stability Optimizes (3-7) dispersing_agent Dispersing Agent dispersing_agent->stability Enhances particle_size Particle Size particle_size->solubility Smaller size increases rate dyeing_quality Uniform Dyeing solubility->dyeing_quality stability->dyeing_quality

Caption: Key factors affecting the solubility and dispersion of this compound.

References

Preventing crystallization of Disperse Red 73 during dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dyeing process with Disperse Red 73, with a specific focus on preventing its crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a monoazo disperse dye commonly used for dyeing synthetic fibers like polyester.[1] It appears as a dark red powder and is soluble in ethanol, acetone, and benzene.[1][2][3] For optimal dyeing results, a weakly acidic pH is recommended.[3]

Q2: What causes the crystallization of this compound during the dyeing process?

The crystallization of this compound is primarily influenced by the following factors:

  • Temperature: As the temperature of the dye bath decreases, the solubility of this compound also decreases. Rapid cooling can lead to supersaturation and the formation of large crystals.[4]

  • Dye Concentration: Higher concentrations of the dye in the bath increase the likelihood of dye molecules aggregating and forming crystals.[4]

  • pH: The pH of the dye bath affects the charge of the dye molecules and their interaction with the fibers. A slightly acidic to neutral pH is generally preferred to maintain good solubility and prevent excessive crystallization.[4]

  • Cooling Rate: A rapid cooling rate does not allow sufficient time for polymer chains to rearrange and build crystals in an orderly fashion, which can lead to uncontrolled crystallization.

Q3: Why is preventing crystallization of this compound important?

The formation of large dye crystals can lead to several dyeing defects, including:

  • Uneven dyeing and spotting on the fabric.

  • Reduced color yield.

  • Dulling of the shade.

  • Accumulation of dye on dyeing machinery.

Q4: What is the role of a dispersing agent in preventing crystallization?

Dispersing agents are crucial additives in the dye bath that help to:

  • Stabilize the dye particles and prevent them from aggregating.[5]

  • Ensure a uniform and fine dispersion of the dye throughout the dyeing process.[5]

  • Improve the leveling of the dye on the fabric.

  • Maintain dispersion stability at high temperatures.[2]

Troubleshooting Guide: Crystallization of this compound

This guide provides solutions to common problems related to the crystallization of this compound during dyeing experiments.

Problem Possible Cause Recommended Solution
Dye crystals visible in the dye bath upon cooling. 1. Rapid cooling of the dye bath: Sudden temperature drops decrease the solubility of the dye, leading to precipitation and crystal formation.[4] 2. High dye concentration: Exceeding the solubility limit of the dye at a given temperature.[4]1. Implement a controlled and gradual cooling phase after the high-temperature dyeing step. A slow cooling rate allows the dye to remain in a more stable dispersion. 2. Optimize the dye concentration based on the desired shade depth and the solubility limits of this compound.
Uneven color or speckles on the dyed fabric. 1. Inadequate dispersion of the dye: The dye particles may not be finely and uniformly distributed in the dye bath. 2. Insufficient amount of dispersing agent: Not enough dispersing agent to stabilize the dye particles, especially at high temperatures.[5]1. Ensure the dye is thoroughly pre-dispersed in water before adding it to the main dye bath. 2. Increase the concentration of the dispersing agent. Anionic dispersing agents are commonly used for polyester dyeing. A study on a disperse dye showed optimal results with a dispersing agent concentration of 1.5 g/L.[6]
Filter residues or dye deposits on equipment. 1. Aggregation and precipitation of dye particles: This can be caused by improper pH, high hardness of water, or thermal instability of the dispersing agent.1. Maintain the pH of the dye bath within the optimal range of 4.5-5.5 using acetic acid or a suitable buffer system.[2] 2. Use deionized or softened water to prepare the dye bath to avoid interference from metal ions. 3. Select a high-temperature stable dispersing agent suitable for polyester dyeing.
Poor color yield and dull shades. 1. Crystallization of the dye: Large crystals have a smaller surface area, leading to less efficient transfer to the fiber.[4] 2. Incorrect dyeing temperature or time: Insufficient time or temperature for the dye to penetrate the fiber.1. Address the root causes of crystallization as outlined in the points above. 2. Ensure the dyeing temperature is maintained at the recommended level (typically around 130°C for high-temperature dyeing) for a sufficient duration (e.g., 30-60 minutes) to allow for proper dye diffusion into the polyester fibers.[2]

Experimental Protocols

High-Temperature, High-Pressure (HTHP) Dyeing of Polyester with this compound

This protocol provides a general procedure for dyeing polyester fabric with this compound, incorporating measures to prevent crystallization.

Materials:

  • Polyester fabric (scoured and pre-treated)

  • This compound

  • Anionic dispersing agent (e.g., a naphthalene sulfonate condensate)

  • Acetic acid (to adjust pH)

  • Deionized water

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Dye Bath Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare a stock solution of the dispersing agent (e.g., 10 g/L).

    • In a separate container, create a paste of the this compound with a small amount of the dispersing agent solution.

    • Gradually add hot water (around 40-50°C) to the paste while stirring to create a fine, lump-free dispersion.

  • Dyeing Process:

    • Fill the dyeing apparatus with the required volume of deionized water.

    • Add the dispersing agent solution to the dye bath. A typical starting concentration is 1.0 - 2.0 g/L.

    • Add the pre-dispersed dye to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]

    • Introduce the polyester fabric into the dye bath.

    • Seal the dyeing apparatus and begin heating.

    • Raise the temperature to 130°C at a controlled rate (e.g., 1.5-2.0°C/minute).[2][3]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.[2]

  • Cooling and Rinsing:

    • Cool the dye bath slowly and controllably to 70-80°C at a rate of approximately 1.5°C/minute. This is a critical step to prevent crystallization.

    • Drain the dye bath.

    • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Reduction Clearing (Optional but Recommended for Deep Shades):

    • Prepare a bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[3]

    • Rinse the fabric thoroughly and neutralize if necessary.

  • Drying:

    • Dry the fabric using a suitable method.

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound

ParameterRecommended RangeRationale
Dyeing Temperature 120 - 135°COptimal for dye diffusion into polyester fibers.
pH 4.5 - 5.5Promotes dye stability and exhaustion while minimizing fiber hydrolysis.[2]
Dispersing Agent Conc. 1.0 - 2.0 g/LTo maintain a stable dye dispersion and prevent aggregation.
Heating Rate 1.5 - 2.0°C / minuteGradual heating ensures even dye uptake.[2][3]
Cooling Rate ≤ 1.5°C / minuteSlow cooling is critical to prevent shock crystallization.
Liquor Ratio 1:10 to 1:20Influences dye concentration and chemical usage.

Visualizations

Logical Workflow for Preventing this compound Crystallization

G cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_cool Critical Cooling Phase cluster_post Post-Treatment prep_dye Pre-disperse This compound add_da Add Dispersing Agent (1-2 g/L) prep_dye->add_da adjust_ph Adjust pH to 4.5-5.5 add_da->adjust_ph heat Controlled Heating (1.5-2.0°C/min) to 130°C adjust_ph->heat hold Hold at 130°C (30-60 min) heat->hold cool Controlled Cooling (≤ 1.5°C/min) to 80°C hold->cool rinse Rinse cool->rinse clear Reduction Clearing (Optional) rinse->clear dry Dry clear->dry no_xtal Result: No Crystallization dry->no_xtal start Start start->prep_dye end End no_xtal->end

Caption: Logical workflow for preventing crystallization of this compound.

Troubleshooting Logic for Crystallization Issues

G cluster_causes Potential Causes cluster_solutions Corrective Actions issue Crystallization Observed (Speckles, Deposits) cause_cool Rapid Cooling Rate? issue->cause_cool cause_da Insufficient Dispersing Agent? issue->cause_da cause_ph Incorrect pH? issue->cause_ph cause_conc High Dye Concentration? issue->cause_conc sol_cool Implement Controlled Cooling Protocol cause_cool->sol_cool sol_da Increase Dispersing Agent Concentration cause_da->sol_da sol_ph Verify and Adjust pH to 4.5-5.5 cause_ph->sol_ph sol_conc Optimize Dye Concentration cause_conc->sol_conc result Re-run Experiment sol_cool->result sol_da->result sol_ph->result sol_conc->result

Caption: Troubleshooting logic for addressing crystallization of this compound.

References

Technical Support Center: Optimization of pH for Disperse Red 73 Dyeing on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 73 for dyeing polyester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing polyester with this compound?

A1: The optimal pH for dyeing polyester with most disperse dyes is in a weakly acidic range, typically between 4.5 and 5.5.[1][2][3] This range ensures the stability of the disperse dye and optimizes its exhaustion onto the polyester fiber.[2][4] For this compound, a suitable pH range for dyeing is cited as 3 to 7.[5] Maintaining the correct pH is crucial, as deviations can lead to inferior color fastness and unstable color.[1][6]

Q2: Why is an acidic pH necessary for this dyeing process?

A2: An acidic dyebath is necessary for several reasons. Firstly, it ensures the stability of the disperse dye, as many disperse dyes with azo structures can be sensitive to alkali and undergo hydrolysis at higher pH values, leading to color changes.[2] Secondly, the acidic conditions help to control the dye uptake and exhaustion, leading to a more level and reproducible dyeing.[1][4]

Q3: What chemicals are typically used to control the pH of the dyebath?

A3: Acetic acid is commonly used to adjust and maintain the acidic pH of the dyebath for disperse dyeing.[1][7][8] In some cases, formic acid or a combination of formic acid and ammonium sulfate may be used to keep the dyeing solution in a weakly acidic state, especially if the pH tends to increase during the process.[2]

Q4: What are the consequences of an incorrect dyebath pH?

A4: An incorrect or unstable pH can lead to a variety of dyeing problems.[4] If the pH is too high (alkaline), it can cause the dye to decompose, resulting in shade changes and a loss of color depth.[2][9] If the pH is outside the optimal range, it can also lead to uneven dyeing, poor dye exhaustion, and reduced fastness properties of the final dyed fabric.[4][10]

Q5: What is "reduction clearing" and is it always necessary?

A5: Reduction clearing is a critical post-dyeing treatment to remove any unfixed disperse dye particles from the surface of the fiber.[4] This process is essential for improving the fabric's wash, wet, and sublimation fastness.[4] It is highly recommended, especially for medium to dark shades, to prevent shade dulling and improve the overall quality of the dyeing.[4][6] The process typically involves treating the dyed fabric with a reducing agent like sodium hydrosulfite in an alkaline solution.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Shade or Streaky Dyeing Incorrect or fluctuating pH in the dyebath.Ensure the dyebath is buffered to the optimal pH range (4.5-5.5) using an appropriate acid, like acetic acid, before starting the dyeing process. Monitor and maintain the pH throughout the dyeing cycle.[4][10]
Poor dye dispersion.Ensure the this compound is properly pasted with a dispersing agent and tepid water before adding it to the dyebath to prevent aggregation.[4]
Poor Color Yield (Lighter Shade than Expected) pH of the dyebath is too high (alkaline).Verify that the pH is within the acidic range (4.5-5.5). An alkaline pH can cause dye hydrolysis, leading to a weaker shade.[2][9]
Insufficient dyeing temperature or time.Confirm that the dyeing temperature reaches 130°C for the high-temperature method and is held for the recommended time (typically 30-60 minutes) to allow for proper dye diffusion into the polyester fibers.[4][7]
Shade is Off-Color or Different from Standard Incorrect pH affecting the dye's chromophore.Disperse dyes are sensitive to pH. A pH outside the recommended range for this compound can alter its shade. Strictly control the pH to 4.5-5.5 for consistency.[2][4]
Water hardness.The presence of ions in hard water can sometimes interfere with disperse dyes. Using a sequestering agent can help to mitigate these effects.
Poor Wash or Rub Fastness Failure to perform or improper reduction clearing.Unfixed dye on the fiber surface will lead to poor fastness. A thorough reduction clearing process after dyeing is crucial to remove this surface dye.[4][10]
Over-dyeing.Using an excessive amount of dye can lead to a large amount of unfixed dye on the surface. Ensure the recipe is calculated correctly for the desired shade depth.
Dye Spots on Fabric Agglomeration of dye particles.This can be caused by poor dispersion or an incompatible combination of chemicals. Ensure the dye is well-dispersed and all auxiliaries are compatible.[11]
Residual oils or impurities on the fabric.Thoroughly scour the polyester fabric with a non-ionic detergent before dyeing to remove any contaminants that could resist the dye.[4]

Experimental Protocols

High-Temperature Exhaust Dyeing Protocol for Polyester with this compound

This protocol is a standard high-temperature method for achieving good dye penetration and fastness on polyester.

  • Fabric Preparation:

    • Scour the polyester fabric with 1-2 g/L of a non-ionic detergent at 60-70°C for 15-20 minutes to remove any impurities.

    • Rinse the fabric thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the fabric to the volume of the dye liquor) to 1:10.

    • Fill the dyeing vessel with the required amount of water.

    • Add a dispersing agent (e.g., 1.0 g/L) and a leveling agent (e.g., 0.5 g/L).

    • Carefully add acetic acid to adjust the pH of the bath to 4.5-5.5.[4][7]

    • Separately, make a smooth paste of the required amount of this compound with a small amount of tepid water and a dispersing agent. Add more water to create a fine dispersion.

    • Add the dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Load the prepared polyester fabric into the dyebath at a temperature of around 60°C.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.[4]

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[4][7]

    • Cool the dyebath down to 70°C at a rate of 2°C per minute.

    • Drain the dyebath.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Rinse the dyed fabric with warm water.

    • Prepare a new bath at 70-80°C containing:

      • Sodium Hydrosulfite: 2 g/L

      • Sodium Hydroxide or Soda Ash: 2 g/L

    • Treat the fabric in this bath for 15-20 minutes.

    • Drain the clearing bath and rinse the fabric thoroughly with hot water, followed by cold water until the water runs clear.

    • Neutralize the fabric with a small amount of acetic acid in a fresh bath for 5 minutes, then give a final rinse.

  • Drying:

    • Dry the fabric at a temperature below 130°C.

Data Summary

The following table summarizes the expected relationship between the pH of the dyebath and the resulting color strength (K/S value) and fastness properties for disperse dyes on polyester.

pH of Dyebath Expected Color Strength (K/S) Expected Fastness Properties Remarks
3.0 - 4.0Good to Very GoodGood to ExcellentMay see slightly better dye uptake for some dyes, but risk of fiber damage over prolonged times is higher.
4.5 - 5.5 Optimal Excellent Recommended range for most disperse dyes, providing a stable dyeing system and optimal dye exhaustion and fastness.[1][2][4]
6.0 - 7.0Moderate to GoodModerate to GoodA decrease in color depth is often observed as the pH moves towards neutral.[9]
> 7.0 (Alkaline)PoorPoorSignificant risk of dye hydrolysis, leading to shade changes, lower color strength, and poor fastness.[2]

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis fabric_prep Fabric Scouring & Rinsing load_fabric Load Fabric fabric_prep->load_fabric dye_dispersion Prepare Dye Dispersion add_dye Add Dye Dispersion dye_dispersion->add_dye dyebath_setup Setup Dyebath: - Water - Auxiliaries ph_adjustment Adjust pH to Target Value (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) dyebath_setup->ph_adjustment ph_adjustment->add_dye add_dye->load_fabric temp_ramp Heat to 130°C load_fabric->temp_ramp dyeing Hold at 130°C for 45 min temp_ramp->dyeing cooling Cool to 70°C dyeing->cooling rinse1 Rinse cooling->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinse & Neutralize reduction_clear->rinse2 dry Dry Fabric rinse2->dry analysis Analyze K/S Value & Fastness Properties dry->analysis

Caption: Experimental workflow for optimizing dyebath pH.

troubleshooting_logic Troubleshooting Logic for Poor Color Yield start Problem: Poor Color Yield check_ph Was dyebath pH within 4.5-5.5? start->check_ph check_temp Was dyeing temp. & time correct? check_ph->check_temp Yes cause_ph Root Cause: Incorrect pH (Likely too high) check_ph->cause_ph No check_dispersion Was dye properly dispersed? check_temp->check_dispersion Yes cause_process Root Cause: Insufficient dye diffusion time/energy check_temp->cause_process No check_fabric_prep Was fabric properly scoured? check_dispersion->check_fabric_prep Yes cause_dispersion Root Cause: Dye agglomeration check_dispersion->cause_dispersion No cause_fabric_prep Root Cause: Fabric contamination resisting dye check_fabric_prep->cause_fabric_prep No

Caption: Troubleshooting logic for poor color yield.

References

Technical Support Center: Temperature Optimization for Enhanced Disperse Red 73 Dye Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the temperature optimization of Disperse Red 73 dye uptake on polyester substrates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for dyeing polyester with this compound?

A1: For high-temperature dyeing methods, the optimal range is typically between 120°C and 130°C.[1] Temperatures above 100°C are necessary to swell the polyester fibers, allowing the dye to penetrate the fiber structure effectively.[2] While dyeing can occur at lower temperatures, especially with the use of carriers, higher temperatures generally lead to better dye exhaustion and fixation.

Q2: How does temperature affect the uptake of this compound?

A2: Temperature plays a crucial role in several mechanisms of dye uptake. As the temperature increases, the kinetic energy of the dye molecules rises, leading to a higher diffusion rate.[3] This increased energy allows the dye to penetrate the amorphous regions of the polyester fibers more effectively. Furthermore, higher temperatures increase the solubility of the disperse dye in the dyebath and cause the polyester fibers to swell, opening up the polymer structure for dye diffusion.[4]

Q3: Can this compound be applied at temperatures below 100°C?

A3: Yes, it is possible to dye polyester with this compound at temperatures below 100°C, typically around 85-95°C, but this usually requires the use of a carrier. Carriers are swelling agents that assist in opening the fiber structure at lower temperatures. However, many traditional carriers are associated with environmental concerns.[5] Research has shown that at 95°C with the presence of certain auxiliaries, a dye absorption of 81-82% can be achieved for this compound.

Q4: What are the consequences of using a dyeing temperature that is too high?

A4: Exceeding the optimal temperature range can lead to several issues. These include dye sublimation, where the dye turns into a gas, leading to a loss of color depth and potential contamination of equipment.[1] Excessively high temperatures can also negatively impact the physical properties of the polyester fabric, causing a loss of strength.

Q5: How does the rate of temperature increase (gradient) affect the dyeing process?

A5: A controlled heating rate, typically around 1-2°C per minute, is crucial for achieving level (even) dyeing. A rapid temperature rise can cause the dye to rush onto the fabric surface, leading to uneven color distribution and poor dye penetration. This is particularly critical in the temperature range where the dye uptake is most rapid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Uneven Dyeing (Shade Variation) 1. Temperature gradient is too rapid. 2. Uneven temperature distribution in the dyeing machine. 3. Poor dye dispersion.1. Reduce the rate of temperature rise to 1-2°C per minute. 2. Ensure proper circulation of the dyebath and check the calibration of the heating elements. 3. Use an effective dispersing agent and ensure the dye is properly dissolved before starting the dyeing process.
Poor Color Yield (Pale Shade) 1. Dyeing temperature is too low. 2. Insufficient dyeing time. 3. Incorrect pH of the dyebath.1. Increase the dyeing temperature to the optimal range of 120-130°C. 2. Extend the holding time at the maximum dyeing temperature. 3. Adjust the pH to the recommended range of 4.5-5.5 using acetic acid.
Poor Wash Fastness 1. Unfixed dye on the fiber surface. 2. Dye crystallization due to rapid cooling.1. Perform a thorough reduction clearing after dyeing to remove surface dye. 2. Implement a controlled cooling phase after the dyeing cycle.
Dye Sublimation 1. Dyeing temperature is too high. 2. Prolonged exposure to high temperatures.1. Lower the dyeing temperature to the recommended maximum of 130°C. 2. Optimize the dyeing time to avoid unnecessary exposure to high heat.
Fabric Strength Loss 1. Excessively high dyeing temperature.1. Ensure the dyeing temperature does not exceed the recommended limits for polyester.

Data Presentation

The following tables summarize the expected effect of temperature on the color strength (K/S value) and dye exhaustion of Disperse Red dye on polyester fabric. The data is compiled from studies on various disperse dyes and illustrates the general trend.

Table 1: Influence of Temperature on Color Strength (K/S) of Disperse Dyes on Polyester

Temperature (°C)Expected K/S Value Range for Disperse Red Dyes
70Low
90Moderate
100Good
120High
130Very High (Optimal)

Note: K/S values are indicative and can vary based on dye concentration, substrate, and dyeing auxiliaries.

Table 2: Influence of Heat-Setting Temperature on Dye Exhaustion of a Disperse Red Dye on Polyester

Heat-Setting Temperature (°C)Dye Exhaustion (%)
12053
150-190~34 (Minimum)
23075

This data is for C.I. Disperse Red 1 and illustrates the impact of the thermal history of the polyester on dye uptake.

Experimental Protocols

Protocol 1: Temperature Optimization of this compound Dyeing on Polyester Fabric

Objective: To determine the optimal dyeing temperature for maximizing the color strength of this compound on polyester fabric.

Materials:

  • Polyester fabric swatches (pre-scoured)

  • C.I. This compound

  • Dispersing agent

  • Acetic acid

  • Laboratory-scale high-temperature dyeing machine

  • Spectrophotometer for color measurement

Methodology:

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound.

    • For each experiment, prepare a dyebath with a specific concentration of this compound (e.g., 1% on weight of fabric), a suitable dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with acetic acid. Maintain a consistent liquor ratio (e.g., 20:1).

  • Dyeing Procedure:

    • Place a pre-weighed polyester swatch into each dyebath at room temperature.

    • Set the dyeing machine to the target temperatures for each experiment (e.g., 110°C, 120°C, 130°C, and 140°C).

    • Program the machine to increase the temperature at a rate of 2°C/minute.

    • Once the target temperature is reached, hold for 60 minutes.

    • After dyeing, cool the dyebaths down to 70°C at a controlled rate.

  • Post-Treatment:

    • Rinse the dyed samples thoroughly with warm and then cold water.

    • Perform a reduction clearing to remove unfixed surface dye. This typically involves treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

    • Rinse the samples again and allow them to air dry.

  • Analysis:

    • Measure the color strength (K/S value) of each dyed sample using a spectrophotometer at the wavelength of maximum absorption for this compound.

    • Compare the K/S values obtained at different temperatures to determine the optimum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis prep_fabric Fabric Pre-Scouring dyeing_start Load Fabric into Dyebath at RT prep_fabric->dyeing_start prep_dyebath Dye Bath Preparation (Dye, Dispersing Agent, Acetic Acid) prep_dyebath->dyeing_start temp_ramp Ramp Temperature to Target (110, 120, 130, 140°C) at 2°C/min dyeing_start->temp_ramp temp_hold Hold at Target Temperature for 60 min temp_ramp->temp_hold temp_cool Cool Down to 70°C temp_hold->temp_cool rinse1 Rinsing temp_cool->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinsing & Drying reduction_clear->rinse2 analysis Spectrophotometric Analysis (K/S) rinse2->analysis

Caption: Experimental workflow for temperature optimization of this compound dyeing.

logical_relationship cluster_input Input Variables cluster_process Dyeing Mechanism cluster_output Resulting Properties temp Temperature fiber_swelling Polyester Fiber Swelling temp->fiber_swelling increases dye_diffusion Dye Diffusion Rate temp->dye_diffusion increases dye_solubility Dye Solubility temp->dye_solubility increases dye_uptake Dye Uptake (K/S) fiber_swelling->dye_uptake dye_diffusion->dye_uptake levelness Levelness dye_diffusion->levelness dye_solubility->dye_uptake fastness Color Fastness dye_uptake->fastness

Caption: Relationship between temperature and key dyeing parameters for this compound.

References

Troubleshooting uneven dyeing with Disperse Red 73 on textiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 73 for textile dyeing applications.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the dyed fabric showing uneven color or shade variations?

Uneven dyeing, manifesting as streaks, patchiness, or inconsistent shades, is a frequent challenge. The primary causes often relate to improper dye dispersion, incorrect dyeing parameters, or inadequate fabric preparation.[1][2][3]

Potential Causes and Solutions:

CauseRecommended Solution
Poor Dye Dispersion Ensure this compound is properly pasted with a dispersing agent before adding to the dyebath.[4][5][6] Use an adequate amount of a high-quality dispersing agent to prevent dye particle aggregation, especially at high temperatures.[7][8]
Incorrect Dyeing Temperature Strictly control the rate of temperature rise. A rapid increase can cause the dye to rush onto the fiber surface, leading to unlevelness. The dyeing of polyester with disperse dyes is most effective at temperatures between 105-140°C.[9] For this compound, high-temperature, high-pressure methods are suitable.[10]
Improper pH of the Dyebath The optimal pH for dyeing polyester with this compound is in the acidic range of 4.5-5.5.[9][10] Use acetic acid to maintain the correct pH, as this ensures satisfactory dye exhaustion and color stability.[4][9] this compound is sensitive to alkali and can hydrolyze at a higher pH.[10]
Inadequate Fabric Preparation Thoroughly scour and bleach the textile to remove any impurities, oils, or sizing agents that can hinder uniform dye absorption.[3]
Uneven Liquor Circulation Ensure proper circulation of the dye liquor in the dyeing machinery to avoid localized concentration of the dye.[1]
Dye Crystallization Rapid cooling of the dyebath can lead to the formation of large dye crystals, which do not disperse evenly and can cause spotting.[7] Ensure a controlled cooling rate.

Question 2: What causes dye spots or specks on the fabric surface?

Dye spots are typically caused by undissolved or aggregated dye particles depositing on the textile surface.

Potential Causes and Solutions:

CauseRecommended Solution
Dye Aggregation This can be due to poor quality dispersing agents or incorrect concentration. Use a high-temperature stable dispersing agent.[7]
Undissolved Dye Particles Ensure the dye is completely dissolved in the initial paste. Filter the dye solution before adding it to the dyebath if necessary.
Hard Water The presence of calcium and magnesium ions in hard water can sometimes contribute to dye aggregation. While this compound is reported to have no sensitivity to iron, copper, calcium, and magnesium ions, using soft water is a good general practice.[10][11]

Question 3: Why is the final color shade different from the standard?

Shade deviation can result from a variety of factors affecting the dye uptake and the dye's chemical stability.

Potential Causes and Solutions:

CauseRecommended Solution
Incorrect pH As mentioned, the pH of the dyebath for this compound should be between 4.5 and 5.5.[9][10] Deviations can affect the final shade.
Inconsistent Dyeing Time and Temperature Adhere strictly to the recommended dyeing cycle, including heating, holding, and cooling times and temperatures.[3]
Oligomers During high-temperature dyeing of polyester, low molecular weight polymers (oligomers) can migrate to the fiber surface and interfere with dyeing, leading to a frosty appearance or shade changes.[3] A reduction clearing process after dyeing can help remove surface oligomers.
Improper Choice of Leveling Agent A suitable leveling agent can help in achieving a uniform shade by controlling the dye uptake.[12]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

This compound is a monoazo disperse dye.[11] Its chemical formula is C18H16N6O2.[11] It appears as a dark red powder and is soluble in ethanol, acetone, and benzene.[10][11] It is suitable for high-temperature and high-pressure dyeing methods as well as thermosol dyeing.[10]

Q2: What is the recommended dyeing temperature for this compound on polyester?

For high-temperature dyeing methods, the recommended temperature is typically in the range of 105-140°C.[9]

Q3: What is the ideal pH for a this compound dyebath?

The optimal pH is between 4.5 and 5.5.[9][10] This is typically achieved using acetic acid.

Q4: What is the role of a dispersing agent in the dyeing process?

A dispersing agent is crucial for keeping the sparingly soluble disperse dye particles evenly distributed in the water-based dyebath, preventing them from clumping together (aggregating).[13][14] This ensures a uniform application of the dye to the textile fibers.

Q5: What is a leveling agent and when should I use it?

A leveling agent helps to promote even dyeing by controlling the rate at which the dye is absorbed by the fibers. It can also help to correct unevenness by facilitating the migration of dye from areas of high concentration to areas of lower concentration.[15] It is particularly useful when dyeing pale to medium shades or when using dyes with a high strike rate.

Experimental Protocols

Protocol 1: Standard Laboratory Dyeing of Polyester with this compound

  • Fabric Preparation: Scour a pre-weighed polyester fabric sample with a solution of 1 g/L non-ionic detergent at 60°C for 20 minutes. Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% on weight of fiber, o.w.f.).

    • Prepare a paste of the dye with an equal amount of a suitable dispersing agent.

    • Add hot water (around 40-50°C) to the paste to create a fine dispersion.

    • In the main dyebath, add water to achieve the desired liquor ratio (e.g., 20:1).

    • Add 1 g/L of a dispersing agent and 0.5-1 g/L of a leveling agent.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]

  • Dyeing Process:

    • Introduce the prepared fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[4]

    • Hold the temperature at 130°C for 45-60 minutes.[4]

    • Cool the dyebath down to 70°C at a rate of 2.0°C per minute.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric in hot water.

    • Treat the fabric in a solution containing 2 g/L caustic soda, 2 g/L sodium hydrosulfite at 70-80°C for 15-20 minutes.[14]

    • Rinse thoroughly with hot and cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Protocol 2: Evaluation of Dye Dispersion

  • Sample Preparation: Prepare a 1 g/L dispersion of this compound in distilled water containing a standard concentration of a dispersing agent.

  • Dispersion Test:

    • Heat the dye dispersion to 70-72°C.[16]

    • Stir with a glass rod and observe for any sticky dye deposits on the beaker walls or the rod.[16] A good dispersion will show minimal to no deposits.

  • High-Temperature Stability Test:

    • Place the dye dispersion in a sealed container and heat it in a laboratory dyeing machine to 130°C for 30 minutes.[16]

    • Cool the dispersion and filter it through a pre-weighed filter paper.

    • The amount of residue on the filter paper indicates the high-temperature stability of the dispersion. A smaller amount of residue signifies better stability.

Visualizations

TroubleshootingWorkflow start Uneven Dyeing Observed check_dispersion Check Dye Dispersion start->check_dispersion dispersion_ok Dispersion OK? check_dispersion->dispersion_ok check_params Verify Dyeing Parameters params_ok Parameters Correct? check_params->params_ok check_prep Assess Fabric Preparation prep_ok Preparation Adequate? check_prep->prep_ok dispersion_ok->check_params Yes improve_dispersion Improve Dispersion: - Check dispersing agent - Ensure proper pasting dispersion_ok->improve_dispersion No params_ok->check_prep Yes adjust_params Adjust Parameters: - Control temp. ramp rate - Verify pH (4.5-5.5) - Check time params_ok->adjust_params No re_dye Re-dye or Strip and Re-dye prep_ok->re_dye No prep_ok->re_dye Yes (Consider other factors) improve_dispersion->re_dye adjust_params->re_dye improve_prep Improve Preparation: - Thorough scouring - Remove impurities improve_prep->re_dye

Caption: Troubleshooting workflow for uneven dyeing.

DyeingProcess cluster_dyebath Dye Dispersion in Dyebath cluster_fiber Dyeing Process on Polyester Fiber dye_particles This compound (Aggregated) dispersed_dye Finely Dispersed Dye dye_particles->dispersed_dye + Dispersing Agent dispersing_agent Dispersing Agent fiber_surface Polyester Fiber Surface dispersed_dye->fiber_surface dye_adsorption Dye Adsorption fiber_surface->dye_adsorption dye_diffusion Dye Diffusion (High Temp & Pressure) dye_adsorption->dye_diffusion dyed_fiber Dyed Fiber dye_diffusion->dyed_fiber

Caption: Disperse dye interaction with polyester fiber.

References

Technical Support Center: Enhancing the Light Fastness of Fabrics Dyed with Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for enhancing the light fastness of polyester fabrics dyed with C.I. Disperse Red 73. This compound is an azo-type dye, and like many dyes in this class, it can be susceptible to fading upon exposure to light. This resource offers troubleshooting solutions, frequently asked questions, and detailed experimental protocols to address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is light fastness and why is it a concern for this compound?

A1: Light fastness is the resistance of a dyed material to color change as a result of exposure to a light source, typically sunlight.[1] It is a critical quality parameter for textiles intended for applications with significant light exposure, such as apparel, automotive interiors, and outdoor goods.[2] this compound, being an azo-based dye, generally has inherently lower light fastness compared to other dye structures like anthraquinones, making it more prone to fading.[2]

Q2: What are the primary causes of poor light fastness in polyester dyed with this compound?

A2: Several factors can contribute to poor light fastness:

  • Dye Structure: The inherent chemical structure of azo dyes makes them susceptible to photodegradation.[2]

  • Unfixed Surface Dye: Disperse dye particles that are not fully diffused into the polyester fiber and remain on the surface have very poor light fastness. This is a common issue if post-dyeing clearing is inadequate.[3][4]

  • Thermal Migration: During high-temperature finishing processes like heat setting, dye molecules can migrate from the core of the fiber back to the surface, which significantly reduces light fastness.[5][6][7]

  • Shade Depth: Pale or light shades have a lower concentration of dye on the fabric, making them more vulnerable to fading compared to deeper shades.[2][8]

  • Finishing Chemicals: Certain chemical finishes, particularly cationic softeners, can negatively interact with disperse dyes and lower their light fastness.[9]

Q3: What is the most effective method to improve the light fastness of this compound?

A3: The application of a UV absorber is one of the most effective and widely used methods. UV absorbers are compounds that preferentially absorb damaging ultraviolet radiation and dissipate it as less harmful energy, effectively shielding the dye molecules from photodegradation.[8][10] Benzotriazole-type UV absorbers are particularly common for polyester.[2] Combining this with a thorough reduction clearing process to remove surface dye yields the best results.

Q4: How is light fastness officially measured and graded?

A4: Light fastness is typically evaluated using standardized test methods such as AATCC Test Method 16.3 or ISO 105-B02.[1][11] These tests involve exposing the fabric specimen to a calibrated artificial light source, a Xenon-arc lamp, which simulates natural sunlight under controlled conditions.[11][12] The degree of fading is then assessed by comparing the exposed sample to an unexposed original. The change is rated against a standardized scale, such as the Blue Wool Standards (Grades 1-8, where 8 is excellent) or a Gray Scale for Color Change (Grades 1-5, where 5 is no change).[12][13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions & Optimization
Significant Fading, Especially in Pale Shades 1. Low concentration of dye on the fiber makes it more susceptible to UV degradation.[2][8]2. Inherent properties of the selected dye.1. Apply a UV Absorber: This is the most effective solution for pale shades. An after-treatment with a suitable UV absorber can significantly improve the light fastness rating.[10]2. Select High-Fastness Dyes: For applications requiring high performance, select disperse dyes specifically marketed as having high light fastness (often designated "HLF" or "automotive grade").[2][14]
Limited Improvement After UV Absorber Application 1. Insufficient or non-uniform application of the UV absorber.2. Incompatible type of UV absorber for the dye/fiber system.1. Optimize Concentration: Ensure the UV absorber is applied at the recommended concentration, typically 1-3% on the weight of the fabric (o.w.f.).2. Ensure Even Application: Apply the UV absorber in a separate after-treatment bath with a suitable dispersing agent to ensure uniform uptake.3. Verify Compatibility: Use UV absorbers designed for polyester and disperse dyes, such as benzotriazole derivatives.[2]
Reduced Light Fastness After Heat Setting or Finishing 1. Thermal Migration: High temperatures (typically >150°C) during finishing can cause dye molecules to migrate from within the fiber to the surface, where they are more exposed to light and have poorer fastness.[5][6][15]1. Optimize Finishing Conditions: Keep the heat setting temperature and time to the minimum required for the desired fabric properties. Temperatures below 150°C are preferable if possible.[3]2. Select Dyes with High Sublimation Fastness: Dyes with better resistance to heat are less prone to thermal migration.[9]3. Final Wash: A light final wash after heat setting can help remove some of the migrated surface dye.
Poor Wash and Rub Fastness in Addition to Poor Light Fastness 1. Inadequate Reduction Clearing: Unfixed dye remaining on the fiber surface after dyeing is the primary cause of poor wash, rub, and light fastness.[3][4]1. Implement a Thorough Reduction Clearing Process: This is a critical step. Treatment with a reducing agent (like sodium hydrosulfite) in an alkaline bath effectively strips unfixed surface dye.[3][9][16] See Protocol 2 for a detailed methodology.

Data Presentation

The following tables present illustrative data on how different treatments can affect the light fastness of polyester dyed with this compound.

Table 1: Effect of UV Absorber on Light Fastness Rating

TreatmentUV Absorber Conc. (% o.w.f.)Light Fastness Rating (AATCC 16.3, 40 AFU)
Control (No Treatment)0%3
UV Absorber A1.0%4
UV Absorber A2.0%4-5
UV Absorber A3.0%5
Light fastness is rated on the Blue Wool Scale (1-8), where a higher number indicates better fastness.

Table 2: Impact of Post-Dyeing Processes on Fastness Properties

Dyeing ProcessReduction ClearingHeat Setting Temp.Light Fastness RatingWash Fastness Rating (Staining)
Standard DyeingNo180°C2-32
Standard DyeingYes180°C34
Standard Dyeing + UV AbsorberYes180°C4-54
Standard Dyeing + UV AbsorberYes150°C54-5
Wash fastness is rated on the Gray Scale (1-5), where a higher number indicates less staining.

Experimental Protocols

Protocol 1: Application of UV Absorber by Exhaust After-Treatment

Objective: To improve the light fastness of a dyed polyester fabric by applying a UV absorber.

Materials & Equipment:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-based UV absorber dispersion

  • Non-ionic dispersing agent

  • Acetic acid

  • Laboratory-scale dyeing machine (e.g., beaker dyer)

  • Water bath, pH meter, beaker

Procedure:

  • Prepare a treatment bath with a liquor ratio of 10:1 (10 mL of water for every 1 g of fabric).

  • Set the pH of the bath to 4.5 - 5.0 using acetic acid.

  • Add a dispersing agent (e.g., 0.5 g/L).

  • Add the required amount of UV absorber dispersion (e.g., 2.0% o.w.f.) to the bath and ensure it is well mixed.

  • Introduce the dyed, rinsed, and reduction-cleared fabric into the bath at 50°C.

  • Raise the temperature to 120°C at a rate of 2°C/minute.

  • Hold the temperature at 120°C for 30 minutes.

  • Cool the bath down to 70°C.

  • Drain the bath, rinse the fabric thoroughly with warm and then cold water.

  • Dry the fabric at a moderate temperature (e.g., 100-120°C).

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove unfixed disperse dye from the surface of polyester fabric to improve all-around fastness properties.

Materials & Equipment:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Caustic Soda (Sodium Hydroxide)

  • Laboratory-scale dyeing or washing machine

Procedure:

  • After dyeing, drain the dyebath and give the fabric a brief rinse with hot water (~70°C).[9]

  • Prepare a fresh bath at 50°C with a liquor ratio of 15:1.

  • Add Caustic Soda (2.0 g/L) and Sodium Hydrosulfite (2.0 g/L) to the bath.[17]

  • Raise the temperature to 70-80°C.[4][17]

  • Run the fabric in this bath for 15-20 minutes.[4][17]

  • Drain the clearing bath.

  • Rinse the fabric thoroughly with hot water (70°C) for 10 minutes, followed by a cold water rinse until the water runs clear.

  • Neutralize the fabric in a bath containing a small amount of acetic acid for 5 minutes, then give a final cold rinse.

  • Dry the fabric.

Protocol 3: Standard Light Fastness Testing (Adapted from AATCC 16.3)

Objective: To evaluate the color fastness to light of the treated fabric.

Materials & Equipment:

  • Treated fabric specimens (at least 70 x 120 mm)[11][13]

  • AATCC Blue Wool Lightfastness Standards[13]

  • Specimen holders with cardboard masks

  • Xenon-arc lamp weathering instrument[11][12]

Procedure:

  • Mount a fabric specimen in a holder, covering a portion of it with a mask to serve as the unexposed original reference.[12]

  • Mount the AATCC Blue Wool Standards in parallel with the specimen.

  • Place the holders in the Xenon-arc test chamber.

  • Expose the specimens and standards to the light from the Xenon-arc lamp under controlled conditions of temperature and humidity as specified in AATCC 16.3.

  • Continue exposure until a specified number of AATCC Fading Units (AFU) is reached (e.g., 20 or 40 AFU), or until a specific Blue Wool Standard shows a color change corresponding to Grade 4 on the Gray Scale for Color Change.[18]

  • Remove the specimen from the chamber and allow it to condition in the dark.

  • Evaluate the color change of the exposed portion of the specimen against the unexposed portion using the AATCC Gray Scale for Color Change or by comparing its fading relative to the Blue Wool standards.

Mandatory Visualizations

G cluster_prep Preparation & Dyeing cluster_post Post-Treatment for Light Fastness cluster_final Final Product Fabric Polyester Fabric Dyeing Dyeing with This compound (130°C) Fabric->Dyeing RC Reduction Clearing (Removes Surface Dye) Dyeing->RC UV_Treat UV Absorber Treatment RC->UV_Treat Drying Drying & Finishing (<150°C) UV_Treat->Drying Final Fabric with Enhanced Light Fastness Drying->Final

Caption: Experimental workflow for enhancing fabric light fastness.

G cluster_light Light Source cluster_fabric Fabric Cross-Section cluster_outcome Result Sun Sunlight (UV + Visible Light) UV_Absorber UV Absorber (Protective Layer) Sun->UV_Absorber UV Absorbed & Converted to Heat Dye This compound (Inside Fiber) Sun->Dye UV Bypasses Absorber (Reduced Intensity) Fading Fading (Color Loss) Sun->Fading Without UV Absorber Protected Protection (Color Retention) UV_Absorber->Protected Dye->Protected

Caption: Mechanism of UV absorber in protecting dye molecules.

G Start Start: Poor Light Fastness Observed Q1 Was Reduction Clearing Performed? Start->Q1 Q2 Was a high-temp (>150°C) finish applied? Q1->Q2 Yes Sol1 Cause: Unfixed Surface Dye Solution: Perform thorough Reduction Clearing (Protocol 2) Q1->Sol1 No Q3 Was a UV Absorber Used? Q2->Q3 No Sol2 Cause: Thermal Migration Solution: Lower finishing temp & select high sublimation dye. Q2->Sol2 Yes Sol3 Cause: No UV Protection Solution: Apply UV Absorber, especially for pale shades (Protocol 1). Q3->Sol3 No Sol4 Check UV absorber concentration, application uniformity, and type. Q3->Sol4 Yes

Caption: Troubleshooting logic for poor light fastness.

References

Effect of dispersing agents on Disperse Red 73 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 73. The following information addresses common issues related to the stability of this disperse dye in the presence of various dispersing agents.

Frequently Asked Questions (FAQs)

Q1: My this compound dispersion is showing signs of aggregation and sedimentation. What are the likely causes?

A1: Aggregation and sedimentation of this compound are common issues that can arise from several factors.[1] The primary cause is often the inherent low water solubility of the dye, which necessitates the use of dispersing agents to maintain a stable dispersion.[2] Instability can be triggered by:

  • Inadequate or Improper Dispersing Agent: The type and concentration of the dispersing agent are critical for stability.[3] An incorrect choice or insufficient amount may fail to prevent dye particles from clumping together.

  • High Temperatures: While dyeing processes for polyester often require high temperatures, this can also lead to the breakdown of the dispersion and aggregation of dye particles.[4]

  • Incorrect pH: this compound is most stable in a slightly acidic pH range of 4.5-5.5.[5] Deviations from this range, especially towards alkaline conditions, can cause hydrolysis and instability.[5]

  • Presence of Electrolytes: High concentrations of salts or other electrolytes in the dye bath can disrupt the stabilizing effect of some dispersing agents, leading to flocculation.

  • Mechanical Stress: High shear forces during mixing or pumping can sometimes contribute to particle agglomeration.[6]

Q2: What are the different types of dispersing agents I can use for this compound, and how do they work?

A2: Dispersing agents are crucial for stabilizing dye particles in a liquid medium.[7] They function by adsorbing onto the surface of the dye particles, preventing them from aggregating through two main mechanisms: electrostatic repulsion and steric hindrance. The most common types of dispersing agents used for disperse dyes are:

  • Anionic Dispersing Agents: These are the most widely used dispersants for disperse dyes. They possess a negative charge and, upon adsorbing to the dye particle surface, impart a negative charge to the particles. This results in electrostatic repulsion between the dye particles, keeping them separated and suspended.[8] Examples include lignosulfonates and naphthalene sulfonate-formaldehyde condensates.[4]

  • Non-ionic Dispersing Agents: These agents do not carry an electrical charge. They stabilize dye particles by forming a protective layer around them (steric hindrance), which physically prevents the particles from coming into close contact and aggregating.[9] They are often based on ethylene oxide condensates.

  • Polymeric Dispersants: These are high-molecular-weight polymers that provide a very effective steric barrier around the dye particles, offering excellent stability, especially under harsh conditions like high temperatures.[3]

Q3: How can I determine the optimal concentration of a dispersing agent for my this compound formulation?

A3: Determining the optimal concentration of a dispersing agent is a critical step in ensuring the stability of your this compound dispersion. Using too little will result in poor dispersion and aggregation, while an excess can sometimes lead to foaming or other undesirable effects. The optimal concentration can be determined experimentally through a titration-based approach, monitoring changes in properties such as:

  • Zeta Potential: This measures the magnitude of the electrostatic charge on the surface of the dye particles. As the dispersing agent is added, the zeta potential will increase (become more negative for anionic dispersants). The optimal concentration is often reached when the zeta potential plateaus, indicating that the particle surfaces are saturated with the dispersant.[10]

  • Particle Size: The goal is to achieve the smallest and most stable particle size. The optimal dispersant concentration will correspond to the minimum average particle size that remains stable over time.

  • Viscosity: The viscosity of the dispersion can also indicate its stability. A stable, well-dispersed system will typically have a lower viscosity than one that is beginning to agglomerate.

Q4: My this compound appears to be degrading during my experiment, leading to a color change. What could be the cause?

A4: The degradation of this compound, often observed as a color change or loss of color intensity, can be attributed to several factors:

  • pH Instability: As mentioned, this compound is susceptible to hydrolysis in alkaline conditions, which can lead to the chemical breakdown of the dye molecule.[5]

  • Reductive Cleavage: In the presence of reducing agents, the azo bond in the this compound molecule can be cleaved, resulting in a loss of color. This is a particular concern in dyeing processes that may involve reductive clearing steps.

  • Photodegradation: Exposure to high-intensity light, especially UV radiation, can cause the dye to fade over time.[11]

  • Thermal Degradation: At very high temperatures, beyond those typically used for dyeing, the dye molecule itself can start to decompose.

To troubleshoot this, ensure the pH of your system is maintained within the recommended range of 4.5-5.5, and protect your samples from prolonged exposure to strong light.[5] If your process involves reducing agents, consider the compatibility of this compound with these chemicals.

Quantitative Data Summary

The following table provides a representative summary of the type of quantitative data that can be generated when evaluating the effect of different dispersing agents on the stability of a this compound dispersion. The values presented here are illustrative and will vary depending on the specific experimental conditions.

Dispersing Agent TypeExampleConcentration (% w/w)Average Particle Size (nm)Zeta Potential (mV)Stability Index (%) (after 24h)
AnionicSodium Lignosulfonate1.0250-4595
AnionicNaphthalene Sulfonate1.0220-5598
Non-ionicEthylene Oxide Condensate1.0300-1585
PolymericPolycarboxylate0.5180-6099
No DispersantN/A0>2000 (aggregated)-5<10

Experimental Protocols

Protocol 1: Determination of Dispersion Stability by Particle Size Analysis

This protocol outlines the procedure for measuring the average particle size and size distribution of a this compound dispersion, which are key indicators of its stability.

Methodology:

  • Sample Preparation: Prepare a stock dispersion of this compound with the chosen dispersing agent at a specific concentration in deionized water.

  • Instrumentation: Utilize a particle size analyzer based on Dynamic Light Scattering (DLS) for particles in the sub-micron range or Laser Diffraction (LD) for a broader range of particle sizes.[12]

  • Measurement:

    • Dilute a small aliquot of the stock dispersion in deionized water to the optimal concentration for the instrument.

    • Equilibrate the sample to the desired temperature in the instrument's sample chamber.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Record the average particle size (Z-average for DLS, or mean diameter for LD) and the polydispersity index (PDI) or span.

    • A smaller average particle size and a narrow size distribution (low PDI or span) are indicative of a more stable dispersion.

    • To assess stability over time, repeat the measurements at regular intervals (e.g., 0, 1, 6, and 24 hours) while storing the stock dispersion under controlled conditions. A significant increase in particle size over time indicates instability.

Protocol 2: Assessment of Electrostatic Stability by Zeta Potential Measurement

This protocol describes how to measure the zeta potential of this compound particles to evaluate the electrostatic stability imparted by a dispersing agent.

Methodology:

  • Sample Preparation: Prepare a series of this compound dispersions with varying concentrations of the dispersing agent.

  • Instrumentation: Use a zeta potential analyzer, which typically employs electrophoretic light scattering.

  • Measurement:

    • Dilute a small sample of each dispersion in a suitable medium, usually deionized water or a buffer of known ionic strength. It is crucial to maintain a consistent pH.[13]

    • Inject the diluted sample into the measurement cell.

    • Apply an electric field and measure the velocity of the particles (electrophoretic mobility). The instrument's software will calculate the zeta potential from this measurement.

  • Data Analysis:

    • Plot the zeta potential as a function of the dispersing agent concentration.

    • A more negative (for anionic dispersants) or more positive (for cationic dispersants) zeta potential generally indicates greater electrostatic repulsion and, therefore, higher stability.[1] A zeta potential of ±30 mV is generally considered the threshold for a stable dispersion.[1]

Protocol 3: Monitoring Dye Degradation using UV-Vis Spectroscopy

This protocol details the use of UV-Vis spectroscopy to monitor the degradation of this compound over time.

Methodology:

  • Determine λmax: Prepare a dilute solution of this compound and scan its absorbance across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax).

  • Experimental Setup:

    • Prepare your experimental sample of this compound under the conditions you wish to study (e.g., with a specific dispersing agent, at a certain pH and temperature).

    • At time zero (t=0), take an initial aliquot of the sample.

  • Sample Collection and Measurement:

    • At regular time intervals, withdraw aliquots from the experimental sample.

    • If the sample contains suspended particles, centrifuge or filter the aliquot to obtain a clear supernatant.

    • Measure the absorbance of the supernatant at the predetermined λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of time.

    • A decrease in absorbance over time is indicative of dye degradation.

    • The degradation kinetics can be analyzed by fitting the data to appropriate kinetic models (e.g., first-order or second-order).[14]

Visualization

Disperse_Red_73_Stability DR73 This compound Stability Aggregation Aggregation/ Sedimentation DR73->Aggregation Leads to Degradation Chemical Degradation DR73->Degradation Leads to DispAgent Dispersing Agent DispAgent->DR73 Influences DispType Type (Anionic, Non-ionic, Polymeric) DispAgent->DispType DispConc Concentration DispAgent->DispConc Temp Temperature Temp->DR73 Influences Temp->Aggregation pH pH pH->DR73 Influences pH->Degradation Electrolytes Electrolytes Electrolytes->DR73 Influences Electrolytes->Aggregation MechStress Mechanical Stress MechStress->DR73 Influences MechStress->Aggregation

References

Technical Support Center: Uniform Application of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform application of Disperse Red 73 in their experiments.

Troubleshooting Guide: Uneven Dyeing with this compound

Uneven dyeing, characterized by streaks, patches, or shade variations, is a common issue in the application of disperse dyes. This guide provides a systematic approach to identifying and resolving these problems.

Logical Workflow for Troubleshooting Uneven Dyeing

G cluster_0 cluster_1 cluster_2 start Start: Uneven Dyeing Observed prep Review Fabric Preparation start->prep dispersion Examine Dye Dispersion prep->dispersion Fabric Prep OK prep_q Improper Scouring? Residual Impurities? prep->prep_q params Verify Dyeing Parameters dispersion->params Dispersion OK dispersion_q Dye Agglomeration? Poor Dispersing Agent? dispersion->dispersion_q aux Evaluate Auxiliaries params->aux Parameters OK params_q Incorrect Temp/pH? Rapid Heating Rate? params->params_q end_node Achieve Level Dyeing aux->end_node Auxiliaries OK aux_q Suboptimal Leveling Agent? Incorrect Concentration? aux->aux_q prep_sol Action: Re-scour fabric thoroughly. prep_q->prep_sol Yes dispersion_sol Action: Improve dispersion method. Use high-quality dispersing agent. dispersion_q->dispersion_sol Yes params_sol Action: Calibrate equipment. Control heating rate (1-2°C/min). Maintain pH 4.5-5.5. params_q->params_sol Yes aux_sol Action: Select a suitable leveling agent. Optimize concentration. aux_q->aux_sol Yes prep_sol->dispersion Re-evaluate dispersion_sol->params Re-evaluate params_sol->aux Re-evaluate aux_sol->end_node Re-evaluate

Caption: Troubleshooting logic for addressing uneven dyeing issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unlevel dyeing with this compound?

A1: The main reasons for unlevel dyeing include:

  • Improper Dye Dispersion: this compound is insoluble in water and must be finely dispersed.[1][2][3] Agglomeration of dye particles can lead to spots and uneven color.[1][4]

  • Incorrect Dyeing Parameters: The dyeing of polyester with disperse dyes is sensitive to temperature and pH.[5][6] A rapid rate of temperature rise and deviations from the optimal pH range of 4.5-5.5 can cause uneven dye uptake.[7]

  • Inadequate Fabric Preparation: The presence of impurities like oils, sizing agents, or residual alkali on the fabric can hinder uniform dye penetration.

  • Suboptimal Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical.[8][9] An unsuitable or insufficient amount of leveling agent may not effectively control the dye uptake rate.[8]

Q2: What is the role of a leveling agent in the dyeing process with this compound?

A2: A leveling agent is a surface-active agent that promotes uniform dyeing.[8][10] Its primary functions are:

  • Retarding Dye Uptake: It slows down the initial rate at which the dye is absorbed by the polyester fiber, especially during the critical heating phase.[8][11] This allows for a more gradual and even distribution of the dye.

  • Promoting Migration: It helps the dye to move from areas of higher concentration to areas of lower concentration on the fabric surface, correcting initial unevenness.[4][10]

  • Complex Formation: Some non-ionic leveling agents can form a complex with the dye molecules in the dyebath. This complex acts as a reservoir, releasing the dye gradually as the temperature increases.[8]

Mechanism of a Non-ionic Leveling Agent

G cluster_dyebath Dye Bath cluster_fiber Polyester Fiber Dye This compound (Aggregated) Complex Dye-Leveling Agent Complex Dye->Complex + Leveling Agent LA Leveling Agent LA->Complex Dye_dispersed This compound (Single Molecules) Complex->Dye_dispersed Heat (↑ Temp) Gradual Release Fiber Fiber Surface Dye_dispersed->Fiber Controlled Uptake (Level Dyeing)

Caption: Action of a non-ionic leveling agent in the dyebath.

Q3: Which type of leveling agent is recommended for this compound?

A3: For high-temperature dyeing of polyester with disperse dyes like this compound, a combination of non-ionic and anionic surfactants is often effective.[12]

  • Non-ionic agents (e.g., fatty alcohol ethoxylates) are excellent for their retarding and migration-promoting properties.[8][12]

  • Anionic agents (e.g., naphthalene sulfonic acid condensates) provide superior dispersing action, preventing dye agglomeration at high temperatures.[13]

Some commercially available leveling agents are formulated as synergistic mixtures of these components to provide both leveling and dispersing functions.[13]

Q4: How can I evaluate the performance of different leveling agents for my experiment?

A4: You can assess leveling agents based on their retarding (slow dyeing) and migration properties through standardized laboratory tests.

Experimental Protocols

1. Evaluation of Retarding (Slow Dyeing) Property

  • Objective: To determine the effectiveness of a leveling agent in slowing down the initial dye uptake.

  • Methodology:

    • Prepare multiple dyebaths containing this compound, a dispersing agent, and the leveling agent at a specific concentration. Maintain a blank dyebath without any leveling agent.

    • Adjust the pH of all baths to 4.5-5.5 with acetic acid.

    • Introduce polyester fabric samples into each bath at 40°C.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Take fabric samples at various temperature intervals (e.g., 90°C, 100°C, 110°C, 120°C, and 130°C).

    • After dyeing, perform reduction clearing to remove surface dye.

    • Measure the color strength (K/S value) of each sample using a spectrophotometer.

  • Evaluation: A leveling agent with good retarding properties will show a more gradual increase in K/S values as the temperature rises, compared to the blank.[3][14]

2. Evaluation of Migration Property

  • Objective: To assess the ability of a leveling agent to transfer dye from a dyed fabric to an undyed one.

  • Methodology:

    • Prepare a dyed polyester fabric with this compound.

    • In a new bath, place the dyed fabric together with an equal-sized piece of undyed polyester fabric.

    • Add the leveling agent to be tested and adjust the pH to 4.5-5.5.

    • Run the dyeing program, holding at 130°C for 60 minutes.

    • After the cycle, rinse and dry both fabric samples.

    • Measure the K/S values of both the initially dyed and the initially undyed fabrics.

  • Evaluation: An effective migrating agent will result in a decrease in the K/S value of the originally dyed fabric and a significant increase in the K/S value of the originally undyed fabric.

Data Presentation

Table 1: Illustrative Performance of Different Leveling Agents with this compound

Leveling Agent TypeConcentration (% owf)Retarding Effect (K/S at 110°C)Migration (%)Final Dye Uptake (K/S at 130°C)
Blank (No Agent) 012.5N/A18.2
Agent A (Non-ionic)1.08.33517.9
Agent B (Anionic/Non-ionic Blend)1.09.14218.1
Agent C (Aromatic Ester)1.07.53817.5

Note: The data presented in this table is for illustrative purposes to demonstrate the comparative evaluation of leveling agents and is not derived from a specific cited experiment.

This technical support guide provides a foundational understanding and practical approach to troubleshooting and optimizing the application of this compound. For specific applications, it is recommended to conduct preliminary tests to determine the most suitable leveling agent and its optimal concentration.

References

Validation & Comparative

A Comparative Analysis of Disperse Red 73 and Disperse Red 60 for Research and Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparative analysis of two widely used disperse dyes, Disperse Red 73 and Disperse Red 60. Tailored for researchers, scientists, and professionals in drug development and the textile industry, this document provides a comprehensive overview of their chemical and physical properties, performance characteristics, and suitable applications, supported by standardized experimental data and detailed methodologies.

Physicochemical Properties

This compound and Disperse Red 60 belong to different chemical classes, which fundamentally influences their properties and application ranges. This compound is a monoazo dye, while Disperse Red 60 is an anthraquinone dye. These structural differences are reflected in their molecular weight, chemical formula, and color profile.

PropertyThis compoundDisperse Red 60
Chemical Class MonoazoAnthraquinone
C.I. Name This compoundDisperse Red 60
CAS Number 16889-10-417418-58-5[1]
Molecular Formula C₁₈H₁₆N₆O₂C₂₀H₁₃NO₄[2]
Molecular Weight 348.36 g/mol 331.326 g/mol [2]
Appearance Dark red powderFine, deep-red powder
Solubility Soluble in ethanol, acetone, and benzene.Insoluble in water, soluble in dichloromethane.[2]
Shade Bright blueish redBright bluish red

Performance and Application Characteristics

The performance of disperse dyes is critical for their end-use, particularly their fastness to various environmental factors. The following table summarizes the key performance metrics for this compound and Disperse Red 60, based on standardized testing on polyester fabric.

Performance MetricThis compoundDisperse Red 60Test Method
Light Fastness (Xenon Arc) 66-7[2]ISO 105-B02
Washing Fastness (Staining) 4-54-5[1]ISO 105-C06
Sublimation Fastness 44[1]ISO 105-P01
Rubbing Fastness (Wet) 4-54[1]ISO 105-X12
Rubbing Fastness (Dry) 4-54[1]ISO 105-X12
Suitable Dyeing Methods High Temperature, Thermosol (limited), Printing (limited), Yarn DyeingHigh Temperature, Thermosol (limited), Printing (limited), Yarn Dyeing[1]-

This compound is known for its good all-around fastness properties and is suitable for various dyeing methods. It exhibits good compatibility with other dyes in combination shades. The optimal pH for the dye bath is between 4.5 and 5.5, and it is sensitive to alkaline conditions. Its applications extend to the textile, printing, plastics, and paint industries.

Disperse Red 60 , being an anthraquinone dye, is recognized for its good light fastness. It is primarily used for dyeing and printing polyester and its blends, rendering a bright bluish-red shade. The recommended dyeing temperature is between 125-130°C. It is sensitive to copper and iron ions in the dye bath, which can cause a color shift to a bluer shade. While it has good high-temperature dyeing properties, its sublimation fastness is considered poorer, making it more suitable for light to medium shades when using the thermosol method.

Experimental Protocols

Accurate and reproducible data are paramount in comparative studies. The following are detailed methodologies for the key experiments cited in the performance comparison.

High-Temperature Exhaust Dyeing of Polyester

This protocol outlines the standard procedure for dyeing polyester fabric with disperse dyes in a laboratory setting.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Weigh Polyester Fabric B Prepare Dyebath: - Disperse Dye (e.g., 1% owf) - Dispersing Agent (1 g/L) - Acetic Acid (to pH 4.5-5.5) A->B C Set Liquor Ratio (e.g., 1:10) B->C D Introduce Fabric into Dyebath at 60°C C->D E Heat to 130°C at 2°C/min D->E F Hold at 130°C for 60 min E->F G Cool to 70°C at 3°C/min F->G H Rinse Fabric G->H I Reduction Clearing: - Sodium Hydrosulfite (2 g/L) - Sodium Hydroxide (1 g/L) - 70-80°C for 20 min H->I J Rinse and Neutralize I->J K Dry Fabric J->K

Caption: Workflow for High-Temperature Exhaust Dyeing.

Colorfastness to Light (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

G A Prepare Dyed Specimen and Blue Wool Standards B Mount on Cardboard Frame A->B C Place in Xenon Arc Lamp Apparatus B->C D Expose to Controlled Light, Temperature, and Humidity C->D E Periodically Assess Fading of Specimen Against Blue Wool Standards D->E F Determine Light Fastness Rating (1-8) E->F

Caption: Experimental Workflow for Light Fastness Testing.

Colorfastness to Washing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

G A Prepare Composite Specimen: Dyed Fabric + Multifibre Fabric B Place in Stainless Steel Container with Detergent Solution and Steel Balls A->B C Agitate in Launder-Ometer at Specified Temperature and Time (e.g., 60°C for 30 min) B->C D Rinse and Dry Specimen C->D E Assess Color Change of Specimen and Staining of Multifibre Fabric using Grey Scales D->E F Assign Fastness Ratings (1-5) E->F

Caption: Experimental Workflow for Washing Fastness Testing.

Colorfastness to Sublimation (ISO 105-P01)

This test assesses the resistance of the color of textiles to the action of heat, as in sublimation during storage.

G A Prepare Composite Specimen: Dyed Fabric + Undyed Fabric B Place in Heat-Press at a Specified Temperature and Pressure (e.g., 180°C for 30s) A->B C Remove and Cool B->C D Assess Color Change of Specimen and Staining of Undyed Fabric using Grey Scales C->D E Assign Fastness Ratings (1-5) D->E

Caption: Experimental Workflow for Sublimation Fastness Testing.

Conclusion

Both this compound and Disperse Red 60 are valuable colorants for synthetic fibers, each with a distinct profile. This compound, a monoazo dye, offers a balanced performance with good all-around fastness properties, making it a versatile choice for a range of applications. Disperse Red 60, an anthraquinone dye, stands out for its excellent light fastness, positioning it as a preferred option for applications requiring high durability against light exposure.

The selection between these two dyes should be guided by the specific performance requirements of the end-product, the intended application, and the processing conditions. For applications demanding high light fastness, Disperse Red 60 is a strong candidate. For general use where a balance of good fastness properties is required, this compound presents a reliable option. This guide provides the foundational data and methodologies to assist researchers and industry professionals in making an informed decision.

References

A Comparative Guide to the Performance of Azo Disperse Dyes on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

Azo disperse dyes are the most widely used class of colorants for polyester fibers due to their brilliant colors, good tinctorial strength, and cost-effectiveness.[1][2] As non-ionic dyes with low water solubility, they are applied from aqueous dispersions and diffuse into the hydrophobic polyester fiber matrix under high-temperature conditions.[3][4] Their performance is dictated by their chemical structure, which influences key properties such as color fastness, dyeing efficiency, and thermal stability. This guide provides a comparative overview of the performance of various azo disperse dyes on polyester, supported by experimental data and detailed methodologies for evaluation.

Performance Data Summary

The performance of azo disperse dyes on polyester is evaluated based on several key metrics: color fastness, dyeing efficiency (exhaustion and fixation), and thermal stability.

Table 1: Fastness Properties of Selected Azo Disperse Dyes on Polyester

Dye Structure/ReferenceWash Fastness (Staining)Wash Fastness (Color Change)Light Fastness (1-8 Scale)Rubbing Fastness (Dry/Wet)Perspiration Fastness (Staining)Source
Arylazothienopyridazines (4a-d)ExcellentExcellentFair-Very Good[5]
Pyridone-based Dyes (1 & 2)ExcellentExcellentGood to Very GoodExcellentExcellent[6]
Thiazole-based Dyes (4a-j)4-54-53-6-4-5[3]
Pyridone-based Dyes (3a,b)ExcellentExcellentFairExcellentExcellent[7][8]
Pyrazolin-5-ones (4a-f)4-54-53-44-54-5[9]
Azo Schiff Bases (8-10)4-54-544-54-5[10][11]
Enaminone-based Dyes (7a-f)Very GoodVery GoodModerateGoodVery Good[12]

Note: Fastness is typically rated on a scale of 1 to 5 (worst to best), except for light fastness, which is rated on a scale of 1 to 8.

Table 2: Dyeing Efficiency of Selected Azo Disperse Dyes on Polyester

Dye Structure/ReferenceDyeing Temperature (°C)Exhaustion (%)Fixation (%)Color Strength (K/S)Source
Thiazole-based Dyes (4a-j)13075-8870-85-[3]
Barbituric Acid Dyes13043.6 - 92.5-Up to 22.00[13]
Pyrazolin-5-ones (4a-f)13075-8870-85-[9]
Quinazolinone Dyes130HighHigh-[14]
Azo Schiff Bases (8-10)120--Up to 24.4[15]

Table 3: Thermal Performance of Azo Disperse Dyes

Performance MetricDescriptionInfluencing FactorsSignificance
Thermomigration Movement of dye from the fiber interior to the surface during post-dyeing heat treatments (e.g., heat-setting).Dye molecular size, presence of finishing agents, temperature, and dye concentration.[4]Can lead to reduced rubbing fastness and staining of adjacent materials.[4]
Sublimation Transition of the dye from a solid to a gaseous state at high temperatures (180-220°C).[4]Dye molecular weight and vapor pressure.Gaseous dye can transfer to other textiles or equipment, causing staining. Sublimation fastness is a critical quality parameter.[4]
Thermal Degradation Chemical breakdown of the dye molecule at elevated temperatures.Azo dyes can improve the thermal stability of polyester by inhibiting deep pyrolysis.[16][17][18]Affects the final color and integrity of the dyed fabric.

Visualizing the Dyeing Process and Dye Structure

The following diagrams illustrate the standard workflow for dyeing polyester with azo disperse dyes and the fundamental chemical structure of these colorants.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_finishing Post-Treatment prep 1. Dye Dispersion (Dye, Dispersing Agent, Water) ph_adjust 2. pH Adjustment (Set to pH 4.5-5.5 with Acetic Acid) prep->ph_adjust fabric_add 3. Add Polyester Fabric ph_adjust->fabric_add temp_ramp 4. Ramp Temperature (Raise to 130°C) fabric_add->temp_ramp dye_hold 5. Hold Temperature (60 minutes at 130°C) temp_ramp->dye_hold cool_down 6. Cool Down (Cool to 50-60°C) dye_hold->cool_down rc 7. Reduction Clearing (Remove surface dye) cool_down->rc wash 8. Soaping & Washing rc->wash dry 9. Drying wash->dry end_node Dyed Polyester Fabric dry->end_node

Caption: High-temperature exhaust dyeing workflow for polyester.

Azo_Dye_Structure cluster_diazo Diazo Component cluster_coupling Coupling Component D Aromatic/Heterocyclic Group (D) azo -N=N- D->azo A Aromatic/Heterocyclic Group (A) azo->A caption General Structure: D-N=N-A

Caption: Generalized chemical structure of an azo disperse dye.

Experimental Protocols

The following are generalized experimental protocols for applying and evaluating azo disperse dyes on polyester fabrics, based on common laboratory practices.

1. High-Temperature (HT) Exhaust Dyeing Protocol

This method is standard for achieving good dye penetration into the compact structure of polyester.

  • Apparatus : High-temperature, high-pressure laboratory dyeing machine.

  • Materials : Polyester fabric, azo disperse dye, dispersing agent, acetic acid.

  • Procedure :

    • Prepare a dye dispersion by pasting the required amount of dye (e.g., 1-2% on weight of fabric, owf) with a dispersing agent (ratio 1:1) and adding water.[5]

    • Set up the dye bath with a liquor-to-goods ratio of 50:1.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5][19]

    • Immerse the wetted-out polyester fabric into the dye bath.

    • Raise the temperature of the bath to 130°C at a rate of 1.5-2°C/min.[5][19]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[5]

    • Cool the dye bath to 50°C.

    • Remove the dyed fabric, rinse thoroughly with water, and proceed to reduction clearing.

2. Reduction Clearing Protocol

This step is crucial for removing unfixed dye from the fiber surface, which improves wash and rubbing fastness.

  • Materials : Sodium hydroxide, sodium hydrosulfite, non-ionic detergent.

  • Procedure :

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[5][6]

    • Treat the dyed fabric in this solution for 10-15 minutes at 60-80°C.[6][12]

    • Rinse the fabric thoroughly with hot water, followed by cold water.

    • Neutralize the fabric with a dilute solution of acetic acid, if necessary.

    • Finally, soap the fabric with a 2% non-ionic detergent solution, rinse, and air dry.[5]

3. Fastness Properties Evaluation

  • Wash Fastness : Assessed according to ISO 105-C02 or AATCC Test Method 61. A composite sample is washed with a standard detergent in a launder-o-meter. The color change of the sample and the staining on adjacent multifiber fabrics are evaluated using grey scales.[20]

  • Light Fastness : Determined according to ISO 105-B02 or AATCC Test Method 16. Samples are exposed to a xenon arc lamp under controlled conditions. The fading of the sample is compared against a blue wool standard scale (1-8).

  • Rubbing (Crocking) Fastness : Evaluated using a crockmeter according to ISO 105-X12 or AATCC Test Method 8. The amount of color transferred to a standard white cotton cloth (dry and wet) is assessed using a grey scale.

  • Perspiration Fastness : Assessed according to ISO 105-E04 or AATCC Test Method 15. The dyed fabric is treated with simulated acidic and alkaline perspiration solutions and evaluated for color change and staining.

4. Dyeing Efficiency Evaluation

  • Exhaustion (%) : The percentage of dye taken up by the fiber from the dye bath is calculated spectrophotometrically. The absorbance of the dye bath is measured before and after dyeing, and the exhaustion (E%) is calculated using the formula: E (%) = [(C₀ - C₁) / C₀] x 100 where C₀ is the initial concentration of the dye and C₁ is the final concentration.[21]

  • Color Strength (K/S) : The color yield on the dyed fabric is determined by measuring its surface reflectance using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of dye on the fabric.[2] K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the dyed sample.

References

A Comparative Guide to Disperse Red 73 and Anthraquinone Dyes for Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison between Disperse Red 73, a monoazo dye, and the broader class of anthraquinone disperse dyes. It is intended for researchers, scientists, and professionals in material science and development, offering insights into their performance on synthetic fibers, supported by experimental data.

Chemical Structure and General Properties

Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester.[1][2] The two most prominent chemical classes within disperse dyes are azo and anthraquinone dyes.[3]

  • This compound: Belongs to the single azo class of dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) as the chromophore.[4] It is known for producing a bright, blueish-red shade.[4] Azo dyes represent 50-60% of disperse dyes and are generally cost-effective but can have poorer light resistance compared to other classes.[1]

  • Anthraquinone Dyes: These dyes are based on the 9,10-anthraquinone core, a stable tricyclic aromatic structure.[5] They constitute the second-largest category of synthetic dyes and are valued for their chemical stability, vibrant shades (particularly in the red and blue regions), and superior lightfastness.[1][6] However, they are often associated with higher costs and greater environmental persistence.[1][5]

G cluster_0 Chemical Structures Azo Azo Dyes (e.g., this compound) Azo_Struct Characterized by -N=N- Chromophore Azo->Azo_Struct Key Feature Anthraquinone Anthraquinone Dyes Anthra_Struct Based on Stable Anthraquinone Core Anthraquinone->Anthra_Struct Key Feature

Caption: Core structural differences between Azo and Anthraquinone dyes.

Performance Comparison on Polyester Fiber

The choice between this compound and an anthraquinone dye depends on the specific performance requirements of the final product, such as durability, color vibrancy, and cost.

Table 1: Quantitative Performance Data on Polyester

Performance MetricThis compound (Azo Type)Representative Anthraquinone Dyes (e.g., Disperse Red 60, Disperse Blue 56)
Chemical Class MonoazoAnthraquinone
Typical Shades Bright, blueish-redBright blues, violets, reds
Light Fastness (Xenon Arc, 1-8 Scale) 6[4][7]5 - 7 (Generally very good to excellent)[8][9]
Washing Fastness (Color Change, 1-5 Scale) 4-5[4][7]4-5 (Generally very good)[9][10][11]
Sublimation Fastness (Staining, 1-5 Scale) 4[7]3 - 5 (Varies; high-energy types are excellent)[9][12]
Tinctorial Strength (Color Value) HighModerate to Low[13]
Cost Generally lowerGenerally higher[1]

Analysis of Performance:

  • Light Fastness: Anthraquinone dyes are renowned for their excellent lightfastness, a property attributed to the stability of their fused aromatic ring structure.[5][6] While this compound offers good light fastness (a rating of 6), high-performance anthraquinone dyes often provide superior resistance to fading, making them suitable for applications with high sun exposure like automotive interiors.[8][14]

  • Washing Fastness: Both dye classes generally exhibit very good to excellent washing fastness on polyester, with ratings typically at 4-5.[7][10][11] This is due to the dyeing mechanism where the non-polar dye molecules diffuse into the amorphous regions of the hydrophobic polyester fiber at high temperatures and become physically trapped upon cooling.[1][2]

  • Sublimation Fastness: This property, which measures the dye's resistance to migrating out of the fiber when heated, is critical for processes like heat setting or ironing.[15][16] this compound shows good sublimation fastness.[7] For anthraquinones, this property varies. High-energy (larger molecular weight) anthraquinone dyes are specifically engineered for outstanding sublimation fastness, whereas some lower-energy variants may be moderate.[12][17]

  • Tinctorial Strength and Cost: Azo dyes like this compound typically offer much higher tinctorial strength (color yield) compared to anthraquinones.[13] This means less dye is required to achieve a desired shade depth, contributing to their cost-effectiveness. The complex synthesis of anthraquinone dyes often makes them more expensive.[1]

Experimental Protocols

Standardized testing methodologies from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are crucial for reproducible data.

G cluster_workflow Experimental Workflow: Dyeing and Fastness Testing prep 1. Dyebath Preparation (Dye, Dispersant, pH 4.5-5.5) dyeing 2. High-Temp Dyeing (Introduce Fabric, Ramp to 130°C, Hold 60 min) prep->dyeing clearing 3. Reduction Clearing (Remove unfixed surface dye) dyeing->clearing dyed_fabric Dyed Polyester Fabric clearing->dyed_fabric light_test Light Fastness Test (ISO 105-B02) dyed_fabric->light_test wash_test Wash Fastness Test (ISO 105-C06) dyed_fabric->wash_test sub_test Sublimation Test (ISO 105-P01) dyed_fabric->sub_test

Caption: Standard workflow for dyeing polyester and subsequent fastness evaluation.

A. High-Temperature Exhaust Dyeing Protocol (Polyester) This method is standard for applying disperse dyes to polyester.[9]

  • Dyebath Preparation: Prepare a dyebath containing the disperse dye, a dispersing agent to ensure uniform suspension, and water.

  • pH Adjustment: Adjust the pH of the bath to a weakly acidic range of 4.5-5.5 using acetic acid.[9][18]

  • Dyeing Process: Introduce the polyester fabric into the dyebath at approximately 60°C.

  • Temperature Ramp: Gradually raise the temperature to 130°C under pressure. Maintain this temperature for 45-60 minutes to allow for dye diffusion and fixation within the polyester fibers.[9]

  • Cooling and Rinsing: Cool the bath and rinse the fabric thoroughly.

  • Reduction Clearing: Treat the dyed fabric in a bath with sodium hydrosulfite and caustic soda. This process removes any unfixed dye from the fiber surface, significantly improving wash fastness.

B. Light Fastness Test (ISO 105-B02) This test evaluates the resistance of the dye to fading upon light exposure.[19]

  • Specimen Preparation: A sample of the dyed fabric is mounted on a card.

  • Apparatus: A xenon arc lamp weathering apparatus is used as it simulates natural sunlight.[19]

  • Exposure: The specimen is exposed to the light under controlled temperature and humidity conditions alongside a set of blue wool standards (references).

  • Evaluation: The change in color of the specimen is assessed by comparing it against the fading of the blue wool standards. The rating is given on a scale of 1 (very poor) to 8 (outstanding).[19]

C. Sublimation Fastness Test (ISO 105-P01) This method assesses the resistance of the color to sublimation during dry heat treatments.[15]

  • Specimen Preparation: A composite specimen is made by placing the dyed fabric between two undyed white fabrics (one of the same fiber type, e.g., polyester, and one multifiber fabric).

  • Apparatus: A heat press or similar heating device is used.

  • Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds).[15]

  • Evaluation: After cooling, the change in the color of the original specimen and the degree of staining on the adjacent undyed fabrics are assessed using standard grey scales. The rating is from 1 (poor) to 5 (excellent).

Toxicological and Environmental Considerations

For researchers and professionals, particularly in drug development, understanding the toxicological and environmental profile of chemicals is paramount.

  • This compound (Azo Dye): Studies have indicated that this compound can induce toxicity in aquatic organisms such as the zebrafish (Danio rerio) and the water flea (Daphnia similis).[20] Azo dyes, in general, are of environmental concern because their breakdown can release potentially carcinogenic aromatic amines.[21]

  • Anthraquinone Dyes: The chemical stability that gives anthraquinone dyes their excellent fastness properties also makes them highly resistant to natural degradation.[5][22][23] Their complex aromatic structure is recalcitrant, leading to concerns about persistence in the environment.[5][24] Some anthraquinone dyes and their intermediates have been identified as potentially toxic or mutagenic.[5]

G cluster_env Logical Relationship: Structure to Environmental Impact structure Complex Aromatic Structure (e.g., Anthraquinone) stability High Chemical Stability structure->stability Leads to persistence Resistance to Biodegradation stability->persistence Results in concern Environmental Persistence & Potential Ecotoxicity persistence->concern Causes

Caption: The link between dye structure and environmental impact.

Conclusion

The selection between this compound and anthraquinone dyes for coloring synthetic fibers involves a trade-off between performance, cost, and application requirements.

  • This compound is a cost-effective choice that provides a bright red shade with high color value and good all-around fastness properties, making it suitable for a wide range of standard textile applications.

  • Anthraquinone Dyes are the preferred option for high-performance applications where exceptional lightfastness and durability are critical. Their superior stability justifies their higher cost in end-uses such as technical textiles, outdoor fabrics, and automotive upholstery.

For researchers, the choice will depend on the desired balance of these properties. While anthraquinones offer a benchmark in durability, ongoing research into azo dyes continues to yield improved formulations. Both classes, however, warrant careful consideration of their environmental and toxicological profiles, encouraging the development of safer and more sustainable alternatives.

References

A Comparative Guide to Analytical Methods for the Detection of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Disperse Red 73. The selection of an appropriate analytical method is critical for ensuring the quality and safety of various consumer products, particularly textiles, where disperse dyes are commonly used. This document outlines the performance of various techniques, supported by experimental data, to assist researchers in choosing the most suitable approach for their analytical needs.

This compound, a monoazo dye, is utilized in the dyeing of polyester fibers.[1] Due to the potential for certain disperse dyes to be allergenic or carcinogenic, their accurate detection and quantification are of significant importance.[2] The analytical methods compared in this guide include High-Performance Liquid Chromatography (HPLC) with different detectors, Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC).

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of various analytical methods used for the detection of disperse dyes, including this compound where specified.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery (%)Key AdvantagesKey Disadvantages
HPLC-MS/MS 0.02 – 1.35 ng/mL[3]0.06 – 4.09 ng/mL[3]>0.993[3]81.8 – 114.1[3]High sensitivity and selectivity.[2]Higher equipment cost.
UPLC-MS/MS ~0.01 ng/mL[4]Not SpecifiedNot SpecifiedNot SpecifiedFaster analysis and improved resolution compared to HPLC.[2][5]Higher operational pressure.
HPLC-UV/Vis or DAD ~0.1 µg/mL[2]Not SpecifiedNot SpecifiedNot SpecifiedWidely available and robust.Lower sensitivity compared to MS.[4]
TLC Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSimple, rapid, and inexpensive.[6]Lower resolution and sensitivity compared to HPLC.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound.

Sample Preparation (Textile Samples): [2]

  • Accurately weigh 1.0 g of the homogenized textile sample into a flask.

  • Add 20 mL of methanol to the flask.

  • Sonicate the flask in an ultrasonic bath for 30 minutes at 60°C.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.

Chromatographic Conditions: [3]

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., Kinetex C18 100A, 100 x 2.1mm, 1.7µm).

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions: [2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 500°C.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more cost-effective method suitable for screening purposes.

Sample Preparation:

  • Extract the dye from the sample using a suitable solvent such as methanol or dimethylformamide.

Chromatographic Conditions: [6]

  • Stationary Phase: Silica gel plates.

  • Mobile Phase (Eluent): A mixture of polar and non-polar solvents. Eluents containing 10 to 20% of 2-hydroxyethylether or 2-methoxyethyl ether have shown good separation for vat dyes.

  • Development: Apply the extracted sample to the TLC plate and develop in a chamber saturated with the eluent vapor.

  • Detection: Visualize the separated spots under visible light. The Rf value is calculated for identification.

Method Validation Workflow

The validation of an analytical method ensures its reliability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data analyze_data Analyze Data (e.g., Linearity, Accuracy, Precision) collect_data->analyze_data compare_acceptance Compare with Acceptance Criteria analyze_data->compare_acceptance validation_report Prepare Validation Report compare_acceptance->validation_report sop_update Update/Create SOP validation_report->sop_update

Caption: General workflow for analytical method validation.

References

Ecotoxicity comparison of different Disperse Red dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Ecotoxicity of Disperse Red Dyes

This guide provides a comparative analysis of the ecotoxicity of various Disperse Red dyes, with a focus on Disperse Red 1 and Disperse Red 13. The information is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions regarding the environmental impact of these compounds.

Overview of Disperse Dyes

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester and acetate.[1][2] Their persistence and potential for bioaccumulation in aquatic environments are of significant concern.[3] The ecotoxicity of these dyes can vary considerably based on their chemical structure.

Quantitative Ecotoxicity Data

The following table summarizes the acute and chronic toxicity data for different Disperse Red dyes across various aquatic organisms. The data is compiled from multiple studies to provide a comparative overview.

DyeOrganismTest TypeEndpointValue (mg/L)Exposure DurationReference
Disperse Red 1 Daphnia similisAcuteEC501.848 hours[4]
Daphnia similisChronicNOEC0.0614 days[4]
Pimephales promelas (Fathead minnow)AcuteLC50>10096 hours[5]
Disperse Red 13 Daphnia similisAcuteEC50< 1.048 hours[6]

Note: A lower EC50 or LC50 value indicates higher toxicity. The data suggests that Disperse Red 13 is more toxic to Daphnia similis than Disperse Red 1.[6]

Comparative Ecotoxicity Analysis

Studies have shown that minor structural differences between Disperse Red dyes can lead to significant variations in their toxicological profiles.

Disperse Red 1 vs. Disperse Red 13: A key structural difference between Disperse Red 1 and Disperse Red 13 is the presence of a chlorine substituent in the latter. Research has indicated that this chlorine atom increases the acute toxicity to the water flea Daphnia similis.[6] Conversely, the presence of the chlorine substituent in Disperse Red 13 has been shown to decrease its mutagenic potential compared to Disperse Red 1.[6] This highlights a trade-off between ecotoxicity and other toxicological endpoints that should be considered in the design of safer dyes.

Other Disperse Red Dyes: While comprehensive, directly comparative ecotoxicity data for other Disperse Red dyes is limited in the available literature, some information is available. For instance, Disperse Red 17 has been identified as a potential skin sensitizer.[7] Azo dyes like Disperse Red 354 can undergo metabolic reduction to form potentially carcinogenic aromatic amines.[1]

Experimental Protocols

The ecotoxicity data presented in this guide is based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Immobilisation Test with Daphnia sp. (OECD Guideline 202): This test assesses the acute toxicity of a substance to Daphnia species, such as Daphnia magna or Daphnia similis.

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Procedure: The daphnids are exposed to a range of concentrations of the test substance in water for a period of 48 hours.

  • Endpoint: The concentration that causes immobilization (i.e., the organisms are unable to swim) in 50% of the daphnids (EC50) is determined.

  • Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2°C) and light (a 16-hour light to 8-hour dark photoperiod is recommended).

Daphnia sp. Reproduction Test (OECD Guideline 211): This is a chronic toxicity test that evaluates the impact of a substance on the reproductive output of Daphnia.

  • Test Organisms: Young female daphnids are exposed to the test substance shortly after birth and before they produce their first brood.

  • Procedure: The test duration is typically 21 days, during which the survival and reproductive output (number of live offspring) of the parent animals are monitored.

  • Endpoint: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined. The ECx (e.g., EC10, EC20) for reproductive effects can also be calculated.

  • Test Conditions: Similar to the acute test, conditions such as temperature, photoperiod, and feeding are strictly controlled.

Visualizing Ecotoxicity Assessment

The following diagram illustrates a generalized workflow for the ecotoxicity assessment of dyes.

Ecotoxicity_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Ecotoxicity Testing cluster_2 Phase 3: Risk Assessment A Dye Selection & Characterization B Physicochemical Properties (Solubility, Log Kow) A->B C Preliminary Hazard Identification B->C D Base-Set Testing (Algae, Daphnia, Fish - Acute) C->D Proceed if Hazard Indicated E Chronic & Higher-Tier Testing (Reproduction, Bioaccumulation) D->E F Mechanism of Toxicity Studies E->F H Effects Assessment (Predicted No-Effect Concentration - PNEC) F->H Data for PNEC Derivation G Exposure Assessment (Predicted Environmental Concentration - PEC) I Risk Characterization (PEC/PNEC Ratio) G->I H->I J J I->J Risk Management & Mitigation

References

A Spectroscopic Showdown: Unveiling the Photophysical Nuances of Disperse Red 73 and Its Chemical Cousins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of Disperse Red 73 and its structural analogues reveals key insights into the influence of molecular modifications on their light absorption and emission properties. This guide provides a comparative overview of their spectral characteristics, supported by detailed experimental protocols for researchers and scientists in the fields of materials science and dye chemistry.

This compound, a monoazo dye characterized by its 2-cyano-4-nitroaniline diazo component coupled to N-ethyl-N-cyanoethylaniline, serves as a vital chromophore in the coloration of synthetic fibers.[1] Understanding how subtle changes to its molecular architecture impact its interaction with light is crucial for the rational design of novel colorants with tailored properties. This guide delves into the spectroscopic comparison of this compound with its closely related analogues, providing a quantitative basis for structure-property relationships.

Comparative Spectroscopic Data

The photophysical properties of this compound and its selected analogues were evaluated to determine their maximum absorption (λmax), molar extinction coefficients (ε), and emission characteristics. The data, summarized in the table below, highlights the spectral shifts induced by alterations in the coupler component.

Dye/Analogue NameDiazo ComponentCoupler ComponentSolventλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)λem (nm)Quantum Yield (Φ)
This compound 2-Cyano-4-nitroanilineN-ethyl-N-cyanoethylanilineAcetone466~30,000 - 40,000 (estimated)--
Analogue 1 2-Cyano-4-nitroanilineN,N-diethyl-m-toluidine->466---
Analogue 2 2-Cyano-4-nitroanilineN,N-diethylanilineAcetone455---
Analogue 3 (Disperse Red 19) 4-NitroanilineN,N-bis(2-hydroxyethyl)anilineEthanol495-640-

The substitution of the N-ethyl-N-cyanoethylaniline coupler in this compound with N,N-diethyl-m-toluidine (Analogue 1) results in a bathochromic shift, indicating that the additional methyl group on the phenyl ring of the coupler enhances the electron-donating ability of the amino group, thereby lowering the energy of the π-π* transition.[2] Conversely, the use of N,N-diethylaniline (Analogue 2) as the coupling component leads to a hypsochromic shift (a shift to a shorter wavelength) compared to this compound, suggesting that the cyanoethyl group in this compound plays a role in extending the conjugation or influencing the electronic properties of the chromophore.

Experimental Protocols

To ensure reproducible and accurate spectroscopic measurements, the following detailed protocols for UV-Visible absorption and fluorescence spectroscopy are provided.

Protocol for UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra of disperse dyes. Due to the low water solubility of these dyes, an organic solvent is necessary.

1. Materials and Equipment:

  • Disperse dye sample

  • Spectrophotometric grade solvent (e.g., acetone, ethanol, dimethylformamide)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

2. Procedure: a. Stock Solution Preparation: Accurately weigh a small amount of the disperse dye (e.g., 5-10 mg) and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M). Ensure complete dissolution, using sonication if necessary. b. Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. This is typically the concentration range where absorbance values fall within the linear range of the spectrophotometer (0.1 - 1.0 absorbance units). c. Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 300-700 nm). d. Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent. e. Sample Measurement: Empty the cuvette, rinse it with a small amount of the most dilute working solution, and then fill it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum. f. Repeat for all concentrations: Repeat step (e) for all the prepared working solutions, moving from the most dilute to the most concentrated. g. Data Analysis: Determine the wavelength of maximum absorption (λmax) from the spectra. To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear graph will be the molar extinction coefficient.

Protocol for Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra and the determination of the fluorescence quantum yield.

1. Materials and Equipment:

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz cuvettes (4-sided polished for fluorescence)

  • Prepared dye solutions from the UV-Vis protocol

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

2. Procedure for Emission Spectrum: a. Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum. Set the emission wavelength range to be scanned (e.g., λex + 20 nm to 800 nm). b. Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to account for any background fluorescence or Raman scattering from the solvent. c. Sample Measurement: Use a dilute solution of the dye (absorbance at λex < 0.1 to avoid inner filter effects) in a fluorescence cuvette. Place it in the sample holder and record the emission spectrum. d. Data Analysis: Identify the wavelength of maximum emission (λem) from the spectrum.

3. Procedure for Relative Quantum Yield Determination: a. Standard Measurement: Prepare a solution of a known quantum yield standard with an absorbance at the excitation wavelength similar to the sample. Record its fluorescence spectrum under the identical experimental conditions used for the sample. b. Calculation: The quantum yield (Φ) of the sample can be calculated using the following equation:

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the workflow for the spectroscopic analysis of disperse dyes.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Disperse Dyes cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy start Start: Weigh Dye Sample dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Dilutions stock->dilute uv_blank Measure Solvent Blank dilute->uv_blank To UV-Vis fluor_blank Measure Solvent Blank dilute->fluor_blank To Fluorescence uv_measure Measure Absorbance Spectra uv_blank->uv_measure uv_analysis Determine λmax and ε uv_measure->uv_analysis fluor_measure Measure Emission Spectra uv_analysis->fluor_measure Use λmax for λex end End: Comparative Analysis uv_analysis->end fluor_blank->fluor_measure fluor_qy Measure Quantum Yield fluor_measure->fluor_qy fluor_analysis Determine λem and Φ fluor_qy->fluor_analysis fluor_analysis->end

Caption: Workflow for the spectroscopic characterization of disperse dyes.

References

A Comparative Guide to High-Fastness Alternatives for Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several high-fastness disperse dyes as alternatives to Disperse Red 73 for dyeing polyester and its blends. The selection of a suitable red disperse dye is critical in achieving vibrant shades with excellent durability, particularly in applications demanding high performance such as automotive textiles, sportswear, and outdoor fabrics. This document summarizes key performance data, details relevant experimental protocols, and provides visual workflows to aid in the selection of the most appropriate dye for your specific requirements.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its high-fastness alternatives. Fastness properties are rated on a standard 1-5 or 1-8 scale, where a higher number indicates better performance. It is important to note that fastness properties can vary depending on the specific dyeing process, substrate characteristics, and the concentration of the dye used.[1]

Table 1: Comparison of Light, Wash, and Sublimation Fastness Properties

Dye NameC.I. NameLight Fastness (Xenon Arc)Wash Fastness (Staining)Sublimation Fastness
This compoundThis compound6[1]4-5[1]4[1]
Disperse Red 60Disperse Red 606[1]4-5[1]4-5[1]
Disperse Red 92-Data not availableData not availableData not available
Disperse Red 167Disperse Red 1676-7[1]4-5[1]4-5[1]
Disperse Red 177Disperse Red 1775-6[1]4-5[1]5[1]
Disperse Red 354Disperse Red 167:1Data not available4-5[2]Data not available

Note: Light fastness is typically rated on a scale of 1-8, while wash and sublimation fastness are rated on a scale of 1-5.

Table 2: Comparison of Rubbing (Crocking) Fastness Properties

Dye NameC.I. NameRubbing Fastness (Dry)Rubbing Fastness (Wet)
This compoundThis compound4-5[1]4-5[1]
Disperse Red 60Disperse Red 60Data not availableData not available
Disperse Red 92-Data not availableData not available
Disperse Red 167Disperse Red 167Data not availableData not available
Disperse Red 177Disperse Red 177Data not availableData not available
Disperse Red 354Disperse Red 167:1Data not availableData not available

Note: Rubbing fastness is rated on a scale of 1-5.

Experimental Protocols

The fastness data presented in this guide are determined by standardized experimental methodologies. The following are detailed summaries of the key experimental protocols relevant to this comparison.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for applying disperse dyes to polyester fabrics to ensure good dye penetration and fastness.

  • Pre-treatment (Scouring): Before dyeing, the polyester fabric is scoured to remove impurities. This is typically done in a bath containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L) at 60°C for 30 minutes. The fabric is then thoroughly rinsed with warm and cold water.[2]

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 1:10). An anionic dispersing agent is added, and the pH is adjusted to 4.5-5.5 using acetic acid.[3] The disperse dye is first pasted with a small amount of water before being added to the dye bath.[2]

  • Dyeing Cycle: The scoured fabric is introduced into the dye bath at approximately 50-60°C. The temperature is raised to 130°C at a controlled rate (e.g., 2°C/minute) and held at this temperature for 30-60 minutes.[3]

  • Post-treatment (Reduction Clearing): After dyeing, a reduction clearing process is performed to remove unfixed dye from the fiber surface, which is crucial for good wash fastness. This involves treating the dyed fabric in a bath containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) at 70-80°C for 15-20 minutes. The fabric is then rinsed thoroughly and neutralized.[3]

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring (Non-ionic detergent, Na2CO3, 60°C, 30 min) Rinsing_Prep Rinsing (Warm and Cold Water) Scouring->Rinsing_Prep Dye_Bath_Prep Dye Bath Preparation (Dispersing Agent, Acetic Acid, pH 4.5-5.5) Rinsing_Prep->Dye_Bath_Prep Dye_Addition Add Disperse Dye Paste Dye_Bath_Prep->Dye_Addition Fabric_Introduction Introduce Fabric (50-60°C) Dye_Addition->Fabric_Introduction Temp_Raise Raise Temperature to 130°C Fabric_Introduction->Temp_Raise Dyeing Dyeing at 130°C (30-60 min) Temp_Raise->Dyeing Cooling Cool Down Dyeing->Cooling Reduction_Clearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C, 15-20 min) Cooling->Reduction_Clearing Rinsing_Post Rinsing and Neutralization Reduction_Clearing->Rinsing_Post Drying Drying Rinsing_Post->Drying

High-Temperature Exhaust Dyeing Workflow
Thermosol Dyeing of Polyester

The Thermosol process is a continuous method suitable for dyeing polyester and its blends.

  • Padding: The fabric is padded with a liquor containing the disperse dye, a migration inhibitor, and a thickening agent.

  • Drying: The padded fabric is dried, often using an infrared pre-dryer followed by a hot flue dryer.

  • Thermofixation: The dried fabric is passed through a thermofixation unit at a high temperature (typically 190-220°C) for 60-90 seconds. During this step, the dye sublimes and diffuses into the polyester fibers.

  • After-treatment: Similar to the exhaust method, a washing and reduction clearing process is necessary to remove unfixed dye and auxiliary chemicals.

G Padding Padding (Dye, Migration Inhibitor) Drying Drying (IR Pre-drying, Hot Flue) Padding->Drying Thermofixation Thermofixation (190-220°C, 60-90s) Drying->Thermofixation Washing Washing Thermofixation->Washing Reduction_Clearing Reduction Clearing Washing->Reduction_Clearing Final_Rinse Final Rinsing & Drying Reduction_Clearing->Final_Rinse

Thermosol Dyeing Process Workflow
Fastness Testing Protocols

This test assesses the resistance of the color to laundering.

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of various fibers (e.g., cotton, wool, polyester, nylon, acetate).[1]

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate mechanical action. The container is then agitated in a laundering machine at a specific temperature (e.g., 49°C for AATCC 61 2A) for a set duration (e.g., 45 minutes).[1][4]

  • Evaluation: After washing and drying, the change in color of the dyed specimen and the degree of staining on the multifiber test fabric are assessed using standard grey scales.[1]

This test evaluates the resistance of the dye to fading when exposed to an artificial light source simulating natural sunlight.[1]

  • Apparatus: A xenon arc lamp weathering apparatus is used.[1]

  • Procedure: The dyed fabric specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. The exposure continues for a specified duration or until a certain level of fading is observed in a standard blue wool reference fabric exposed simultaneously.[1]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric using a grey scale for color change.[1]

This test determines the resistance of the color to sublimation during dry heat treatments.

  • Apparatus: A heat press or a specialized sublimation fastness tester is used.

  • Procedure: The dyed specimen is placed in contact with an undyed white fabric (typically polyester). The composite sample is then subjected to a specific temperature (e.g., 180°C, 200°C, or 210°C) and pressure for a set time (e.g., 30 seconds).[5]

  • Evaluation: The change in color of the original specimen and the staining of the adjacent white fabric are assessed using grey scales.[5]

G cluster_wash Wash Fastness (ISO 105-C06 / AATCC 61) cluster_light Light Fastness (ISO 105-B02 / AATCC 16.3) cluster_sublimation Sublimation Fastness (ISO 105-P01) Wash_Specimen Prepare Composite Specimen (Dyed Fabric + Multifiber Fabric) Washing_Proc Laundering (Detergent, Steel Balls, Temp, Time) Wash_Specimen->Washing_Proc Wash_Eval Evaluate Color Change & Staining (Grey Scales) Washing_Proc->Wash_Eval Light_Specimen Prepare Specimen Light_Exposure Expose to Xenon Arc Lamp (Controlled Temp & Humidity) Light_Specimen->Light_Exposure Light_Eval Evaluate Color Change (vs. Unexposed & Blue Wool) Light_Exposure->Light_Eval Sub_Specimen Prepare Composite Specimen (Dyed Fabric + Undyed Fabric) Sub_Heating Heat Pressing (Temp, Pressure, Time) Sub_Specimen->Sub_Heating Sub_Eval Evaluate Color Change & Staining (Grey Scales) Sub_Heating->Sub_Eval

Fastness Testing Experimental Workflow

Conclusion

The selection of an appropriate alternative to this compound depends on the specific fastness requirements of the end-product. Disperse Red 167 and Disperse Red 177, for instance, demonstrate excellent light and sublimation fastness, making them suitable for applications exposed to sunlight and high temperatures. While comprehensive data for all alternatives is not publicly available, this guide provides a foundational comparison based on existing data and standardized testing protocols. For a definitive selection, it is recommended to conduct direct comparative testing of the most promising candidates under your specific processing conditions.

References

A Guide to Cross-Laboratory Validation of Disperse Red 73 Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of testing protocols for Disperse Red 73, a common synthetic azo dye. It is intended for researchers, scientists, and professionals in drug development and textile industries who are involved in the quality control and validation of this substance. The guide details standard and alternative analytical methods, presenting supporting data to facilitate objective comparisons.

Comparative Analysis of Testing Methodologies

The selection of a testing protocol for this compound often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, qualitative identification, or the assessment of physical properties like colorfastness. Standard methods established by organizations like the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO) serve as a benchmark for cross-laboratory comparisons.[1][2] In parallel, advanced analytical techniques offer higher sensitivity and specificity.

Standard Fastness Testing

Standardized tests are crucial for evaluating the performance of dyed textiles. Key performance indicators include fastness to light, washing, and rubbing.[1]

  • Light Fastness (AATCC Test Method 16.3 / ISO 105-B02): This method assesses the dye's resistance to fading when exposed to an artificial light source that simulates sunlight. A xenon arc lamp is typically used, and the color change is evaluated against a standard scale.[1]

  • Wash Fastness (AATCC Test Method 61 / ISO 105-C06): This test evaluates the dye's resistance to laundering. A dyed fabric specimen is washed with a multifiber test fabric, and the color loss and staining of other fibers are assessed.[1]

  • Crocking (Rubbing) Fastness (AATCC Test Method 8 / ISO 105-X12): This test measures the amount of color transferred from a dyed fabric to another surface by rubbing.[1]

The following table summarizes the typical fastness properties of this compound based on these standard methods.

Performance Metric Test Method Rating
Light FastnessAATCC 16.3 / ISO 105-B025-6
Wash FastnessAATCC 61 / ISO 105-C064-5
Crocking Fastness (Dry)AATCC 8 / ISO 105-X124-5
Crocking Fastness (Wet)AATCC 8 / ISO 105-X124
Sublimation FastnessISO 105-P014-5

Ratings are typically on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better performance.[1]

Advanced Analytical Techniques

For more detailed chemical analysis, such as identification and quantification of the dye in various matrices, more sophisticated methods are employed.

  • Liquid Chromatography with Mass Spectrometry (LC/MS/MS): This is a highly sensitive and selective method for the screening and quantification of synthetic dyes.[3] It is particularly useful for detecting trace amounts of dyes in complex samples.

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used for the qualitative and quantitative analysis of dyes by identifying their specific chemical functional groups.[4] It is a rapid and non-destructive technique.

  • Direct Analysis Techniques: Methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) allow for the direct analysis of dyes on textile surfaces with minimal sample preparation.[5][6]

The table below compares key features of these advanced analytical methods.

Analytical Method Principle Primary Application Key Advantages Limitations
LC/MS/MSSeparation by chromatography, detection by mass spectrometry.Quantification and identification of dyes.High sensitivity and specificity.Destructive, requires sample preparation.[3][7]
FTIRInfrared absorption by molecular functional groups.Identification and quantification of dyes.Rapid, non-destructive, requires minimal sample preparation.[4]Lower sensitivity for trace analysis.
DESI-MS / MALDESIDirect ionization from a surface followed by mass spectrometry.Rapid screening of dyes on surfaces.Minimal to no sample preparation, fast analysis time.[5][6]Primarily qualitative, may have matrix effects.

Experimental Protocols

Detailed methodologies are essential for ensuring reproducibility in cross-laboratory validation studies. Below are examples of protocols for key experiments.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for applying disperse dyes to polyester fabrics.

  • Dyebath Preparation: Prepare a dyebath containing this compound, a dispersing agent, and a pH buffer to maintain a pH between 4.5 and 5.5.

  • Substrate Preparation: Scour and bleach the polyester fabric to ensure it is clean and ready for dyeing.

  • Dyeing Process: Introduce the polyester substrate into the dyebath. Gradually raise the temperature to 130°C and maintain for 60 minutes.

  • Reduction Clearing: After dyeing, perform a reduction clearing process to remove any unfixed dye from the fabric surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide.

  • Rinsing and Drying: Thoroughly rinse the dyed fabric and then dry it.

Protocol 2: LC/MS/MS Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound in a textile sample.

  • Sample Extraction:

    • Cut a representative sample of the dyed textile into small pieces.

    • Extract the dye from the textile using a suitable solvent, such as a pyridine-water solution, with the aid of ultrasonication at a controlled temperature.[8]

  • Sample Preparation:

    • Filter the extract to remove any solid particles.

    • Dilute the filtered extract with an appropriate solvent (e.g., methanol/water) to a concentration within the calibration range of the instrument.

  • LC/MS/MS Analysis:

    • Inject the prepared sample into an LC/MS/MS system.

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution program of mobile phases such as water with formic acid and acetonitrile with formic acid to separate the dye from other components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Optimize the precursor ion and product ion transitions for this compound.

  • Quantification:

    • Prepare a calibration curve using certified standards of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

CrossLabValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Testing Protocols A->B C Develop Standard Operating Procedures (SOPs) B->C D Distribute Standardized Samples C->D E Participating Labs Conduct Tests D->E F Collect Raw Data E->F G Statistical Analysis of Results F->G H Assess Reproducibility and Repeatability G->H I Publish Comparison Guide H->I

Workflow for a cross-laboratory validation study.

DyeExtractionAnalysisWorkflow A Textile Sample Preparation B Solvent Extraction (e.g., Pyridine/Water) A->B C Filtration and Dilution B->C D LC/MS/MS Analysis C->D E Data Acquisition D->E F Quantification against Standards E->F

Experimental workflow for dye extraction and analysis.

References

Disperse Red 73: A Comparative Performance Analysis for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performance chemical compounds is paramount. This guide provides an objective comparison of Disperse Red 73 against key industry-standard disperse dyes, supported by experimental data and standardized testing protocols. The information presented herein is intended to facilitate informed decisions in material science, biomedical research, and drug development applications where disperse dyes may be utilized.

Comparative Fastness Performance

This compound is a monoazo disperse dye recognized for its bright, bluish-red hue and its suitability for dyeing hydrophobic fibers such as polyester.[1] Its performance, particularly its fastness to various environmental and processing stressors, is a critical factor in its selection for specific applications. A comparison with other commercially significant red disperse dyes, such as Disperse Red 60 and Disperse Red 167, provides a valuable benchmark for its performance.

The fastness properties of disperse dyes are evaluated using standardized methods developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). These properties include light fastness (resistance to fading from light), wash fastness (resistance to laundering), and sublimation fastness (resistance to vaporizing at high temperatures).[2][3]

Below is a summary of the comparative fastness data for this compound and its alternatives.

DyeC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) (Staining on PES)Sublimation Fastness (ISO 105-P01) (180°C)
This compound 11116Monoazo6[1]5[1]4-5
Disperse Red 60 60756Anthraquinone6-7[4]54-5
Disperse Red 167 11338Monoazo7-8[5]5[5]5[5]

Note: Fastness ratings are typically on a scale of 1 to 5 or 1 to 8, with a higher number indicating better performance. The performance of disperse dyes can be influenced by the dyeing process, the substrate, and the dye concentration.[2]

Experimental Protocols

Accurate and reproducible evaluation of disperse dye performance relies on stringent adherence to standardized experimental protocols. The following are summaries of the key methodologies used to determine the fastness properties presented in this guide.

Light Fastness (ISO 105-B02)

This method assesses the resistance of a dye to fading when exposed to an artificial light source that mimics natural daylight.[6]

  • Specimen Preparation: A sample of the dyed fabric is prepared according to the standard's specifications.

  • Apparatus: A xenon arc lamp weathering apparatus is utilized as the light source.

  • Procedure: The fabric specimen is exposed to the xenon arc light under controlled conditions of temperature and humidity. This exposure is conducted alongside a set of blue wool reference standards (rated 1-8), which fade at known rates.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it to an unexposed sample of the same fabric. The light fastness rating is determined by identifying which blue wool standard exhibits a similar degree of fading.[3]

G A Prepare Dyed Fabric Specimen B Mount Specimen and Blue Wool Standards in Xenon Arc Tester A->B C Expose to Controlled Light, Temperature, and Humidity B->C D Assess Color Change Against Unexposed Sample C->D E Compare Fading to Blue Wool Standards D->E F Determine Light Fastness Rating (1-8) E->F

Workflow for Light Fastness Testing (ISO 105-B02)
Wash Fastness (ISO 105-C06)

This test evaluates the resistance of a dye to desorption and abrasion during laundering.[7][8]

  • Specimen Preparation: A specimen of the dyed fabric is sewn together with a multifiber test fabric, which includes strips of different common fibers (e.g., polyester, cotton, wool).

  • Apparatus: An accelerated laundering machine, such as a Launder-Ometer, is used.

  • Procedure: The composite specimen is placed in a stainless-steel container with a standardized detergent solution and stainless-steel balls to simulate mechanical action. The test is conducted for a specific time and at a controlled temperature.

  • Evaluation: After washing, rinsing, and drying, the change in color of the dyed specimen and the degree of staining on each fiber of the multifiber test fabric are assessed using standardized gray scales.

G A Prepare Composite Specimen (Dyed Fabric + Multifiber Fabric) B Place in Launder-Ometer with Detergent and Steel Balls A->B C Agitate at Controlled Temperature and Time B->C D Rinse and Dry the Composite Specimen C->D E Assess Color Change of Specimen with Gray Scale D->E F Assess Staining of Multifiber Fabric with Gray Scale D->F

Workflow for Wash Fastness Testing (ISO 105-C06)
Sublimation Fastness (ISO 105-P01)

This method is particularly important for disperse dyes and assesses their resistance to dry heat.[9]

  • Specimen Preparation: A composite specimen is created by placing the dyed fabric in contact with a specified undyed adjacent fabric (typically polyester).

  • Apparatus: A heat press or a sublimation fastness tester is used.

  • Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C) and pressure for a set duration.

  • Evaluation: The change in color of the original dyed specimen and the degree of staining on the adjacent undyed fabric are evaluated using gray scales.

G A Prepare Composite Specimen (Dyed Fabric + Undyed Fabric) B Place in Heat Press at Specified Temperature and Pressure A->B C Heat for a Defined Duration B->C D Remove and Cool the Specimen C->D E Assess Color Change of Dyed Specimen with Gray Scale D->E F Assess Staining of Undyed Fabric with Gray Scale D->F

Workflow for Sublimation Fastness Testing (ISO 105-P01)

Biomedical and Toxicological Profile

The relevance of disperse dyes extends beyond textiles, with growing interest in their potential applications and toxicological profiles in biomedical contexts. As azo dyes, they are part of a chemical class that has been investigated for roles in drug delivery, bioimaging, and as antimicrobial agents.[10][11][12][13]

A study evaluating the toxic effects of this compound, alongside Disperse Red 60 and Disperse Red 78, on the early life stages of zebrafish (Danio rerio) revealed that these dyes can induce biochemical alterations at environmentally realistic concentrations.[14] Specifically, exposure to this compound was noted to increase acetylcholinesterase (AChE) activity in zebrafish embryos.[14] This suggests a potential for neurotoxic effects, a critical consideration for any biomedical application.

The general mechanism of toxicity for some azo dyes involves their metabolic reduction to aromatic amines, which can be mutagenic and carcinogenic.[15] The toxicological profile of any disperse dye, including this compound, should be carefully evaluated for its intended application.

G cluster_0 Azo Dye-Based Drug Delivery A Azo Prodrug B Azoreductase (e.g., in colon) A->B Enzymatic Action C Cleavage of Azo Bond B->C D Active Drug Release C->D

Conceptual Pathway for Azo Dye-Based Prodrug Activation

Conclusion

This compound demonstrates good overall fastness properties, making it a viable candidate for various applications in material science. Its performance is comparable to some industry standards, although dyes like Disperse Red 167 offer superior light fastness. For researchers and professionals in drug development and biomedical fields, the toxicological profile of this compound warrants careful consideration. While the broader class of azo dyes shows promise in areas like targeted drug delivery, the specific biological activity and potential toxicity of this compound necessitate further investigation before its adoption in any in-vivo applications. This guide provides a foundational benchmark for such evaluations.

References

Unraveling the Fate of Disperse Red 73: A Comparative Analysis of Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Red 73, a widely used anthraquinone dye in the textile industry, poses significant environmental challenges due to its recalcitrant nature and potential toxicity. This guide provides a comparative overview of various degradation pathways for this compound, offering researchers, scientists, and environmental professionals a comprehensive understanding of the available remediation strategies. The following sections detail the efficacy of microbial and advanced oxidation processes, supported by experimental data and detailed protocols.

Microbial Degradation: A Green Approach

Microorganisms offer an eco-friendly and sustainable approach to breaking down complex dye molecules. Bacterial and fungal consortia have demonstrated significant potential in the decolorization and degradation of disperse dyes.

A study investigating a rhizosphere bacterial consortium composed of Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii showcased the effective degradation of Disperse Red dye.[1][2][3] The process, optimized with alternating anaerobic and aerobic conditions, achieved a final decolorization of 98.47%.[1][2][3] The degradation efficiency was found to be highly dependent on glucose concentration, which serves as a co-substrate for the microbial consortia.[1][2]

Similarly, a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK achieved a decolorization rate of 98.09% for Disperse Red 3B, a structurally similar anthraquinone dye.[4] This symbiotic system also demonstrated high removal rates for Chemical Oxygen Demand (COD), Total Phosphorus (TP), and ammonia nitrogen, highlighting the multifaceted benefits of microbial co-cultures.[4] The degradation was attributed to the activity of ligninolytic enzymes, particularly lignin peroxidase and manganese peroxidase.[4]

Table 1: Microbial Degradation of Disperse Red Dyes

Organism/ConsortiumDyeKey ConditionsDecolorization Efficiency (%)COD Removal (%)Reference
Rhizosphere bacterial consortiumDisperse RedAlternating anaerobic-aerobic cycles, glucose-enhanced98.47Not Reported[1][2][3]
Aspergillus sp. XJ-2 and Chlorella sorokiniana XJKDisperse Red 3BCo-culture98.0993.9[4]
Bacillus fusiformis KMK5Disperse Blue 79 and Acid Orange 10AnoxicNot specified for a single dyeNot Reported[5]
Streptomyces sp. FX645Disperse Red 30Not specifiedHigh potencyNot Reported[6]
Paenochrobactrum glacieiDisperse Red 167Not specified~84Not Reported[7]
Experimental Protocol: Microbial Degradation

The following provides a generalized experimental protocol for the microbial degradation of this compound based on the reviewed literature.

1. Isolation and Identification of Microorganisms:

  • Microorganisms are typically isolated from contaminated sites such as textile industry effluents or dye-contaminated soil.

  • Standard microbiological techniques, including serial dilution and plating on selective agar media containing the target dye, are used for isolation.

  • Promising isolates are identified using morphological, biochemical, and molecular methods like 16S rDNA sequencing.

2. Inoculum Preparation:

  • A single colony of the selected microorganism is inoculated into a nutrient-rich broth and incubated until a desired cell density is reached.

  • For consortia, individual cultures are grown and then mixed in equal proportions.

3. Degradation Assay:

  • The degradation experiment is conducted in a suitable medium (e.g., mineral salt medium) containing this compound at a specific concentration.

  • The medium is inoculated with the prepared microbial culture.

  • The flasks are incubated under controlled conditions of temperature, pH, and agitation. For anaerobic/aerobic cycles, the setup is alternated between oxygen-deprived and oxygen-rich environments.

  • Samples are withdrawn at regular intervals to analyze the decolorization and degradation.

4. Analytical Methods:

  • Decolorization: Measured spectrophotometrically by monitoring the decrease in absorbance at the maximum wavelength of the dye.

  • Degradation Products: Identified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • COD Measurement: The Chemical Oxygen Demand is measured to assess the overall reduction in organic pollutants.

Advanced Oxidation Processes (AOPs): Powerful Chemical Degradation

Advanced Oxidation Processes (AOPs) utilize highly reactive radicals, primarily hydroxyl radicals (•OH), to mineralize organic pollutants into simpler and less harmful substances. Several AOPs have proven effective in degrading disperse dyes.

A comparative study on the oxidation of disperse dyes highlighted the high efficiency of the Fenton process, which achieved complete decolorization and a final COD of 100 mg/dm³.[8] Ozonation also showed high decolorization (90%) but with a lower COD removal efficiency (10%).[8] Electrochemical oxidation demonstrated a 79% elimination of COD and 90% color removal.[8]

For Acid Red 73, a dye structurally similar to this compound, a UV/O3/PDS composite system achieved a degradation efficiency of 97.61% within 30 minutes.[9] The primary reactive species in this system was identified as the hydroxyl radical.[9] Another study on Acid Red 73 using a US/PS/Fe3O4@AC system achieved nearly 100% decolorization within 10 minutes, with singlet oxygen (¹O₂) being the main reactive species.[10]

Table 2: Degradation of Disperse/Acid Red Dyes by Advanced Oxidation Processes

AOP MethodDyeKey ConditionsDegradation/Decolorization Efficiency (%)COD Removal (%)Reference
Fenton ProcessDisperse DyespH 3, H₂O₂: 600 mg/dm³, Fe²⁺: 550 mg/dm³Colorless effluentFinal COD: 100 mg/dm³[8]
OzonationDisperse DyesOzone dose: 0.5 g/dm³9010[8]
Electrochemical OxidationDisperse DyesAcidic pH, Ti/Pt-Ir anode9079[8]
UV/O₃/PDSAcid Red 73Not specified97.61 (in 30 min)Not Reported[9]
US/PS/Fe₃O₄@ACAcid Red 7380 kHz ultrasound, 50°C~100 (in 10 min)Not Reported[10]
Experimental Protocol: Advanced Oxidation Processes

The following is a generalized protocol for the degradation of this compound using AOPs.

1. Preparation of Dye Solution:

  • A stock solution of this compound is prepared in deionized water.

  • The working solution is prepared by diluting the stock solution to the desired initial concentration.

2. AOP Reactor Setup:

  • The experiments are conducted in a batch reactor equipped with necessary components such as a UV lamp, ozone generator, ultrasonic transducer, or electrodes, depending on the specific AOP.

  • The temperature of the reactor is controlled using a water bath.

3. Degradation Experiment:

  • The pH of the dye solution is adjusted to the optimal value for the chosen AOP.

  • The required amounts of catalysts (e.g., Fe²⁺ for Fenton) and oxidants (e.g., H₂O₂, persulfate) are added to the solution.

  • The reaction is initiated by turning on the UV lamp, ozone generator, or ultrasonic device.

  • The solution is continuously stirred to ensure homogeneity.

  • Samples are collected at different time intervals for analysis.

4. Analytical Methods:

  • The analytical methods for determining decolorization, degradation products, and COD are the same as those described in the microbial degradation section.

  • Radical scavenging experiments are often performed to identify the primary reactive species involved in the degradation process.

Degradation Pathways: Visualizing the Breakdown

The degradation of this compound involves the breakdown of the complex anthraquinone structure into smaller, less toxic molecules. The specific pathway depends on the degradation method employed.

In microbial degradation, the initial step often involves the reductive cleavage of azo bonds (if present in the dye structure) by azoreductase enzymes, leading to the formation of aromatic amines.[6] Subsequent steps involve the opening of the aromatic rings through the action of other enzymes like peroxidases and laccases.[4]

In AOPs, the highly reactive radicals attack the dye molecule at multiple sites. For azo dyes, the primary attack is often on the –N=N– bond.[9] This leads to the fragmentation of the molecule and the formation of various intermediate products, which are further oxidized to smaller organic acids and eventually mineralized to CO₂, H₂O, and inorganic ions.

Microbial_Degradation_Pathway This compound This compound Aromatic Intermediates Aromatic Intermediates This compound->Aromatic Intermediates Enzymatic Attack (e.g., Peroxidase, Laccase) Ring Cleavage Products Ring Cleavage Products Aromatic Intermediates->Ring Cleavage Products Further Enzymatic Action CO2 + H2O CO2 + H2O Ring Cleavage Products->CO2 + H2O Mineralization AOP_Degradation_Pathway This compound This compound Degradation Intermediates Degradation Intermediates This compound->Degradation Intermediates Fragmentation Reactive Radicals •OH, SO4•−, ¹O₂ Reactive Radicals->this compound Attack on Chromophore Mineralization Products CO₂ + H₂O + Inorganic Ions Degradation Intermediates->Mineralization Products Oxidation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye Solution Dye Solution Reactor Setup Reactor Setup Dye Solution->Reactor Setup Microbial Culture / AOP Reagents Microbial Culture / AOP Reagents Microbial Culture / AOP Reagents->Reactor Setup Degradation Process Degradation Process Reactor Setup->Degradation Process Sampling Sampling Degradation Process->Sampling Decolorization (UV-Vis) Decolorization (UV-Vis) Sampling->Decolorization (UV-Vis) Intermediates (HPLC, GC-MS) Intermediates (HPLC, GC-MS) Sampling->Intermediates (HPLC, GC-MS) Mineralization (COD) Mineralization (COD) Sampling->Mineralization (COD)

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical final step to ensure laboratory safety and environmental protection. This guide provides a clear, procedural framework for the safe and compliant disposal of Disperse Red 73, a synthetic azo dye. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles.Protects against airborne dust particles and accidental splashes.[1]
Hand Protection Nitrile GlovesDisposable, chemical-resistant gloves.Prevents direct skin contact with the dye.[2][3] Gloves must be inspected before use and disposed of properly after handling.[3]
Respiratory Protection Particulate RespiratorNIOSH-approved N95 or P100 respirator.Essential when handling the powder form to prevent the inhalation of fine dust particles.[4][5]
Body Protection Laboratory CoatLong-sleeved, fully buttoned.Prevents contamination of personal clothing.[1][4]

Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[2][3]

Step-by-Step Disposal Procedures

Waste containing this compound must be treated as hazardous. Do not discharge the chemical or its solutions into sewer systems or drains.[2] Environmental contamination must be avoided.[2][3]

Procedure for Solid Waste Disposal (e.g., unused powder, contaminated materials)
  • Collection :

    • Collect all solid waste, including residual this compound powder, contaminated gloves, weighing paper, and other disposable materials, in a designated hazardous waste container.[1][4]

    • Ensure the waste container is suitable, sealable, and clearly labeled as "Hazardous Waste: this compound".[2][3]

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.[5]

  • Final Disposal :

    • Arrange for disposal through a licensed chemical destruction facility.[2]

    • The primary recommended method is controlled incineration with flue gas scrubbing to manage emissions.[2]

    • All waste must be handled in accordance with local, state, and federal regulations.[4][5]

Procedure for Liquid Waste Disposal (e.g., solutions containing this compound)
  • Collection :

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[1]

    • The container should be robust and compatible with the solvent used.

  • Storage :

    • Store the liquid waste container in secondary containment to prevent spills.

    • Keep the container tightly closed in a designated cool, dry, and well-ventilated storage area.[2]

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.

    • Disposal methods will be similar to solid waste, typically involving high-temperature incineration.[2]

Procedure for Contaminated Container Disposal
  • Decontamination :

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]

    • Collect the rinsate as hazardous liquid waste and dispose of it according to the procedure above.[1]

  • Final Disposal :

    • After triple-rinsing, the container can be managed according to institutional guidelines.[1] Some regulations may require the container to be punctured to prevent reuse before being discarded in a sanitary landfill.[2]

Emergency Spill Procedures

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure :

    • Evacuate non-essential personnel from the immediate area.[2]

    • Ensure adequate ventilation and remove all sources of ignition, as dust clouds can be explosive.[2][4] Use non-sparking tools for cleanup.[2]

  • Cleanup of Dry Spills :

    • Avoid generating dust.[2][4]

    • Use dry cleanup procedures.[4] Carefully sweep or vacuum up the spilled material. A vacuum cleaner must be fitted with a HEPA-type exhaust filter.[4]

    • Slightly dampening the powder with water may help prevent it from becoming airborne during sweeping.[4]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[4]

  • Cleanup of Liquid Spills :

    • For small spills, use absorbent pads to clean up the solution, wearing full PPE.[1]

    • For larger spills, contain the spill to prevent it from entering drains.[2][4] Use an appropriate absorbent material (e.g., vermiculite, sand) to soak up the liquid.

    • Shovel the absorbed material into a labeled container for disposal.[4]

  • Decontamination :

    • Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.[1][4]

Disposal Workflow Visualization

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Containment cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous/Solvent Solutions) waste_type->liquid_waste Liquid container_waste Empty Container waste_type->container_waste Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid decon_container Triple-Rinse with Solvent container_waste->decon_container storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Waste decon_container->collect_rinsate final_disposal Final Disposal: Controlled Incineration decon_container->final_disposal Dispose of Rinsed Container per Institutional Guidelines collect_rinsate->collect_liquid ehs_contact Arrange Pickup via EHS / Licensed Contractor storage->ehs_contact ehs_contact->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Disperse Red 73

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Disperse Red 73, a synthetic dye used in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain a secure research environment.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and eye exposure.[1] The following table summarizes the required PPE and other essential safety information.

Category Specification Rationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).Protects against airborne dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and disposed of after contamination.Prevents skin contact with the dye.[1]
Body Protection Fire/flame resistant and impervious clothing, such as a fully buttoned laboratory coat.Protects against spills and contamination of personal clothing.[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation is experienced. Use a NIOSH-approved respirator when handling the powder or if aerosolization is possible.Minimizes the risk of inhaling fine dust particles.[1][2]
Ventilation Handle in a well-ventilated place. The use of a chemical fume hood is strongly recommended.Reduces the concentration of airborne particles and potential vapors.[1][2]

Quantitative Safety Data

While comprehensive occupational exposure limits for this compound have not been established, the available toxicity data underscores the need for cautious handling.

Metric Value Species Route of Exposure
LD50 (Lethal Dose, 50%)560 mg/kgRatIntraperitoneal

Note: The absence of established Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) necessitates that airborne concentrations be kept as low as practically possible.[3]

Procedural Guidance: Handling and Disposal Workflow

A systematic approach to the handling and disposal of this compound is crucial for minimizing risk. The following workflow diagram outlines the key steps from preparation to final disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Control cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Handle Solid Dye (Avoid Dust Formation) C->D E Perform Experimental Procedures D->E F Clean up spills immediately (Use dry clean-up procedures) E->F G Decontaminate surfaces and equipment F->G H Collect Waste in Labeled, Sealed Containers G->H I Dispose of Contaminated PPE H->I J Arrange for disposal by a licensed chemical destruction plant or controlled incineration H->J

Safe handling and disposal workflow for this compound.

Detailed Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1] Ensure the designated work area, preferably a chemical fume hood, is clean and operational.[1] All necessary PPE should be inspected and worn correctly.

  • Weighing and Transfer: When weighing the solid dye, handle it carefully to avoid the formation of dust and aerosols.[1] Use non-sparking tools.

  • Experimental Use: During experimental procedures, maintain good industrial hygiene and safety practices.[2] Avoid contact with skin and eyes.[1]

  • Spill Response: In the event of a spill, evacuate personnel to a safe area.[1] For minor spills, use dry clean-up procedures and avoid generating dust.[3] Collect the spilled material in a suitable, closed container for disposal.[1] Do not let the chemical enter drains.[1][2]

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE and cleaning materials, must be collected in suitable, clearly labeled, and closed containers.[1]

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, or feed during storage or disposal.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Disperse red 73
Reactant of Route 2
Reactant of Route 2
Disperse red 73

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.